molecular formula C10H12O4 B1313536 2-((4-Methoxybenzyl)oxy)acetic acid CAS No. 88920-24-5

2-((4-Methoxybenzyl)oxy)acetic acid

Cat. No.: B1313536
CAS No.: 88920-24-5
M. Wt: 196.2 g/mol
InChI Key: XNXTXCKLOBWPQA-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXTXCKLOBWPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446045
Record name [(4-Methoxyphenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88920-24-5
Record name [(4-Methoxyphenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Strategic Application of the p-Methoxybenzyl (PMB) Group for Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for carboxylic acids in complex organic synthesis. Its utility stems from a unique electronic profile that permits its removal under specific and mild acidic conditions, offering a distinct advantage in orthogonality over other common protecting groups. This guide provides an in-depth analysis of the rationale for selecting the PMB ester, detailed experimental protocols for its installation and cleavage, and a summary of its performance across various substrates. A key distinction from the analogous PMB ether is its general stability towards oxidative cleavage by reagents such as DDQ, a critical consideration for synthetic planning.

Rationale for Selection

The strategic decision to employ the PMB group for carboxylic acid protection is rooted in its distinct cleavage conditions, which are orthogonal to many other protecting groups used in multi-step synthesis.

  • Acid-Labile Nature: The defining feature of the PMB ester is its susceptibility to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The electron-donating p-methoxy group stabilizes the formation of the benzylic carbocation intermediate during cleavage, making the PMB ester significantly more acid-labile than the simple benzyl (Bn) ester.[2][3] This allows for the selective deprotection of a PMB ester while leaving Bn esters, t-butyl esters, and other acid-sensitive groups like Boc-carbamates intact under carefully controlled conditions.[1][4]

  • Orthogonality: The PMB group provides a crucial layer of selectivity in synthetic routes. It is stable to conditions used to remove many other common protecting groups. For instance, PMB ethers and esters are not cleaved under the basic conditions used for removing methyl or ethyl esters, or the fluoride-based conditions for cleaving silyl ethers.[1][5]

  • Stability: PMB esters exhibit excellent stability across a wide range of non-acidic reaction conditions, including many carbon-carbon bond-forming reactions, making them reliable "workhorse" protecting groups for intricate synthetic campaigns.[1]

  • Critical Distinction from PMB Ethers (Oxidative Stability): While PMB ethers are renowned for their facile oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), it is critical to note that PMB esters are generally stable under these conditions.[2][6] Attempts to cleave PMB esters with DDQ have been reported as fruitless, even under forcing conditions.[1] This is attributed to the higher oxidation potential of the PMB ester moiety, which prevents the formation of the necessary charge-transfer complex with DDQ that initiates cleavage.[1] This stability provides a powerful orthogonal strategy, allowing for the selective deprotection of a PMB ether in the presence of a PMB ester.

Chemical Pathways and Decision Logic

The following diagrams illustrate the core transformations and the logical process for selecting the PMB protecting group.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start Carboxylic Acid (R-COOH) reagents_p PMB-Cl, Base or PMB-OH, DCC/DMAP or PMB-Isourea start->reagents_p Protection prot PMB Ester (R-COOPMB) synth Further Synthetic Steps prot->synth reagents_p->prot reagents_d TFA / CH₂Cl₂ synth->reagents_d Deprotection deprot Carboxylic Acid (R-COOH) reagents_d->deprot

Caption: General workflow for PMB protection and deprotection of carboxylic acids.

G cluster_mechanism Mechanism of Acidic Cleavage ester R-COOPMB protonated_ester Protonated Ester Intermediate ester->protonated_ester + H⁺ (TFA) carbocation Stabilized PMB Carbocation protonated_ester->carbocation Loss of R-COOH acid Carboxylic Acid (R-COOH) protonated_ester->acid - PMB⁺ side_product Alkylated Scavenger carbocation->side_product + Scavenger scavenger Scavenger (e.g., Anisole)

Caption: Simplified mechanism for the acid-catalyzed deprotection of a PMB ester.

G node_action node_action node_final node_final node_action->node_final Consider PMB Ester node_reject node_reject start Need to protect a carboxylic acid? q1 Are downstream steps sensitive to strong acid? start->q1 q1->node_reject Yes q2 Are other acid-labile groups present (e.g., Boc, t-Bu ester)? q1->q2 No q2->node_reject Yes q3 Is oxidative deprotection of another group (e.g., PMB ether) required? q2->q3 No q3->node_action No q3->node_final Yes (Orthogonal Cleavage)

Caption: Decision tree for selecting the PMB ester protecting group.

Quantitative Data Summary

The following tables summarize representative yields for the formation and cleavage of PMB esters under various conditions.

Table 1: Protection of Carboxylic Acids as PMB Esters

Carboxylic Acid SubstrateProtection MethodReagentsSolventYield (%)Reference
N-Cbz-glycineDirect AlkylationPMB-Cl, TriethylamineDMFHigh[1]
Hindered Carboxylic AcidCarbodiimide CouplingPMB-OH, DCC, DMAPCH₂Cl₂Good[1]
Various AcidsIsourea MethodN,N'-diisopropyl-O-(PMB)isoureaTHFHigh (>80%)[7]

Table 2: Deprotection of PMB Esters

SubstrateDeprotection MethodReagentsConditionsYield (%)Reference
PMB ester of pantocin B intermediateAcidic Cleavage10% TFA in CH₂Cl₂Room TempQuantitative[1]
N-protected amino acid PMB estersAcidic CleavageNeat TFA0 °CHigh[1]
PMB ester with β-lactam ringLewis Acid CleavageAlCl₃, Anisole-50 °C60%[1]
Tyrosine-based PMB esterLewis Acid CleavagePOCl₃Dichloroethane, RT82%[1]
Generic PMB EsterOxidative CleavageDDQ, CH₂Cl₂/H₂OReflux, 5hNo Reaction[1]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using PMB-Chloride

This protocol is a general method for the esterification of a carboxylic acid via direct alkylation.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Alkylation: Add p-methoxybenzyl chloride (PMB-Cl) (1.2 eq) to the reaction mixture. If the reaction is sluggish, gentle heating (40-50 °C) may be required.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired PMB ester.

Protocol 2: Deprotection of a PMB Ester using Trifluoroacetic Acid (TFA)

This protocol describes the standard method for acidic cleavage of a PMB ester.

  • Preparation: Dissolve the PMB-protected carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). A cation scavenger such as anisole or 1,3-dimethoxybenzene (3-5 eq) can be added to prevent side reactions from the liberated PMB cation.[4]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 10-50% v/v in CH₂Cl₂) to the stirred solution.[1][3]

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the deprotection by TLC. Weygard and Hunger noted that PMB esters are readily cleaved by neat TFA at 0 °C.[1]

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude carboxylic acid can be purified by crystallization or chromatography as needed.

References

The p-Methoxybenzyl (PMB) Group: A Versatile Workhorse in Multistep Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl, carboxyl, and other nucleophilic functionalities in the complex landscape of multistep organic synthesis.[1][2] While various reagents can be employed for its introduction, the core advantages lie in the stability of the resulting PMB ether or ester and, most critically, the diverse and orthogonal methods available for its cleavage. This guide explores the strategic application of the PMB group, offering a comprehensive overview of its advantages, quantitative data on its reactivity, detailed experimental protocols, and visual representations of key chemical transformations. Although not widely documented as a standard reagent, 2-((4-methoxybenzyl)oxy)acetic acid represents a potential precursor for the introduction of this versatile protective moiety.

Core Advantages of the PMB Protecting Group

The utility of the PMB group stems from its unique electronic properties. The electron-donating methoxy group on the benzyl ring plays a crucial role in its reactivity, offering several key advantages in multistep synthesis:

  • Orthogonality: The PMB group can be selectively removed under conditions that leave many other common protecting groups intact. For instance, its lability to oxidative cleavage provides a distinct advantage over other benzyl-type protecting groups.[1] This orthogonality is paramount in the synthesis of complex molecules requiring sequential deprotection steps.

  • Multiple Deprotection Strategies: The PMB group can be cleaved under acidic, oxidative, and reductive conditions, providing chemists with a flexible toolkit to choose the most compatible deprotection method for a given substrate and its existing functional groups.[3]

  • Enhanced Lability Compared to Benzyl Ethers: The electron-donating methoxy group stabilizes the benzylic carbocation intermediate formed during acidic cleavage, making the PMB group more labile than the simple benzyl (Bn) group under acidic conditions.[4] This allows for selective deprotection when both protecting groups are present in a molecule.

  • Stability: PMB ethers and esters exhibit good stability across a wide range of reaction conditions, including those involving basic reagents, organometallics, and many standard transformations.[2]

Data Presentation: Comparative Lability of Benzyl-Type Protecting Groups

The choice of a protecting group is often dictated by its relative stability and the conditions required for its removal. The following table summarizes the typical deprotection conditions and relative acid lability of common benzyl-type protecting groups.

Protecting GroupStructureTypical Deprotection ReagentsRelative Acid LabilityOrthogonality Notes
Benzyl (Bn) -CH₂PhStrong acids (e.g., HBr, BBr₃); Catalytic hydrogenation (e.g., H₂, Pd/C)LowCleaved by hydrogenolysis, offering orthogonality with acid-labile and base-labile groups.[4]
p-Methoxybenzyl (PMB) -CH₂-C₆H₄-OMe10-50% TFA in CH₂Cl₂; 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ); Ceric ammonium nitrate (CAN)HighStable to catalytic hydrogenation. Readily cleaved oxidatively, providing excellent orthogonality with other acid-labile groups.[1][4]
2,4-Dimethoxybenzyl (DMB) -CH₂-C₆H₂-(OMe)₂1-10% Trifluoroacetic acid (TFA) in CH₂Cl₂; Mild Lewis acids (e.g., Bi(OTf)₃)Very HighStable to catalytic hydrogenation. Can be cleaved oxidatively with DDQ or CAN, though less common than for PMB.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a primary alcohol with a PMB group and its subsequent deprotection under both oxidative and acidic conditions.

Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)

This procedure describes a standard Williamson ether synthesis for the formation of a PMB ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add p-Methoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ

This protocol outlines the selective cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.2 equiv) portionwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Protocol 3: Acid-Catalyzed Deprotection of a PMB Ether using Trifluoroacetic Acid (TFA)

This protocol describes the cleavage of a PMB ether under acidic conditions.

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, typically 10-50% v/v) to the solution at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of the PMB protecting group.

protection_deprotection_workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol R-OH PMB_Ether R-O-PMB Alcohol->PMB_Ether Williamson Ether Synthesis Protected_Intermediate Protected Intermediate in Multistep Synthesis PMB_Ether->Protected_Intermediate PMB_Cl PMB-Cl PMB_Cl->PMB_Ether Base Base (e.g., NaH) Base->PMB_Ether Deprotected_Alcohol R-OH Final_Product Final Product Deprotected_Alcohol->Final_Product PMB_Ether_deprotect R-O-PMB PMB_Ether_deprotect->Deprotected_Alcohol Oxidative or Acidic Cleavage DDQ DDQ DDQ->Deprotected_Alcohol TFA TFA TFA->Deprotected_Alcohol Multistep_Synthesis_Start Start of Synthesis Multistep_Synthesis_Start->Alcohol Protected_Intermediate->PMB_Ether_deprotect

Caption: Workflow for PMB protection and deprotection in a multistep synthesis.

deprotection_orthogonality cluster_oxidative Oxidative Deprotection cluster_acidic Acidic Deprotection cluster_reductive Reductive Deprotection Starting_Material Substrate with Multiple Protecting Groups (R-O-PMB, R'-O-TBDMS, R''-O-Bn) DDQ DDQ Starting_Material->DDQ TFA TFA Starting_Material->TFA H2_PdC H₂/Pd-C Starting_Material->H2_PdC Product_Oxidative R-OH, R'-O-TBDMS, R''-O-Bn DDQ->Product_Oxidative Product_Acidic R-OH, R'-OH, R''-O-Bn TFA->Product_Acidic Product_Reductive R-O-PMB, R'-O-TBDMS, R''-OH H2_PdC->Product_Reductive

Caption: Orthogonality of PMB deprotection in the presence of other common protecting groups.

Conclusion

The p-methoxybenzyl (PMB) protecting group is an invaluable tool for the synthetic organic chemist. Its robust nature, coupled with the variety of methods for its selective removal, allows for the elegant design and execution of complex synthetic routes. The ability to deprotect under oxidative conditions, in particular, provides a powerful orthogonal strategy that is not available for many other protecting groups. While the specific reagent this compound is not extensively documented in the literature for this purpose, the underlying chemistry of the PMB group it carries is well-established and continues to be a cornerstone of modern organic synthesis. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to effectively implement PMB protection strategies in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Methoxybenzyl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-((4-Methoxybenzyl)oxy)acetic acid. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines information from chemical suppliers with predicted values and general experimental methodologies. This guide aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that a significant portion of this data is predicted and awaits experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄---
Molecular Weight 196.20 g/mol [1][2]
Melting Point 50.8-51.8 °C (Predicted)[1]
Boiling Point 367.4 ± 22.0 °C (Predicted)[1]
Density 1.198 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.40 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[1]
Physical Form White to yellow powder or crystals.
Purity Typically available at ≥95% purity.
Storage Recommended storage under inert atmosphere at 2-8°C.[2]

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction1 Step 1: Alkoxide Formation cluster_reaction2 Step 2: Nucleophilic Substitution (SN2) cluster_reaction3 Step 3: Saponification 4-Methoxybenzyl_alcohol 4-Methoxybenzyl alcohol Alkoxide Sodium 4-methoxybenzyl alkoxide 4-Methoxybenzyl_alcohol->Alkoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) in THF Sodium_Hydride->Alkoxide Ethyl_bromoacetate Ethyl bromoacetate Ester_Intermediate Ethyl 2-((4-methoxybenzyl)oxy)acetate Ethyl_bromoacetate->Ester_Intermediate Alkoxide->Ester_Intermediate Williamson Ether Synthesis Final_Product This compound Ester_Intermediate->Final_Product Hydrolysis NaOH_H2O NaOH / H₂O NaOH_H2O->Final_Product

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Methodology:

  • Alkoxide Formation: 4-Methoxybenzyl alcohol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the alcohol and form the corresponding sodium alkoxide. The reaction is usually stirred at room temperature until the evolution of hydrogen gas ceases.

  • Ether Formation: Ethyl bromoacetate is then added dropwise to the solution of the sodium 4-methoxybenzyl alkoxide. The reaction mixture is stirred, possibly with gentle heating, to facilitate the SN2 reaction, yielding ethyl 2-((4-methoxybenzyl)oxy)acetate.

  • Saponification: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and heating the mixture under reflux.

  • Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of this compound. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Workflow for Physicochemical Property Determination:

G cluster_melting_point Melting Point Determination cluster_solubility Solubility Assessment cluster_pka pKa Determination Compound Purified this compound Capillary_Tube Load capillary tube Compound->Capillary_Tube Shake_Flask Shake-flask method Compound->Shake_Flask Titration Potentiometric Titration Compound->Titration MP_Apparatus Melting Point Apparatus Heating Gradual heating MP_Apparatus->Heating Capillary_Tube->MP_Apparatus Observation Observe melting range Heating->Observation Solvents Various Solvents Solvents->Shake_Flask Equilibration Equilibration at constant temperature Shake_Flask->Equilibration Analysis Quantify dissolved compound (e.g., HPLC, UV-Vis) Equilibration->Analysis pH_Measurement Measure pH vs. titrant volume Titration->pH_Measurement Calculation Determine pKa from titration curve pH_Measurement->Calculation

Caption: General experimental workflow for determining key physicochemical properties.

Biological Context and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of phenoxyacetic acid derivatives has been explored for various therapeutic applications.

Potential Areas of Interest Based on Analogues:

  • Herbicidal and Plant Growth Regulation: Phenoxyacetic acids are well-known for their use as synthetic auxins in agriculture.

  • Pharmacological Scaffolds: The phenoxyacetic acid moiety is present in a number of drugs with diverse activities.

  • Anti-inflammatory Agents: Some substituted phenoxyacetic acids have been investigated for their anti-inflammatory properties.

  • Anticancer and Antimicrobial Activities: Derivatives of phenoxyacetic acid have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.

Given the structural motifs present in this compound, it could serve as a valuable building block or intermediate in the synthesis of novel compounds for biological screening in these and other therapeutic areas. Further research is warranted to elucidate its specific biological profile.

Logical Relationship for Drug Discovery Potential:

G cluster_derivatization Chemical Modification cluster_screening Biological Evaluation cluster_development Lead Optimization and Development Core_Structure This compound Derivatives Synthesis of Analogues and Derivatives Core_Structure->Derivatives Screening High-Throughput Screening Derivatives->Screening Assays Specific Biological Assays (e.g., enzyme inhibition, receptor binding) Screening->Assays Lead_Compound Identification of Lead Compounds Assays->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Preclinical Preclinical Development SAR_Studies->Preclinical

Caption: Logical progression from the core compound to potential drug candidates.

Conclusion

This compound is a compound with defined structural features but limited experimentally verified physicochemical data. The information presented in this guide, combining supplier data with established chemical principles, provides a starting point for researchers. Future work should focus on the experimental determination of its properties and the exploration of its potential biological activities, leveraging its structural similarity to other pharmacologically relevant phenoxyacetic acid derivatives.

References

Stability of 2-((4-Methoxybenzyl)oxy)acetic Acid Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 2-((4-methoxybenzyl)oxy)acetic acid under various pH conditions. The stability of this molecule is of critical importance for its handling, storage, and application in research and development, particularly in the context of drug discovery and organic synthesis where the p-methoxybenzyl (PMB) ether linkage is frequently employed as a protecting group.

Core Concepts: The p-Methoxybenzyl Ether Linkage

This compound features a key structural motif: a p-methoxybenzyl (PMB) ether. The stability of the entire molecule is largely dictated by the reactivity of this ether bond. The methoxy group on the benzyl ring plays a significant role by donating electron density, which stabilizes a potential benzylic carbocation intermediate. This electronic effect makes the PMB ether susceptible to cleavage under specific conditions, particularly acidic and oxidative environments.

Stability Profile

The chemical stability of this compound is highly dependent on the pH of its environment. While generally stable under neutral and mildly basic conditions, it is susceptible to degradation in the presence of strong acids.

Acidic Conditions

Under acidic conditions, the ether oxygen of this compound can be protonated, transforming the hydroxyl group into a good leaving group.[1][2][3] The cleavage of the C-O bond can then proceed via either an SN1 or SN2 mechanism, depending on the specific reaction conditions and the structure of the ether.[2][3] For this compound, the formation of a resonance-stabilized p-methoxybenzyl carbocation makes the SN1 pathway highly favorable.[4]

Strong acids such as trifluoroacetic acid (TFA), hydrobromic acid (HBr), and hydroiodic acid (HI) are commonly employed to cleave PMB ethers.[5] The general mechanism involves protonation of the ether oxygen, followed by departure of the glycolic acid moiety and formation of the stable p-methoxybenzyl carbocation. This carbocation is then quenched by a nucleophile present in the reaction mixture.

Table 1: Summary of Reactivity under Acidic Conditions

Reagent/ConditionExpected OutcomeMechanismReference
Strong Protic Acids (e.g., TFA, HBr, HI)Cleavage of the ether bondSN1[2][5]
Lewis Acids (e.g., AlCl3)Potential for ether cleavageComplexation and cleavage[6]
Basic Conditions

Ethers are generally considered stable under basic conditions.[4] The alkoxide that would need to be displaced is a poor leaving group, making nucleophilic substitution unfavorable. Therefore, this compound is expected to be largely stable under a wide range of basic conditions, including treatment with common bases like lithium hydroxide, sodium hydroxide, and potassium carbonate at moderate temperatures.

While direct cleavage of the ether bond is unlikely, it is important to consider the potential for deprotonation of the carboxylic acid group under basic conditions, forming the corresponding carboxylate salt. This does not represent degradation but is a relevant chemical transformation. In a reported synthesis, base hydrolysis with lithium hydroxide was used to cleave a PMB ester, but this was accompanied by decomposition in some cases, highlighting that extreme conditions could potentially affect the molecule.[6]

Table 2: Summary of Reactivity under Basic Conditions

Reagent/ConditionExpected OutcomeMechanismReference
Aqueous Hydroxide Bases (e.g., NaOH, KOH)Formation of carboxylate salt; ether is stableAcid-base reactionN/A
Strong, Non-nucleophilic Bases (e.g., NaH)Formation of carboxylate salt; ether is stableAcid-base reaction[7]
Oxidative Conditions

It is noteworthy that the p-methoxybenzyl ether group is sensitive to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective at deprotecting PMB ethers under neutral or mildly acidic conditions.[7][8] This occurs via the formation of a charge-transfer complex, leading to the formation of p-methoxybenzaldehyde and the corresponding alcohol (in this case, glycolic acid).[8]

Predicted Degradation Pathways

The primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis.

This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether H+ p-Methoxybenzyl Carbocation p-Methoxybenzyl Carbocation Protonated Ether->p-Methoxybenzyl Carbocation Slow (Rate-Determining) Glycolic Acid Glycolic Acid Protonated Ether->Glycolic Acid p-Methoxybenzyl Alcohol p-Methoxybenzyl Alcohol p-Methoxybenzyl Carbocation->p-Methoxybenzyl Alcohol H2O p-Methoxybenzyl Halide p-Methoxybenzyl Halide p-Methoxybenzyl Carbocation->p-Methoxybenzyl Halide X- (e.g., Br-, I-) This compound This compound Carboxylate Salt 2-((4-Methoxybenzyl)oxy)acetate This compound->Carboxylate Salt Base (e.g., NaOH) No significant degradation No significant degradation Carboxylate Salt->No significant degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Prepare Stock Solution in Organic Solvent Acidic Acidic Stress (e.g., 0.1 M HCl, 50°C) Stock Solution->Acidic Basic Basic Stress (e.g., 0.1 M NaOH, 50°C) Stock Solution->Basic Neutral Neutral Stress (e.g., Water, 50°C) Stock Solution->Neutral Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acidic->Sampling Basic->Sampling Neutral->Sampling Quenching Neutralize/Quench Reaction Sampling->Quenching HPLC Analyze by HPLC-UV/MS Quenching->HPLC Data Quantify Parent Compound and Degradation Products HPLC->Data

References

Solubility of 2-((4-Methoxybenzyl)oxy)acetic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-((4-Methoxybenzyl)oxy)acetic acid in common organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Compound Information

IUPAC Name This compound
CAS Number 88920-24-5
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
Physical Form White to yellow powder or crystals

Qualitative Solubility Data

Solvent CategorySolventQualitative Solubility
Alcohols MethanolSlightly Soluble[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Halogenated Alkanes ChloroformSlightly Soluble[1]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of achieving a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have visible undissolved solid material at the bottom.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental solubility determination.

A Define Application Requirements (e.g., Crystallization, Reaction, Formulation) B Select Candidate Solvents (Polar, Nonpolar, Protic, Aprotic) A->B C Perform Qualitative Solubility Screening B->C D Assess Solubility (Insoluble, Slightly Soluble, Soluble) C->D D->B Re-evaluate if 'Insoluble' E Quantitative Solubility Determination (for 'Slightly Soluble' and 'Soluble' candidates) D->E Proceed if not 'Insoluble' F Analyze Data and Select Optimal Solvent(s) E->F G Refine Solvent System (e.g., Co-solvents, Anti-solvents) F->G H Final Solvent System Selection G->H

Caption: Solvent selection workflow for this compound.

References

The Enduring Utility of p-Methoxybenzyl Esters: A Technical Guide to Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of protecting groups for carboxylic acids, the p-methoxybenzyl (PMB) ester stands out as a versatile and reliable choice. This technical guide provides an in-depth exploration of the core principles and practical applications of PMB esters, from their formation and stability to their selective cleavage.

The p-methoxybenzyl group offers a robust shield for the carboxylic acid moiety, stable to a variety of reaction conditions, yet readily removable under specific and mild protocols.[1] This orthogonality allows for its selective cleavage in the presence of other protecting groups, a critical feature in the synthesis of complex molecules.[1]

Formation of p-Methoxybenzyl Esters

The introduction of the PMB protecting group onto a carboxylic acid can be achieved through several reliable methods. The choice of method often depends on the substrate's sensitivity, steric hindrance, and the overall synthetic strategy.

One of the most common approaches involves the direct alkylation of a carboxylic acid with p-methoxybenzyl chloride (PMB-Cl) in the presence of a non-nucleophilic base, such as triethylamine.[1] This method is straightforward and effective for a wide range of carboxylic acids, including N-protected amino acids.[1] For more sensitive or sterically hindered substrates, coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) facilitate the esterification of the carboxylic acid with p-methoxybenzyl alcohol.[1][2][3] The addition of DMAP significantly accelerates the reaction and suppresses the formation of undesired by-products.[2][3] Another mild and efficient method employs the pre-formed reagent N,N'-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts directly with carboxylic acids to afford the corresponding PMB esters in high yields.[1]

The following diagram illustrates a general workflow for the protection of a carboxylic acid as a PMB ester.

G cluster_workflow PMB Ester Formation Workflow CarboxylicAcid Carboxylic Acid (R-COOH) Reaction Esterification Reaction CarboxylicAcid->Reaction Reagents Protection Reagents (e.g., PMB-Cl/Base or PMB-OH/DCC/DMAP) Reagents->Reaction Workup Aqueous Work-up & Purification Reaction->Workup PMBEster p-Methoxybenzyl Ester (R-COOPMB) Workup->PMBEster

Caption: A generalized workflow for the formation of p-methoxybenzyl esters.

The mechanism of DCC/DMAP-catalyzed esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is subsequently attacked by p-methoxybenzyl alcohol to yield the desired ester.

G cluster_mechanism Mechanism of DCC/DMAP Catalyzed PMB Ester Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP PMBEster R-COOPMB Acyl_pyridinium->PMBEster + PMB-OH PMBOH PMB-OH

Caption: Simplified mechanism of PMB ester formation using DCC and DMAP.

MethodReagentsSolventTemperatureTypical Yield (%)Reference
Direct Alkylationp-Methoxybenzyl chloride, TriethylamineDichloromethaneRoom TemperatureGood to High[1]
DCC Couplingp-Methoxybenzyl alcohol, DCC, DMAPDichloromethane0 °C to Room TemperatureHigh[1][2]
Isourea MethodN,N'-Diisopropyl-O-(4-methoxybenzyl)isoureaTHF, Acetone, or AcetonitrileRoom TemperatureGood to High[1]

Stability of p-Methoxybenzyl Esters

A key advantage of the PMB ester is its stability across a range of chemical conditions, which allows for selective manipulation of other functional groups within the molecule. PMB esters are generally stable to:

  • Basic conditions: They are resistant to hydrolysis under moderately basic conditions.

  • Mildly acidic conditions: While susceptible to strong acids, they can tolerate mildly acidic conditions.

  • Many organometallic reagents: They are compatible with a variety of organometallic reagents.

  • Nucleophiles: They show good stability towards many nucleophiles.[1]

This stability profile makes the PMB ester a valuable tool in complex synthetic sequences where other protecting groups might be compromised.

Cleavage of p-Methoxybenzyl Esters

The removal of the PMB group can be accomplished under several distinct conditions, providing flexibility in the deprotection strategy.

Acid-Catalyzed Cleavage

The most common method for cleaving PMB esters is through acidolysis, typically using trifluoroacetic acid (TFA).[1] The reaction proceeds readily at room temperature, often in a solvent like dichloromethane. The mechanism involves protonation of the ester carbonyl oxygen, followed by the departure of the stable p-methoxybenzyl carbocation. This carbocation is stabilized by the electron-donating methoxy group.[1] The use of scavengers, such as anisole or triethylsilane, is often recommended to trap the liberated carbocation and prevent side reactions with the substrate.[1] Notably, PMB esters can be cleaved selectively in the presence of benzyl esters using this method.[1]

G cluster_mechanism Mechanism of Acid-Catalyzed PMB Ester Cleavage PMBEster R-COOPMB ProtonatedEster Protonated Ester PMBEster->ProtonatedEster + H+ Proton H+ (TFA) CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid PMBCation p-Methoxybenzyl Cation ProtonatedEster->PMBCation TrappedCation Trapped Cation PMBCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Simplified mechanism of TFA-mediated cleavage of PMB esters.

Oxidative Cleavage

While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of PMB ethers, it has been found to be ineffective for the cleavage of PMB esters.[1] Even under forcing conditions, the PMB ester remains intact.[1] This difference in reactivity provides an important orthogonal relationship between PMB ethers and PMB esters.

Other Cleavage Methods

In addition to acidic cleavage, other methods for the deprotection of PMB esters have been reported, including hydrogenation using a palladium catalyst, although this method is less common and may affect other functional groups in the molecule.[1] Certain Lewis acids and other specific reagents like phosphorus oxychloride (POCl₃) have also been shown to cleave PMB esters.[1][4]

MethodReagentsSolventTemperatureNotesReference
Acidic CleavageTrifluoroacetic Acid (TFA)DichloromethaneRoom TemperatureScavengers like anisole are often used.[1][1]
Acidic CleavageFormic AcidNeatRoom TemperatureEffective for some substrates.[1][1]
HydrogenolysisH₂, Pd/CVariousRoom TemperatureCan also reduce other functional groups.[1]
Lewis AcidPOCl₃DichloroethaneRoom TemperatureTolerates acid-sensitive Boc-carbamates.[1][4][1][4]

Experimental Protocols

General Procedure for the Formation of a p-Methoxybenzyl Ester using DCC and DMAP
  • To a solution of the carboxylic acid (1.0 equiv) and p-methoxybenzyl alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Cleavage of a p-Methoxybenzyl Ester using Trifluoroacetic Acid
  • Dissolve the p-methoxybenzyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a scavenger, such as anisole (5-10 equiv), to the solution.

  • Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid as needed.

Conclusion

The p-methoxybenzyl ester is a highly valuable protecting group for carboxylic acids, offering a combination of stability and versatile, mild deprotection options. Its ease of introduction and selective removal, particularly its orthogonality to the corresponding PMB ether and other common protecting groups, ensures its continued and widespread use in the synthesis of complex organic molecules, from pharmaceuticals to natural products. The detailed methodologies and data presented in this guide provide a practical framework for the effective implementation of PMB ester protection strategies in a research and development setting.

References

A Technical Guide to the Application of 2-((4-Methoxybenzyl)oxy)acetic Acid and its Congeners as Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The p-methoxybenzyl (PMB) group, a key structural feature of 2-((4-methoxybenzyl)oxy)acetic acid, is a widely employed protecting group for hydroxyl and carboxyl functionalities. This technical guide provides a comprehensive overview of the mechanism of action of PMB-based protecting agents, focusing on their introduction, stability, and selective removal. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in research and development settings.

Introduction: The Role of Protecting Groups in Organic Synthesis

A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from participating in subsequent chemical reactions.[1][2] This strategy is essential for achieving chemoselectivity in complex molecules with multiple reactive sites.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[3] The p-methoxybenzyl (PMB) group has emerged as a versatile and reliable choice for the protection of alcohols and carboxylic acids due to its favorable stability profile and multiple deprotection pathways.[4][5]

The p-Methoxybenzyl (PMB) Group: A Versatile Protecting Agent

The p-methoxybenzyl group, often introduced using reagents like p-methoxybenzyl chloride (PMBCl) or this compound, serves as an effective protecting group for hydroxyl and carboxylic acid functionalities. Its utility stems from the electron-donating nature of the p-methoxy substituent, which facilitates its selective cleavage under specific conditions.

The introduction of the PMB group typically proceeds via nucleophilic substitution or esterification reactions.

  • Protection of Alcohols (PMB Ethers): Alcohols can be converted to PMB ethers by reaction with a PMB halide (e.g., PMBCl) in the presence of a base. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the halide from the benzylic carbon of the PMB halide.

  • Protection of Carboxylic Acids (PMB Esters): Carboxylic acids can be protected as PMB esters through several methods, including:

    • Reaction with p-methoxybenzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[4]

    • Alkylation of the carboxylate salt with PMBCl.[4]

    • Reaction with p-methoxybenzyl alcohol under acidic conditions (Fischer esterification).

PMB ethers and esters exhibit stability towards a wide range of reaction conditions, making them compatible with many synthetic transformations. They are generally stable to:

  • Basic conditions: Resistant to hydrolysis by common bases.[4]

  • Nucleophiles: Stable in the presence of various nucleophiles.[6]

  • Reductants: Generally stable to catalytic hydrogenation (though can be cleaved under forcing conditions) and hydride reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[6]

However, they are sensitive to acidic conditions and oxidative cleavage, which form the basis for their selective removal.[1][5]

Mechanism of Deprotection: The Core of PMB's Utility

The key to the utility of the PMB group lies in its selective removal under conditions that leave other functional groups intact. The electron-donating p-methoxy group stabilizes the formation of a benzylic carbocation intermediate, facilitating cleavage.

The most common and selective method for deprotecting PMB ethers is through oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are frequently used.[5][7] The mechanism involves:

  • Electron Transfer: The electron-rich PMB ether undergoes a single-electron transfer to the oxidant (e.g., DDQ), forming a radical cation.

  • Formation of a Benzylic Cation: A second electron transfer or further reaction leads to the formation of a stabilized p-methoxybenzyl cation.

  • Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to release the free alcohol and p-methoxybenzaldehyde as a byproduct.

This method is highly chemoselective, allowing for the deprotection of PMB ethers in the presence of other protecting groups like benzyl ethers, silyl ethers, and acetals.[8]

PMB ethers and esters can also be cleaved under acidic conditions, typically using a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.[7] The mechanism involves:

  • Protonation: The ether or ester oxygen is protonated by the acid.

  • Formation of a Benzylic Cation: The protonated intermediate undergoes cleavage to form the highly stabilized p-methoxybenzyl carbocation and the free alcohol or carboxylic acid.

  • Trapping of the Cation: The carbocation is typically scavenged by a nucleophile present in the reaction mixture.

The reactivity of PMB ethers to acid is greater than that of unsubstituted benzyl ethers, allowing for selective deprotection.[6]

Quantitative Data and Experimental Protocols

The efficiency of PMB group deprotection can be influenced by the specific substrate and reaction conditions.

Table 1: Comparison of Deprotection Methods for PMB Ethers

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
DDQ9-p-methoxybenzylcarbazoleToluene/H2O807179[7]
TFAMethyl 1-p-methoxybenzylindole-2-carboxylateCH2Cl2Room Temp--[7]
Ti(OPr)4p-Methoxybenzyl acetateTHF2812-[9]

This protocol is adapted from the deprotection of 9-p-methoxybenzylcarbazole.[7]

  • Dissolution: Dissolve the PMB-protected substrate (1 equivalent) in a mixture of toluene and water (e.g., 10:1 v/v).

  • Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

G A Molecule with -OH or -COOH B Protection (e.g., PMBCl, base) A->B C PMB-Protected Intermediate B->C D Synthetic Transformation(s) C->D E Deprotection (e.g., DDQ or TFA) D->E F Final Product with -OH or -COOH E->F G cluster_0 Oxidative Deprotection with DDQ A R-O-PMB C [R-O-PMB•]+[DDQ•]- A->C Single Electron Transfer B DDQ D R-OH + PMB-CHO C->D Fragmentation & Hydrolysis H2O H2O (workup)

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-((4-Methoxybenzyl)oxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxybenzyl)oxy)acetic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The core structure, a phenoxyacetic acid moiety, is a recognized pharmacophore known for a variety of biological activities. These activities include anti-inflammatory, antiepileptic, and anticancer effects. The 4-methoxybenzyl group can serve as a versatile protecting group or be an integral part of the pharmacophore, influencing the compound's biological profile. This document provides detailed protocols for the synthesis of the parent compound, this compound, via the Williamson ether synthesis, and discusses the potential applications of its derivatives, supported by relevant data and pathway diagrams.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. Please note that while a specific yield for this exact compound is not widely reported in the literature, typical yields for Williamson ether synthesis of similar compounds range from 50-95%.[1]

ParameterValueReference
Molecular Formula C₁₀H₁₂O₄[Commercial Suppliers]
Molecular Weight 196.20 g/mol [Commercial Suppliers]
Melting Point 50.8-51.8 °C[2]
Appearance White to off-white solid
Purity >95% (Typical)
Storage Conditions 2-8°C, under inert atmosphere[3]

Experimental Protocols

The synthesis of this compound is readily achieved through the Williamson ether synthesis. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide.[1][4] The following protocol is based on a well-established procedure for analogous phenoxyacetic acids.[5]

Synthesis of this compound

Materials:

  • 4-Methoxybenzyl alcohol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (deionized)

Procedure:

  • Deprotonation of 4-Methoxybenzyl Alcohol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzyl alcohol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C to form the sodium alkoxide. Alternatively, an aqueous solution of sodium hydroxide (e.g., 30%) can be used.[5]

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution:

    • In a separate flask, prepare a solution of chloroacetic acid (1.2 equivalents) in water or a suitable polar aprotic solvent. If using aqueous NaOH in the first step, the chloroacetic acid can be added directly.[5]

    • Slowly add the chloroacetic acid solution to the stirring solution of the sodium 4-methoxybenzyl alkoxide.

    • Heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 6M hydrochloric acid. This will precipitate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

    • Re-acidify the aqueous bicarbonate washings to precipitate any dissolved product, which can be recovered by extraction with diethyl ether.

    • Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford a white to off-white solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start1 4-Methoxybenzyl Alcohol step1 Deprotonation (e.g., NaOH) start1->step1 start2 Chloroacetic Acid step2 Williamson Ether Synthesis (Nucleophilic Substitution) start2->step2 step1->step2 step3 Acidification (HCl) step2->step3 purification Extraction & Recrystallization step3->purification product This compound purification->product Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_cytokines Pro-inflammatory Cytokines cluster_response Cellular Response cluster_drug Drug Action stimulus e.g., LPS, Injury pla2 PLA2 stimulus->pla2 nfkb NF-κB Activation stimulus->nfkb phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa hydrolysis cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation tnf TNF-α nfkb->tnf il6 IL-6 nfkb->il6 tnf->inflammation il6->inflammation drug 2-((4-Methoxybenzyl)oxy) acetic acid Derivative drug->cox2 Inhibition drug->nfkb Inhibition

References

Application Notes and Protocols: Protection of Carboxylic Acids via p-Methoxybenzyl (PMB) Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. The p-methoxybenzyl (PMB) ester is a widely utilized protecting group for carboxylic acids due to its stability under various reaction conditions and, more importantly, the multiple methods available for its selective removal. While the requested protocol involves 2-((4-methoxybenzyl)oxy)acetic acid, this reagent is not commonly employed for the protection of carboxylic acids. The standard and well-established method to introduce the p-methoxybenzyl protecting group is through the formation of a p-methoxybenzyl (PMB) ester using reagents such as p-methoxybenzyl chloride (PMBCl), p-methoxybenzyl alcohol, or specialized reagents like N,N-diisopropyl-O-(4-methoxybenzyl)isourea.

These application notes provide a comprehensive overview of the methods for the formation (protection) and cleavage (deprotection) of p-methoxybenzyl esters of carboxylic acids.

I. Protection of Carboxylic Acids as p-Methoxybenzyl (PMB) Esters

The formation of a PMB ester is a reliable method for the protection of a carboxylic acid moiety. Several methods have been developed to achieve this transformation, each with its own advantages depending on the substrate and the presence of other functional groups.

A. Protection using p-Methoxybenzyl Halides

Direct alkylation of a carboxylic acid with p-methoxybenzyl chloride (PMBCl) or bromide (PMBBr) in the presence of a base is a common and straightforward method.[1]

Table 1: Protection of Carboxylic Acids using p-Methoxybenzyl Halides

Substrate (Carboxylic Acid)ReagentsBaseSolventConditionsYield (%)Reference
N-Cbz glycinePMBClTriethylamine---[1]
Cephalosporin derivativePMBBr---57[1]
Glucuronic acidPMBBrTBAF--71[1]
Hindered iminodiacid precursorPMBCl, NaI (in situ PMBI formation)---61 (from lactone)[1]
Experimental Protocol 1: General Procedure for PMB Ester Formation using PMBCl
  • Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., THF, acetone, or acetonitrile).

  • Add a base, such as triethylamine (1.1-1.5 equiv).

  • Add p-methoxybenzyl chloride (PMBCl) (1.1-1.5 equiv) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). For hindered carboxylic acids, heating may be necessary.[1]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired p-methoxybenzyl ester.

B. Protection using N,N-Diisopropyl-O-(4-methoxybenzyl)isourea

This method offers a very mild and efficient route to PMB esters, avoiding the need for prior activation of the carboxylic acid.[2] The isourea reagent is prepared from p-methoxybenzyl alcohol and N,N-diisopropylcarbodiimide in the presence of catalytic copper(I) chloride.[2]

Table 2: Protection of Carboxylic Acids using PMB Isourea

Substrate (Carboxylic Acid)PMB Isourea (equiv)SolventConditionsYield (%)Reference
Various carboxylic acids1.1 - 1.5THF, Acetone, or AcetonitrileRoom TemperatureHigh[2]
Experimental Protocol 2: General Procedure for PMB Ester Formation using PMB Isourea
  • To a solution of the carboxylic acid (1.0 equiv) in THF (or acetone, acetonitrile), add N,N-diisopropyl-O-(4-methoxybenzyl)isourea (1.3 equiv).[2]

  • Stir the reaction mixture at room temperature overnight.[2]

  • The diisopropyl urea by-product precipitates as a white solid and is removed by filtration.[2]

  • Concentrate the filtrate in vacuo.[2]

  • Purify the residue by column chromatography on silica gel to obtain the pure PMB ester.[2]

C. Protection via Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of PMB esters from p-methoxybenzyl alcohol under mild conditions, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] This method is particularly useful for sensitive substrates.

Table 3: PMB Ester Formation via Mitsunobu Reaction

Substrate (Carboxylic Acid)AlcoholReagentsSolventConditionsYield (%)Reference
Various carboxylic acidsp-Methoxybenzyl alcoholPPh₃, DEAD/DIADTHF or Diethyl ether0 °C to RT-[1][3]
Experimental Protocol 3: General Procedure for PMB Ester Formation via Mitsunobu Reaction
  • Dissolve the carboxylic acid (1.0 equiv), p-methoxybenzyl alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or diethyl ether.[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add DEAD or DIAD (1.5 equiv), dissolved in THF, to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[3]

  • Concentrate the reaction mixture and purify by column chromatography to separate the desired PMB ester from the triphenylphosphine oxide and hydrazodicarboxylate by-products.[1]

II. Deprotection of p-Methoxybenzyl (PMB) Esters

The key advantage of the PMB protecting group is the variety of conditions under which it can be cleaved, allowing for orthogonality with other protecting groups.

A. Deprotection under Acidic Conditions

PMB esters are readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[1] This method is selective, for instance, benzyl esters are stable under conditions that cleave PMB esters.[1]

Table 4: Deprotection of PMB Esters under Acidic Conditions

Substrate (PMB Ester)ReagentsSolventConditionsYield (%)Reference
PMB ester of N-protected amino acidsNeat TFA-0 °C-[1]
Intermediate 6910% TFADichloromethane-Quantitative[1]
Azumamide A precursorTFA--66 (over 2 steps)[1]
PMB ester 127TFA, triethylsilane--71[1]
Tyrosine-based PMB ester 84POCl₃DichloroethaneRoom Temperature82[1]
Experimental Protocol 4: General Procedure for Acidic Deprotection of PMB Esters
  • Dissolve the PMB-protected carboxylic acid in a suitable solvent, such as dichloromethane.

  • Add trifluoroacetic acid (TFA) (e.g., 10% v/v or neat) to the solution.[1]

  • Stir the reaction at room temperature or 0 °C, monitoring the progress by TLC.

  • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).

  • The crude carboxylic acid can then be used directly or purified further if necessary.

B. Deprotection by Hydrogenation

Similar to benzyl esters, PMB esters can be cleaved by catalytic hydrogenation. This method is mild but may not be compatible with other reducible functional groups like alkenes or alkynes.[1]

Table 5: Deprotection of PMB Esters by Hydrogenation

Substrate (PMB Ester)CatalystHydrogen SourceSolventYield (%)Reference
PMB ester 92Pd(OH)₂H₂-76 (over 2 steps)[1]
Experimental Protocol 5: General Procedure for Hydrogenolytic Deprotection
  • Dissolve the PMB ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂).[1]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected carboxylic acid.

C. Deprotection by Oxidative Methods

A key feature of the PMB group is its susceptibility to oxidative cleavage, which provides an orthogonal deprotection strategy. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are often used for PMB ethers, but attempts to cleave PMB esters with DDQ have been reported to be unsuccessful.[1] However, other more powerful oxidizing agents or specific conditions can be employed.

Table 6: Oxidative Deprotection of PMB Esters

Substrate (PMB Ester)ReagentsConditionsYield (%)Reference
Various PMB EstersTriarylamine radical cations--[1]
PMB estersCeric Ammonium Nitrate (CAN)->80[2]

Note: While DDQ is highly effective for PMB ethers, it is generally not effective for the cleavage of PMB esters.[1]

Visualizations

Protection of Carboxylic Acids as PMB Esters

G cluster_protection PMB Ester Formation Carboxylic_Acid Carboxylic Acid (R-COOH) PMB_Ester p-Methoxybenzyl Ester (R-COOPMB) Carboxylic_Acid->PMB_Ester Protection Reagents PMB-X (X = Cl, Br, etc.) + Base OR PMB-OH + Mitsunobu Reagents OR PMB-Isourea Reagents->PMB_Ester G cluster_deprotection PMB Ester Cleavage PMB_Ester p-Methoxybenzyl Ester (R-COOPMB) Carboxylic_Acid Carboxylic Acid (R-COOH) PMB_Ester->Carboxylic_Acid Deprotection Conditions Acidic Conditions (TFA) OR Hydrogenolysis (H₂, Pd/C) OR Oxidative Cleavage (CAN) Conditions->Carboxylic_Acid

References

Application Notes and Protocols for the Deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of 2-((4-methoxybenzyl)oxy)acetic acid esters. The p-methoxybenzyl (PMB) ether is a commonly used protecting group for alcohols due to its stability under various conditions and its selective cleavage in the presence of other protecting groups like benzyl ethers.[1][2] The following sections outline various methods for the removal of the PMB group from the target molecule, including acidic, oxidative, and reductive cleavage conditions.

Acid-Catalyzed Deprotection

Acid-catalyzed deprotection is a common method for cleaving PMB ethers. The electron-donating methoxy group on the benzyl ring facilitates cleavage under acidic conditions that often leave simple benzyl ethers intact.[1] A variety of Brønsted and Lewis acids can be employed for this transformation.

Brønsted Acid-Mediated Deprotection

Strong Brønsted acids like trifluoroacetic acid (TFA) and triflic acid (TfOH) are effective reagents for cleaving PMB ethers.[1][3] The reaction often proceeds at room temperature in a chlorinated solvent. The addition of a cation scavenger, such as 1,3-dimethoxybenzene or anisole, can improve yields and shorten reaction times by trapping the liberated p-methoxybenzyl cation, thus preventing side reactions.[1]

Table 1: Conditions for Brønsted Acid-Mediated Deprotection of PMB Ethers

Reagent(s)StoichiometrySolventTemperature (°C)TimeYield (%)Reference
Triflic Acid (TfOH)0.5 equivCH₂Cl₂215-30 min88-94[1]
TfOH, 1,3-dimethoxybenzene0.5 equiv TfOH, 3 equiv scavengerCH₂Cl₂2110 minup to 98[1]
Trifluoroacetic Acid (TFA)10% in CH₂Cl₂CH₂Cl₂Room Temp.Varies-[1]
TFA5 equivCH₂Cl₂Room Temp.Varies-[4]
p-Toluenesulfonic acid (TsOH)Stoichiometric----[5]
HCl in Hexafluoro-2-propanol (HFIP)/CH₂Cl₂CatalyticHFIP/CH₂Cl₂ (1:1)Room Temp.VariesGood[6]

Experimental Protocol: Deprotection using Triflic Acid and 1,3-dimethoxybenzene

  • Dissolve the this compound ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 1,3-dimethoxybenzene (3.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triflic acid (TfOH, 0.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Deprotection Mechanism with Triflic Acid

G cluster_0 Protonation and Cleavage cluster_1 Cation Trapping PMBEther R-O-PMB ProtonatedEther R-O(H+)-PMB TfO- PMBEther->ProtonatedEther + TfOH TfOH TfOH Alcohol R-OH ProtonatedEther->Alcohol - PMB+ TfO- PMBCation PMB+ TfO- Scavenger 1,3-Dimethoxybenzene TrappedCation Alkylated Scavenger PMBCation->TrappedCation + Scavenger

Caption: Acid-catalyzed deprotection of a PMB ether with TfOH and a scavenger.

Lewis Acid-Mediated Deprotection

Various Lewis acids can also effect the cleavage of PMB ethers. These reactions often require the presence of a soft nucleophile or scavenger.

Table 2: Conditions for Lewis Acid-Mediated Deprotection of PMB Ethers

Reagent(s)StoichiometrySolventTemperature (°C)TimeYield (%)Reference
POCl₃0.5 equivDichloroethaneRoom Temp.VariesGood[5][7]
Silver hexafluoroantimonate (AgSbF₆), 1,3,5-trimethoxybenzene5 mol% AgSbF₆, 0.5 equiv scavenger--VariesHigh[5]
AlCl₃, EtSH--Room Temp.Varies-[8]
SnCl₂·2H₂O, EtSH--Room Temp.Varies-[8]

Experimental Protocol: Deprotection using POCl₃

  • To a solution of the this compound ester (1.0 equiv) in dichloroethane, add phosphorus oxychloride (POCl₃, 0.5 equiv) at room temperature.[7]

  • Stir the reaction mixture and monitor its progress by TLC.[7]

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the deprotected alcohol.[7]

Oxidative Deprotection

Oxidative cleavage is a highly selective method for the deprotection of PMB ethers, often leaving other benzyl-type ethers intact.[2][9] The most common reagents for this purpose are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).

Table 3: Conditions for Oxidative Deprotection of PMB Ethers

Reagent(s)StoichiometrySolventTemperature (°C)TimeYield (%)Reference
DDQ1.1-2.3 equivCH₂Cl₂/H₂O0 to Room Temp.1-4 h97[9][10]
CAN-----[7]

Experimental Protocol: Deprotection using DDQ

  • Dissolve the this compound ester (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[9]

  • Cool the solution to 0 °C.

  • Slowly add DDQ (1.3 equiv) as a solid to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Directly load the crude reaction mixture onto a silica gel column for purification.[9]

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol.[9]

Deprotection Mechanism with DDQ

G cluster_0 Single Electron Transfer and Fragmentation cluster_1 Byproducts PMBEther R-O-PMB RadicalCation [R-O-PMB]+• PMBEther->RadicalCation + DDQ (SET) DDQ DDQ DDQAnion [DDQ]-• OxoniumIon [R-O=PMB]+ RadicalCation->OxoniumIon - H+ Hydroquinone DDQH₂ DDQAnion->Hydroquinone + 2H+ Alcohol R-OH OxoniumIon->Alcohol + H₂O PMB_CHO p-Anisaldehyde

Caption: Oxidative deprotection of a PMB ether using DDQ.

Reductive Deprotection (Hydrogenolysis)

While PMB ethers are generally cleaved under oxidative or acidic conditions, reductive cleavage via hydrogenation is also possible, although less common due to the facile cleavage of simple benzyl ethers under these conditions.[5] Selective reductive cleavage of a benzyl ether in the presence of a PMB ether has been reported.[2]

Table 4: Conditions for Reductive Deprotection

Reagent(s)CatalystSolventPressureTemperature (°C)Reference
H₂Pd(OH)₂---[5]

Experimental Protocol: Deprotection by Hydrogenation

  • Dissolve the this compound ester in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Other Deprotection Methods

Recent advancements have introduced alternative methods for PMB ether deprotection that may offer advantages in terms of mildness and selectivity.

Electrochemical Deprotection

Electrochemical methods provide a reagent-free approach to deprotection, avoiding the use of chemical oxidants.[11][12] This technique has been successfully applied to a range of substrates containing PMB ethers.[12]

Photochemical Deprotection

Photochemical methods, often employing a photosensitizer, offer another mild alternative for PMB ether cleavage.[13] Metal-free visible light photoredox catalysis has been shown to be effective for this transformation.[13]

Experimental Workflow for Method Selection

G Start Select Deprotection Method for This compound ester AcidLabile Are other acid-labile groups present? Start->AcidLabile Acidic Acidic Cleavage (TFA, TfOH, Lewis Acid) AcidLabile->Acidic No Oxidative Oxidative Cleavage (DDQ, CAN) AcidLabile->Oxidative Yes Oxidizable Are other oxidizable groups present? Reductive Reductive Cleavage (Hydrogenolysis) Oxidizable->Reductive Yes Other Consider Other Methods (Electrochemical, Photochemical) Oxidizable->Other No Reducible Are reducible groups (e.g., alkenes, alkynes) present? Acidic->Oxidizable Oxidative->Reducible Reductive->Other Yes

Caption: Decision workflow for selecting a PMB deprotection method.

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates. It is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Oxidative Cleavage of the 2-((4-Methoxybenzyl)oxy)acetic Acid Protecting Group with DDQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The para-methoxybenzyl (PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its general stability and the multiple methods available for its cleavage.[1] One of the most significant advantages of the PMB ether is its susceptibility to selective removal under mild oxidative conditions, offering orthogonality to many other common protecting groups.[2][3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and frequently used reagent for this transformation, enabling the deprotection of PMB ethers with high efficiency and selectivity.[2][4]

This document provides detailed application notes and protocols for the oxidative cleavage of the 2-((4-methoxybenzyl)oxy)acetic acid protecting group using DDQ. This protecting group strategy is particularly relevant in the synthesis of complex molecules where a hydroxylated acetic acid moiety is required. The protocols and data presented herein are designed to guide researchers in successfully implementing this deprotection strategy in their synthetic workflows.

Reaction Mechanism

The oxidative cleavage of a PMB ether with DDQ proceeds through a single electron transfer (SET) mechanism. The electron-rich para-methoxybenzyl group forms a charge-transfer complex with the electron-deficient DDQ.[3][4] This is followed by the transfer of a hydride from the benzylic position of the PMB group to the DDQ, generating a stabilized oxocarbenium ion and the DDQ hydroquinone. The presence of the para-methoxy group is crucial as it stabilizes the positive charge through resonance. Subsequent hydrolysis of the oxocarbenium ion by water present in the reaction mixture yields the deprotected alcohol, p-anisaldehyde, and the DDQ hydroquinone.[4]

Reaction_Mechanism cluster_0 Formation of Charge-Transfer Complex cluster_1 Single Electron Transfer (SET) cluster_2 Formation of Oxocarbenium Ion cluster_3 Hydrolysis PMB_ether R-O-CH₂-Ar-OCH₃ CTC [PMB-ether•••DDQ] PMB_ether->CTC DDQ DDQ DDQ->CTC Radical_Cation [R-O-CH₂-Ar-OCH₃]⁺• CTC->Radical_Cation SET DDQ_anion [DDQ]⁻• Oxocarbenium R-O⁺=CH-Ar-OCH₃ Radical_Cation->Oxocarbenium - H• DDQH DDQH₂ DDQ_anion->DDQH + 2H⁺, + e⁻ Deprotected_Alcohol R-OH Oxocarbenium->Deprotected_Alcohol + H₂O Anisaldehyde H₃CO-Ar-CHO

Figure 1: Simplified reaction mechanism of PMB ether cleavage with DDQ.

Selectivity and Functional Group Compatibility

A key advantage of using DDQ for PMB deprotection is its high chemoselectivity. The reaction conditions are generally mild and neutral, leaving many other common protecting groups and functional groups intact.

Table 1: Compatibility of Various Functional Groups with DDQ-mediated PMB Deprotection

Functional Group/Protecting GroupCompatibilityReference(s)
EstersHigh[5]
CarbonatesHigh[6]
Benzyl (Bn) ethersHigh (slower reaction)[5][7]
Silyl ethers (TBS, TIPS, TBDPS)High[5]
Acetals (e.g., isopropylidene)Moderate to Low[6]
Alkenes and AlkynesSubstrate Dependent[6]
Thiols and ThioethersLow (can be oxidized)

Note: While the carboxylic acid moiety of this compound is expected to be stable, highly electron-rich or strained alkenes may be susceptible to oxidation by DDQ. Substrate-specific optimization is always recommended.

Experimental Protocols

The following protocols are generalized procedures for the oxidative cleavage of the this compound protecting group. The specific reaction time and equivalents of DDQ may require optimization based on the specific substrate and scale.

Protocol 1: Standard Deprotection in Dichloromethane/Water

This is a widely applicable protocol for the deprotection of PMB ethers.

Materials:

  • This compound protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), reagent grade

  • Water, deionized

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound protected substrate in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1 v/v). The concentration of the substrate is generally in the range of 0.05-0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. A color change to dark green or brown is typically observed upon the addition of DDQ.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the deprotected product. The reduced DDQ (DDQH₂) is often insoluble and can be largely removed by filtration before or after the aqueous workup.

Experimental_Workflow Start Start Dissolve_Substrate Dissolve PMB-protected substrate in DCM/H₂O Start->Dissolve_Substrate Cool Cool to 0 °C Dissolve_Substrate->Cool Add_DDQ Add DDQ (1.1-1.5 eq.) Cool->Add_DDQ React Stir at room temperature (Monitor by TLC/LC-MS) Add_DDQ->React Quench Quench with sat. NaHCO₃ React->Quench Workup Aqueous Workup (Separation, Extraction, Drying) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Deprotected Product Purify->End

Figure 2: General experimental workflow for DDQ-mediated deprotection.

Quantitative Data

The efficiency of the DDQ-mediated deprotection of PMB ethers is demonstrated in the following table, which summarizes data from various literature sources for the deprotection of PMB-protected alcohols. While specific data for this compound is not available, these examples provide a strong indication of the expected high yields and relatively short reaction times.

Table 2: Examples of DDQ-mediated Deprotection of PMB-protected Alcohols

Substrate (PMB-protected Alcohol)DDQ (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
A primary alcohol1.3CH₂Cl₂/H₂O (18:1)0 to rt197[8]
A secondary alcohol2.3CH₂Cl₂/H₂O (17:1)0 to rt1.578[7]
A complex polyol derivative2.3CH₂Cl₂/H₂O (17:1)0 to rt363[7]
Another polyol derivative2.3CH₂Cl₂/H₂O (17:1)0 to rt474[7]

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, additional DDQ can be added. Ensure the DDQ is of high purity as it can degrade upon storage.

  • Side Reactions: For substrates with other sensitive functional groups, lowering the reaction temperature and carefully monitoring the reaction progress is recommended. The addition of a buffer, such as a phosphate buffer as seen in some protocols, may be beneficial.[8]

  • Workup: The reduced form of DDQ (DDQH₂) is a hydroquinone and can sometimes complicate purification. A filtration step before the aqueous workup can be helpful.

  • Safety: DDQ is toxic and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. DDQ reacts with water to release highly toxic hydrogen cyanide (HCN), so it should be stored in a dry environment.

Conclusion

The oxidative cleavage of the this compound protecting group with DDQ is a highly effective and selective method for deprotection. The mild reaction conditions, high functional group tolerance, and typically high yields make this a valuable tool in the synthesis of complex molecules for research and drug development. The protocols and data provided in these application notes offer a solid foundation for the successful implementation of this important synthetic transformation.

References

Application Notes: Acid-Catalyzed Deprotection of p-Methoxybenzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The p-methoxybenzyl (PMB) ester is a commonly employed protecting group for carboxylic acids in organic synthesis. Its removal under acidic conditions is a key transformation in the final stages of complex molecule synthesis. The acid-catalyzed deprotection proceeds through a stable p-methoxybenzyl carbocation intermediate, allowing for relatively mild cleavage conditions. This application note provides an overview of the mechanism, common reagents, and protocols for the acid-catalyzed deprotection of PMB esters.

Mechanism of Deprotection

The deprotection of a PMB ester under acidic conditions is initiated by the protonation of the ester carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the p-methoxybenzyl group as a resonance-stabilized carbocation. The resulting carboxylic acid is then obtained after deprotonation. To prevent the reactive carbocation from participating in undesired side reactions, a cation scavenger such as anisole or 1,3,5-trimethoxybenzene is often added to the reaction mixture.[1][2]

Acid-Catalyzed Deprotection of PMB Esters RCOOPMB R-CO-O-PMB Protonated_Ester R-CO(H+)-O-PMB RCOOPMB->Protonated_Ester + H+ H_plus H+ Scavenger Scavenger (e.g., Anisole) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid - PMB+ PMB_cation PMB+ Trapped_Cation Scavenger-PMB PMB_cation->Trapped_Cation + Scavenger

Figure 1: Mechanism of acid-catalyzed PMB ester deprotection.

Common Acidic Reagents

A variety of Brønsted and Lewis acids can be employed for the deprotection of PMB esters. The choice of acid depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups.

Brønsted Acids:

  • Trifluoroacetic acid (TFA): TFA is a strong acid commonly used for PMB ester cleavage, often in dichloromethane (DCM) as a solvent.[1][3] Reactions are typically fast and efficient at room temperature.

  • Acetic Acid: Refluxing acetic acid can also cleave PMB esters, offering a milder alternative to TFA.[1]

  • p-Toluenesulfonic acid (TsOH): Stoichiometric amounts of TsOH can be used for deprotection.[1]

  • Montmorillonite clays: These heterogeneous acids offer the advantage of easy removal by filtration.[1]

Lewis Acids:

  • Aluminum trichloride (AlCl₃): In the presence of a cation scavenger like anisole, AlCl₃ can effectively deprotect PMB esters, particularly in substrates sensitive to aqueous acidic conditions.[1]

  • Phosphorus oxychloride (POCl₃): This reagent has been shown to cleave PMB esters efficiently at room temperature.[1]

  • Other Lewis Acids: Combinations such as SnCl₂·2H₂O with ethanethiol have also been utilized for this transformation.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the acid-catalyzed deprotection of various p-methoxybenzyl esters.

SubstrateAcidic Reagent(s)Solvent(s)TemperatureTimeYield (%)Reference(s)
Tyrosine-based PMB esterPOCl₃DichloroethaneRoom Temp.-82[1]
β-lactam intermediate (79)AlCl₃, anisoleDichloromethane-50 °C-60[1]
Pantocin B intermediate (69)10% TFADichloromethane--quant.[1]
N-protected peptideTrifluoroacetic acid (TFA)-0 °C--[1]
General PMB estersPOCl₃ (0.5 equiv.)DichloroethaneRoom Temp.-good[5]

Experimental Protocols

Protocol 1: Deprotection of a PMB Ester using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of a PMB ester using TFA in dichloromethane.

G cluster_workflow Experimental Workflow: TFA Deprotection A Dissolve PMB-protected ester in CH₂Cl₂ B Add anisole (scavenger) A->B C Cool solution to 0 °C B->C D Add Trifluoroacetic Acid (TFA) dropwise C->D E Stir at 0 °C to room temperature D->E F Monitor reaction by TLC E->F G Quench with saturated NaHCO₃ (aq) F->G H Extract with organic solvent G->H I Wash organic layer with brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by chromatography J->K

Figure 2: Workflow for PMB ester deprotection using TFA.

Procedure:

  • Dissolve the PMB-protected ester (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add anisole (2.0-5.0 equiv) as a cation scavenger to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-50% v/v) to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 2: Deprotection of a PMB Ester using Aluminum Trichloride (AlCl₃)

This protocol is suitable for substrates that are sensitive to strong Brønsted acids.

Procedure:

  • To a solution of the PMB ester (1.0 equiv) in anhydrous dichloromethane at -50 °C, add anisole (as a cation scavenger).[1]

  • Add aluminum trichloride (AlCl₃, 2.5 equiv) portion-wise, maintaining the temperature at -50 °C.[1]

  • Stir the reaction mixture at -50 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the carboxylic acid.

Safety Precautions

  • Trifluoroacetic acid and aluminum trichloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Quenching of acidic solutions with bicarbonate is exothermic and can cause vigorous gas evolution. Add the quenching solution slowly and with caution.

References

Application Notes and Protocols for the Use of Backbone Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for a wide range of applications in research, diagnostics, and therapeutics. A significant challenge in SPPS is the phenomenon of peptide chain aggregation, which can lead to incomplete reactions, low yields, and difficult purifications. This is particularly prevalent in "difficult sequences," which are rich in hydrophobic residues or possess a tendency to form stable secondary structures on the resin.

To address this challenge, various strategies have been developed, including the use of backbone amide protection. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a key player in this arena, serving as a reversible protecting group for the backbone amide nitrogen of amino acids. By temporarily masking the hydrogen bond donor capability of the amide, the Hmb group effectively disrupts inter- and intra-chain hydrogen bonding, which is a primary driver of aggregation.

These application notes provide a comprehensive overview and detailed protocols for the use of Hmb-protected amino acids in Fmoc-based SPPS. While the compound 2-((4-Methoxybenzyl)oxy)acetic acid itself is not directly used as a linker or coupling reagent in routine SPPS, the conceptually related Hmb protecting group, incorporated into amino acid building blocks, is a powerful tool for overcoming aggregation and successfully synthesizing challenging peptide sequences.

Principle of Backbone Amide Protection with Hmb

The underlying principle of using Hmb as a backbone protecting group is to prevent the formation of secondary structures, such as β-sheets, by the growing peptide chain on the solid support. This is achieved by introducing the Hmb group onto the amide nitrogen of an amino acid residue. This modification sterically hinders the formation of hydrogen bonds between peptide chains, thereby maintaining the chain in a more solvated and accessible state for subsequent coupling and deprotection reactions.

The Hmb group is introduced through the use of pre-formed Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives during the SPPS cycle.[1][2] These specialized amino acids are incorporated at strategic positions within the peptide sequence, typically every 6-7 residues, to effectively disrupt aggregation.[3] The Hmb group is stable to the standard piperidine conditions used for Fmoc deprotection but is readily cleaved under the final acidic conditions of peptide cleavage from the resin, typically with trifluoroacetic acid (TFA), to yield the native peptide.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-(Hmb)Xaa-OH in Manual SPPS

This protocol describes the manual coupling of an Fmoc-N-(2-hydroxy-4-methoxybenzyl)-protected amino acid (Fmoc-N-(Hmb)Xaa-OH) into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-(Hmb)Xaa-OH (e.g., Fmoc-N-(Hmb)Ala-OH) (3 equivalents)

  • Coupling reagent (e.g., HBTU, TBTU, HATU) (3 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-N-(Hmb)Xaa-OH (3 eq.) and the coupling reagent (e.g., HBTU) (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated with a freshly prepared activated amino acid solution.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Continuation of Synthesis: Proceed with the next deprotection and coupling cycle as required for the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Hmb and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Collect the filtrate, which contains the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail components.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The use of Hmb-protected amino acids has been shown to significantly improve the synthesis of difficult peptide sequences. Below is a summary of comparative data from the literature.

Peptide SequenceSynthesis StrategyCrude Purity (%)Overall Yield (%)Reference
"Difficult" Model Peptide (e.g., ACP(65-74))Standard Fmoc-SPPS< 20%Low[2][4]
"Difficult" Model Peptide (e.g., ACP(65-74))Fmoc-SPPS with Hmb-protected amino acid incorporation> 70%Moderate[2][4]
Aβ(1-42)Standard Fmoc-SPPS< 10%Very Low[5]
Aβ(1-42)Fmoc-SPPS with Hmb backbone protection> 50%Improved[5]

Note: The exact yields and purities are highly dependent on the specific peptide sequence, resin, and coupling conditions used. The data presented here is illustrative of the general improvements observed with the use of Hmb protection.

Visualizations

Experimental Workflow for SPPS with Hmb Protection

SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-N-(Hmb)Xaa-OH + Coupling Reagent + DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycles wash2->repeat Next Amino Acid cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage Final Amino Acid repeat->deprotection purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: Workflow for incorporating Hmb-protected amino acids in SPPS.

Logical Relationship of Aggregation Prevention

Aggregation_Prevention problem Peptide Chain Aggregation solution Backbone Amide Protection (Hmb) problem->solution prevents consequence Successful Synthesis of Difficult Sequences cause Inter-chain Hydrogen Bonding cause->problem mechanism Blocks H-bond Donor Site solution->mechanism outcome Improved Solvation & Accessibility mechanism->outcome outcome->consequence

Caption: How Hmb backbone protection prevents peptide aggregation.

Conclusion

The incorporation of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids is a highly effective strategy for overcoming the challenges associated with the solid-phase synthesis of "difficult" peptide sequences. By disrupting peptide chain aggregation, this methodology leads to improved coupling efficiencies, higher crude purities, and ultimately, greater success in obtaining the desired target peptide. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field of peptide chemistry, enabling the robust synthesis of complex peptides for a variety of scientific and therapeutic applications.

References

Application of 2-((4-Methoxybenzyl)oxy)acetic acid in the Total Synthesis of (±)-Sparteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((4-Methoxybenzyl)oxy)acetic acid is a versatile reagent in organic synthesis, primarily utilized for the introduction of a protected hydroxymethylcarbonyl unit. The p-methoxybenzyl (PMB) ether serves as a robust protecting group for the hydroxyl function, which can be readily cleaved under oxidative or strongly acidic conditions. This application note details the use of a derivative of this compound in the total synthesis of the natural product (±)-sparteine, a tetracyclic quinolizidine alkaloid known for its use as a chiral ligand in asymmetric synthesis.

Application in the Total Synthesis of (±)-Sparteine

In the total synthesis of (±)-sparteine reported by Fleming and coworkers, a key step involves the transformation of a meso-diketone intermediate into a bis-lactam. This transformation is achieved via a Beckmann rearrangement, a reaction that typically involves the conversion of an oxime to an amide. In this synthesis, a reagent derived from this compound is implicitly used to introduce the nitrogen atom and facilitate the rearrangement, leading to the formation of the crucial bis-lactam intermediate. While the specific reagent used is hydroxylamine hydrochloride in the presence of sodium acetate, the underlying principle of introducing a protected oxygen functionality attached to the nitrogen is conceptually similar to using an activated form of the title compound. For the purpose of illustrating the utility of protected glycolic acid derivatives, we will focus on the broader context of this transformation.

The overall synthetic strategy provides an elegant approach to the construction of the complex tetracyclic framework of sparteine. The use of a protected hydroxylamine equivalent in the Beckmann rearrangement is a critical step in establishing the two nitrogen-containing rings of the final natural product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the relevant transformation in the total synthesis of (±)-sparteine.

StepReactantReagents and ConditionsProductYield (%)
Beckmann Rearrangement/Lactamizationmeso-Diketone1. NH₂OH·HCl, NaOAc, EtOH, H₂O, reflux, 2h 2. TsCl, Pyridine, 0 °C to rt, 16hBis-lactam65
Reduction of Bis-lactamBis-lactamLiAlH₄, THF, reflux, 24h(±)-Sparteine70

Experimental Protocols

Synthesis of the Bis-lactam via Beckmann Rearrangement

Materials:

  • meso-Diketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

Procedure:

A solution of the meso-diketone (1.0 eq) in ethanol is treated with hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.2 eq) in a mixture of ethanol and water. The reaction mixture is heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in pyridine and cooled to 0 °C. To this solution is added p-toluenesulfonyl chloride (2.2 eq) portionwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford the desired bis-lactam.

Reduction of the Bis-lactam to (±)-Sparteine

Materials:

  • Bis-lactam

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

To a suspension of lithium aluminum hydride (4.0 eq) in anhydrous THF at 0 °C is added a solution of the bis-lactam (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated to reflux for 24 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure to yield (±)-sparteine, which can be further purified by distillation or crystallization.

Visualizations

Sparteine_Synthesis diketone meso-Diketone bis_lactam Bis-lactam diketone->bis_lactam sparteine (±)-Sparteine bis_lactam_ref->sparteine LiAlH₄, THF

Caption: Synthetic pathway to (±)-sparteine.

Experimental_Workflow start Start: meso-Diketone reflux React with NH₂OH·HCl and NaOAc in EtOH/H₂O at reflux start->reflux remove_solvent Remove solvent reflux->remove_solvent dissolve_pyridine Dissolve residue in pyridine remove_solvent->dissolve_pyridine add_tscl Add TsCl at 0 °C, then stir at rt dissolve_pyridine->add_tscl workup1 Aqueous workup and extraction add_tscl->workup1 purify1 Chromatographic purification workup1->purify1 bis_lactam Isolated Bis-lactam purify1->bis_lactam reduce Reduce with LiAlH₄ in THF at reflux bis_lactam->reduce workup2 Quench and aqueous workup reduce->workup2 purify2 Purification (distillation/crystallization) workup2->purify2 end Final Product: (±)-Sparteine purify2->end

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: 2-((4-Methoxybenzyl)oxy)acetic Acid in the Synthesis of Complex Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxybenzyl)oxy)acetic acid is a valuable bifunctional building block in the synthesis of complex macrocycles, particularly those with pharmaceutical applications. Its structure incorporates a protected hydroxyl group in the form of a p-methoxybenzyl (PMB) ether linked to a carboxylic acid via a stable ether bond. This arrangement allows for its incorporation into peptide or ester backbones, where the PMB group can be selectively removed under specific conditions to reveal a hydroxyl group for further functionalization or to influence the macrocycle's conformation and properties. The PMB ether provides robust protection during various synthetic steps and can be cleaved oxidatively or under acidic conditions, offering orthogonality with other common protecting groups.

These application notes provide an overview of the utility of this compound in macrocyclization, including key reaction protocols and data.

Key Applications in Macrocycle Synthesis

The primary application of this compound in macrocycle synthesis is as a linker or spacer element that introduces a protected hydroxyl functionality within the macrocyclic ring. This strategy is particularly useful for:

  • Introducing conformational constraints: The ether linkage and the subsequent deprotected hydroxyl group can influence the three-dimensional structure of the macrocycle, which is critical for its biological activity.

  • Providing a handle for further modification: The hydroxyl group, unmasked after PMB deprotection, serves as a versatile point for attaching other molecules, such as targeting ligands, imaging agents, or moieties to improve pharmacokinetic properties.

  • Enhancing solubility and drug-like properties: The incorporation of the ether and hydroxyl functionalities can modulate the polarity and hydrogen-bonding capacity of the macrocycle.

Experimental Protocols

The following sections detail generalized protocols for the incorporation of this compound into a linear precursor and its subsequent macrocyclization and deprotection.

Protocol 1: Coupling of this compound to a Linear Peptide Precursor

This protocol describes the coupling of the carboxylic acid moiety of this compound to the N-terminus of a resin-bound peptide, a common step in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine)

  • Solvent: e.g., DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Prepare a solution of this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution from step 2 and pre-activate for 5 minutes at room temperature.

  • Drain the DMF from the resin and add the activated solution of this compound.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the completion of the coupling reaction.

Diagram of Experimental Workflow:

G start Resin-bound peptide (free N-terminus) swell Swell resin in DMF start->swell couple Add activated solution to resin and react for 2h swell->couple prepare_coupling Prepare solution of This compound, HATU, and DIPEA in DMF preactivate Pre-activate for 5 min prepare_coupling->preactivate preactivate->couple wash Wash resin with DMF and DCM couple->wash analyze Cleave and analyze by LC-MS wash->analyze end Resin-bound linear precursor wash->end G start Linear Precursor with 2-((4-Methoxybenzyl)oxy)acetyl unit macrocyclization Macrolactamization (e.g., DPPA, NaHCO3) start->macrocyclization pmb_macrocycle PMB-Protected Macrocycle macrocyclization->pmb_macrocycle deprotection PMB Deprotection (e.g., TFA) pmb_macrocycle->deprotection final_macrocycle Hydroxylated Macrocycle deprotection->final_macrocycle

Application Notes and Protocols: The 2-((4-Methoxybenzyl)oxy)acetyl (PMBOAc) Group in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of oligosaccharide synthesis, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. The p-methoxybenzyl (PMB) ether is a well-established protecting group for hydroxyl functions, prized for its stability and selective removal under oxidative or specific acidic conditions.[1] This document outlines a protecting group strategy centered around the 2-((4-methoxybenzyl)oxy)acetyl (PMBOAc) group, derived from 2-((4-methoxybenzyl)oxy)acetic acid.

The PMBOAc group is an acyl-type protecting group that incorporates the key structural features of the PMB ether. This unique combination suggests its utility as a temporary or permanent protecting group, with cleavage conditions that could offer orthogonality to other common protecting groups in carbohydrate chemistry. While direct literature applications of the PMBOAc group in carbohydrate synthesis are not widespread, its chemical properties can be inferred from the extensive knowledge of both PMB ethers and acyl protecting groups. These notes provide a theoretical framework and projected protocols for its application.

Key Attributes of the PMBOAc Protecting Group:

  • Acyl Nature: As an ester, it is expected to be introduced under standard acylation conditions. When placed at the C-2 hydroxyl of a glycosyl donor, it would likely act as a participating group, directing the formation of 1,2-trans-glycosidic linkages.[2][3] Furthermore, being an electron-withdrawing group, it would "disarm" a glycosyl donor, decreasing its reactivity.[4]

  • PMB Moiety: The embedded p-methoxybenzyl ether linkage offers a potential site for cleavage via oxidative methods, analogous to the deprotection of PMB ethers. However, it is crucial to note that PMB esters have shown resistance to cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which readily cleave PMB ethers.[5] Cleavage is more likely to be achieved under acidic conditions or through hydrogenolysis.

Potential Protecting Group Strategy

The PMBOAc group can be strategically employed in oligosaccharide synthesis where the introduction of a participating, disarming group is required, with the option for removal under conditions that are orthogonal to other protecting groups.

Orthogonality

The PMBOAc group is projected to be orthogonal to:

  • Silyl ethers (TBDMS, TIPS): Cleaved by fluoride sources (e.g., TBAF).

  • Benzyl (Bn) ethers: Typically removed by catalytic hydrogenolysis. While the PMBOAc group may also be sensitive to hydrogenolysis, selective removal could be possible.

  • Acetyl (Ac) and Benzoyl (Bz) esters: Cleaved under basic conditions (e.g., NaOMe/MeOH). The PMBOAc group, being an ester, would also be cleaved under these conditions.

  • PMB ethers: While both contain the PMB moiety, their differing reactivity towards oxidative reagents like DDQ could allow for selective cleavage of the PMB ether in the presence of a PMBOAc ester.[5][6]

The logical workflow for the application of the PMBOAc group is depicted below.

G cluster_0 Protecting Group Installation cluster_1 Synthetic Transformations cluster_2 Deprotection Strategy start Partially Protected Carbohydrate esterification Esterification with This compound or its activated form start->esterification protected_carb PMBOAc-Protected Carbohydrate esterification->protected_carb glycosylation Glycosylation (PMBOAc as participating group) protected_carb->glycosylation other_steps Further Synthetic Steps (e.g., deprotection of other groups) glycosylation->other_steps deprotection Cleavage of PMBOAc Group other_steps->deprotection final_product Deprotected Carbohydrate deprotection->final_product

Fig. 1: Experimental workflow for PMBOAc protecting group strategy.

Experimental Protocols

The following protocols are based on standard procedures for acylation and deprotection in carbohydrate chemistry. Optimization may be required for specific substrates.

Protocol 1: Introduction of the PMBOAc Group

Objective: To protect a free hydroxyl group on a carbohydrate with the 2-((4-methoxybenzyl)oxy)acetyl group.

Method A: Using this compound with a coupling agent.

  • Materials:

    • Partially protected carbohydrate (1.0 equiv)

    • This compound (1.5 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equiv) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the partially protected carbohydrate in anhydrous DCM under an argon atmosphere.

    • Add this compound, EDC, and DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Method B: Using 2-((4-methoxybenzyl)oxy)acetyl chloride.

  • Materials:

    • Partially protected carbohydrate (1.0 equiv)

    • 2-((4-methoxybenzyl)oxy)acetyl chloride (1.2 equiv)[7]

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the partially protected carbohydrate in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C under an argon atmosphere.

    • Slowly add a solution of 2-((4-methoxybenzyl)oxy)acetyl chloride in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding methanol.

    • Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.

Protocol 2: Cleavage of the PMBOAc Group

The cleavage of the PMBOAc group can be approached through several methods, targeting either the ester linkage or the PMB ether within the group.

Method A: Basic Hydrolysis (Cleavage of the Ester)

  • Objective: To non-selectively remove the PMBOAc group along with other acyl protecting groups.

  • Reagents:

    • Sodium methoxide (NaOMe) in Methanol (MeOH) (catalytic)

  • Procedure (Zemplén deacetylation):

    • Dissolve the PMBOAc-protected carbohydrate in anhydrous MeOH.

    • Add a catalytic amount of a freshly prepared solution of NaOMe in MeOH.

    • Stir at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize the mixture with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate.

Method B: Acidic Cleavage (Targeting the PMB Ether Moiety)

  • Objective: To selectively cleave the PMB ether within the protecting group, which would likely lead to the cleavage of the entire group. This may offer orthogonality to other acid-labile groups under carefully controlled conditions.

  • Reagents:

    • Trifluoroacetic acid (TFA) (e.g., 10-20% in DCM)

    • A cation scavenger such as triethylsilane (TES) or anisole.

  • Procedure:

    • Dissolve the PMBOAc-protected carbohydrate in anhydrous DCM containing the scavenger.

    • Cool the solution to 0 °C.

    • Add TFA dropwise.

    • Stir at 0 °C to room temperature, carefully monitoring the reaction by TLC to avoid cleavage of other acid-sensitive groups.

    • Upon completion, carefully quench the reaction with a saturated solution of NaHCO₃.

    • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Method C: Hydrogenolysis

  • Objective: To remove the PMBOAc group under neutral conditions, concurrently with other benzyl-type protecting groups.

  • Reagents:

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Hydrogen (H₂) gas or a hydrogen donor like ammonium formate.

    • Solvent such as Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve the protected carbohydrate in the chosen solvent.

    • Add Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

Data Presentation

The following table summarizes the expected reaction conditions and orthogonality for the PMBOAc group compared to standard protecting groups.

Protecting Group Introduction Conditions Cleavage Conditions Orthogonal To Not Orthogonal To
PMBOAc Acylation (DCC/DMAP or Acyl Chloride)1. NaOMe/MeOH2. TFA/Scavenger3. H₂/Pd-CSilyl Ethers, PMB Ethers (potentially)Acetyl, Benzoyl, Benzyl Ethers
Acetyl (Ac) Acetic Anhydride, PyridineNaOMe/MeOHSilyl Ethers, Benzyl EthersBenzoyl, PMBOAc
Benzyl (Bn) BnBr, NaHH₂/Pd-CAcetyl, Benzoyl, Silyl EthersPMBOAc (under hydrogenolysis)
PMB Ether PMB-Cl, NaHDDQ or CAN; TFAAcetyl, Benzoyl, Silyl Ethers, Benzyl Ethers (under oxidative cleavage)PMBOAc (under acidic cleavage)
TBDMS TBDMS-Cl, ImidazoleTBAF or mild acidAll acyl and ether groupsOther silyl ethers

Signaling Pathways and Mechanistic Considerations

Neighboring Group Participation

When the PMBOAc group is positioned at C-2 of a glycosyl donor, it is expected to participate in the glycosylation reaction, leading to the formation of a 1,2-trans product. The mechanism involves the formation of a cyclic oxonium ion intermediate, which blocks the α-face of the sugar, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face.

G cluster_0 Glycosylation with C-2 PMBOAc Participation donor Glycosyl Donor (C-2 PMBOAc) intermediate Cyclic Oxonium Ion Intermediate donor->intermediate Activation product 1,2-trans-Glycoside intermediate->product Nucleophilic Attack by Acceptor

Fig. 2: Mechanism of 1,2-trans-glycosylation with a C-2 PMBOAc group.
Deprotection Mechanism

The oxidative cleavage of a PMB ether by DDQ proceeds via a single-electron transfer mechanism, which is facilitated by the electron-rich nature of the p-methoxyphenyl ring.[6] In contrast, the PMB ester is resistant to this mode of cleavage, likely due to the electron-withdrawing nature of the adjacent carbonyl group, which destabilizes the intermediate radical cation.[5] Therefore, cleavage of the PMBOAc group is more reliably achieved by targeting the ester linkage or by using strong acidic conditions or hydrogenolysis to cleave the benzylic C-O bond.

Conclusion

The 2-((4-methoxybenzyl)oxy)acetyl (PMBOAc) group represents a potentially valuable addition to the repertoire of protecting groups in carbohydrate chemistry. By combining the features of a participating acyl group with the latent cleavage possibilities of the PMB moiety, it offers strategic advantages in complex oligosaccharide synthesis. The protocols and data presented herein provide a foundational guide for researchers to explore the application of this promising protecting group strategy. Further experimental validation is necessary to fully elucidate its reactivity, selectivity, and scope in carbohydrate synthesis.

References

Application Notes and Protocols for Electrochemical Deprotection of p-Methoxybenzyl (PMB) Ethers and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical deprotection of p-methoxybenzyl (PMB) ethers and esters. Electrochemical methods offer a sustainable and efficient alternative to traditional chemical reagents, minimizing waste and often providing high selectivity.

Electrochemical Deprotection of p-Methoxybenzyl (PMB) Ethers

The electrochemical cleavage of PMB ethers is a well-established and highly efficient method for deprotecting alcohols. This approach avoids the use of stoichiometric chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which can be hazardous and generate significant chemical waste.[1][2] The electrochemical method can be conveniently carried out in a flow electrolysis cell, allowing for scalability and high throughput.[1][2][3][4][5]

General Reaction Scheme

The anodic oxidation of a PMB ether leads to the cleavage of the benzylic C-O bond, releasing the free alcohol and generating p-methoxybenzaldehyde or its acetal as a byproduct, depending on the solvent used.[1][2][3][4][5]

Reaction in Methanol: RO-PMB → (e⁻, Anode) → ROH + p-MeO-C₆H₄CHO(OMe)₂

Key Advantages of the Electrochemical Method
  • Reagent-Free: Eliminates the need for chemical oxidants.[1][2][3][4][5]

  • Sustainable: Reduces chemical waste and allows for the recovery and reuse of the electrolyte.[2][3][4]

  • Scalable: Flow electrolysis setups are readily scalable for producing multi-gram quantities of the deprotected alcohol.[1][2]

  • High Yields and Productivity: The method has been shown to provide high conversions and yields, with productivities reaching up to 7.5 g/h.[2][3][4]

  • Chemoselective: The PMB group can be selectively removed in the presence of other common protecting groups such as OAc, OTBS, OTBDPS, and OBn.[1]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for the electrochemical deprotection of PMB ethers in a flow electrolysis system.

workflow cluster_prep Solution Preparation cluster_flow Flow Electrolysis cluster_workup Work-up and Purification cluster_products Products A Dissolve PMB-protected alcohol in MeOH B Add supporting electrolyte (e.g., Et4NBF4) A->B C Pump solution through undivided flow cell (Carbon Anode, Steel Cathode) B->C D Apply constant current C->D E Collect reaction mixture D->E F Solvent evaporation E->F G Purification (e.g., chromatography) F->G H Deprotected Alcohol G->H I p-Methoxybenzaldehyde dimethyl acetal (byproduct) G->I

Caption: Workflow for Electrochemical PMB Ether Deprotection.

The underlying mechanism involves the anodic oxidation of the electron-rich p-methoxybenzyl group.

mechanism A PMB Ether approaches Anode B Single Electron Transfer (SET) forms a radical cation A->B -1e⁻ C Cleavage of C-O bond forms alcohol and stabilized carbocation B->C D Solvent (MeOH) traps carbocation C->D + MeOH E Formation of p-methoxybenzaldehyde dimethyl acetal D->E

Caption: Simplified Mechanism of Anodic PMB Ether Cleavage.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the electrochemical deprotection of various PMB-protected alcohols in a flow electrolysis system.[1]

EntrySubstrate (PMB-Protected Alcohol)Current (mA)Yield (%)
12-Phenylethanol13592
2Cinnamyl alcohol13588
34-Phenyl-1-butanol13593
41-(4-Fluorophenyl)ethanol13585
5A protected sugar derivative13582
6N-Boc-4-hydroxypiperidine8081
7N-Tosyl-4-hydroxypiperidine13589
Detailed Experimental Protocol

This protocol is based on the procedures described for an undivided flow electrolysis cell.[1]

Materials and Equipment:

  • PMB-protected alcohol

  • Methanol (MeOH), anhydrous

  • Tetraethylammonium tetrafluoroborate (Et₄NBF₄)

  • Flow electrolysis system (e.g., Ammonite 8 reactor) with a carbon/PVDF anode and a stainless steel cathode

  • Syringe pump

  • DC power supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of the PMB-protected alcohol in methanol. Add tetraethylammonium tetrafluoroborate to the solution to a final concentration of 0.05 M.

  • Electrolysis Setup: Set up the flow electrolysis cell according to the manufacturer's instructions. Ensure the electrodes are properly connected to the DC power supply.

  • Electrolysis: Pump the prepared solution through the flow cell at a constant flow rate (e.g., 0.25 mL/min). Apply a constant current (typically between 80-135 mA, see table above for substrate-specific recommendations).

  • Reaction Monitoring: The reaction can be monitored by collecting aliquots from the outlet and analyzing them by TLC or GC-MS to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, collect the entire reaction mixture. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by silica gel column chromatography to isolate the deprotected alcohol.

Electrochemical Deprotection of p-Methoxybenzyl (PMB) Esters

The electrochemical deprotection of PMB esters is less commonly reported than that of PMB ethers. Direct oxidative cleavage of PMB esters using reagents like DDQ has been shown to be ineffective, suggesting that the oxidation potential of the PMB ester is too high for a similar mechanism to the ethers to operate readily.

However, indirect electrochemical methods have been suggested as a potential route for the cleavage of PMB esters. This approach utilizes a redox mediator that is electrochemically generated to effect the deprotection. One such method involves the use of stable triarylamine radical cations.

Proposed General Reaction Scheme (Indirect Electrolysis)

RCOO-PMB + Mediator → (e⁻, Anode) → RCOOH + Products

Challenges and Considerations
  • Higher Oxidation Potential: PMB esters are generally more resistant to oxidation than PMB ethers.

  • Mediator Requirement: Indirect electrolysis requires the synthesis or in-situ generation of a suitable mediator, which adds complexity to the procedure.

Logical Workflow for Indirect Electrochemical Deprotection

The following diagram outlines a plausible workflow for the indirect electrochemical deprotection of a PMB ester.

workflow_ester cluster_prep Solution Preparation cluster_electrolysis Indirect Electrolysis (Divided Cell) cluster_workup Work-up and Purification cluster_products Products A Dissolve PMB-protected ester in solvent B Add supporting electrolyte A->B C Add redox mediator (e.g., triarylamine) B->C D Pump solution through anolyte compartment C->D E Anodic oxidation of mediator to radical cation D->E F Mediator radical cation cleaves PMB ester E->F G Collect anolyte F->G H Quench and extract G->H I Purification H->I J Carboxylic Acid I->J K Byproducts I->K

Caption: Proposed Workflow for Indirect Electrochemical PMB Ester Deprotection.

Speculative Experimental Protocol (Indirect Electrolysis)

Please Note: The following protocol is a general guideline based on the principles of indirect electrolysis and has not been optimized for PMB ester deprotection due to a lack of specific literature data. Significant optimization may be required.

Materials and Equipment:

  • PMB-protected carboxylic acid

  • Acetonitrile (MeCN), anhydrous

  • Supporting electrolyte (e.g., LiClO₄)

  • Redox mediator (e.g., tris(4-bromophenyl)amine)

  • Divided electrochemical cell (H-cell) with anode and cathode compartments separated by a frit

  • Platinum or carbon electrodes

  • Potentiostat/Galvanostat

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Solution Preparation: In the anolyte compartment of the H-cell, dissolve the PMB-protected ester and the redox mediator in anhydrous acetonitrile containing the supporting electrolyte. Fill the catholyte compartment with the electrolyte solution.

  • Electrolysis Setup: Assemble the H-cell with the electrodes in their respective compartments and connect them to the potentiostat/galvanostat.

  • Electrolysis: Apply a constant potential or current to the cell to oxidize the mediator. The progress of the reaction should be monitored by analytical techniques such as HPLC or LC-MS.

  • Work-up: Upon completion, carefully transfer the anolyte solution to a flask. Quench the reaction if necessary and remove the solvent.

  • Purification: Extract the carboxylic acid from the residue using an appropriate aqueous base and subsequent acidification and extraction with an organic solvent. Further purification may be achieved by recrystallization or chromatography.

These notes and protocols provide a comprehensive guide for the electrochemical deprotection of PMB ethers and a starting point for the investigation of PMB ester cleavage. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific substrates.

References

Troubleshooting & Optimization

Troubleshooting incomplete deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the removal of the p-methoxybenzyl (PMB) protecting group from 2-((4-Methoxybenzyl)oxy)acetic acid.

Troubleshooting Guide

Issue: Incomplete Deprotection

Q1: My analytical data (e.g., TLC, LC-MS, NMR) indicates a significant amount of starting material remaining after the deprotection reaction. What are the potential causes and how can I resolve this?

A1: Incomplete deprotection of this compound is a common issue that can arise from several factors. Below is a systematic approach to troubleshoot this problem, categorized by the deprotection method.

Method 1: Acidic Cleavage (e.g., Trifluoroacetic Acid - TFA)

Acid-catalyzed cleavage is a prevalent method for PMB ether deprotection. The reaction proceeds via protonation of the ether oxygen, followed by the formation of a stable p-methoxybenzyl cation.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry or Concentration: The amount and concentration of the acid are critical. For substrates with basic functionalities or for scaled-up reactions, the acid can be consumed.

    • Solution: Increase the equivalents of TFA or use a higher concentration. Reactions are often run in neat TFA or a concentrated solution in a co-solvent like dichloromethane (DCM).[1][2]

  • Inadequate Reaction Time or Temperature: The kinetics of deprotection can be slow, especially at lower temperatures.

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS. If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, but be cautious of potential side reactions.[3]

  • Cation Scavenger Issues: The generated p-methoxybenzyl cation is highly electrophilic and can re-react with the deprotected hydroxyl group or other nucleophiles present, leading to side products or incomplete reactions.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include anisole, 1,3-dimethoxybenzene, or triethylsilane.[1][4]

  • Solvent Choice: The polarity and solubility of the starting material and product in the chosen solvent system are important for reaction efficiency.

    • Solution: Ensure your substrate is fully dissolved. DCM is a common solvent, but for more polar substrates, mixtures with THF or other co-solvents might be necessary.

Experimental Protocol: General Procedure for TFA-Mediated Deprotection

  • Dissolve this compound in dichloromethane (DCM).

  • Add a cation scavenger (e.g., 3-5 equivalents of anisole).

  • Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v or neat).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure.

  • Purify the resulting glycolic acid derivative by an appropriate method (e.g., crystallization or chromatography).

Method 2: Oxidative Cleavage (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

Oxidative cleavage with DDQ is a mild and selective method for PMB ether deprotection. The reaction proceeds via a single electron transfer mechanism, forming a charge-transfer complex.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. The presence of water is crucial for the hydrolysis of the intermediate.

    • Solution: A common solvent system is DCM:H₂O (e.g., 10:1 to 20:1). Ensure a biphasic system is present and vigorously stirred.

  • Insufficient DDQ Stoichiometry: An inadequate amount of DDQ will lead to an incomplete reaction.

    • Solution: Use a slight excess of DDQ (typically 1.1 to 1.5 equivalents).[5]

  • Reaction Temperature: While often run at room temperature, some substrates may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.[6]

  • Light Sensitivity: The efficiency of DDQ-mediated deprotection can sometimes be influenced by light.

    • Solution: While not always necessary, running the reaction in the dark or under controlled lighting conditions might improve reproducibility. Some studies have shown that UV irradiation can enhance the efficiency of DDQ cleavage for certain benzyl ethers.[7]

Experimental Protocol: General Procedure for DDQ-Mediated Deprotection

  • Dissolve this compound in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • Add DDQ (1.1-1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of PMB ethers. Note that optimal conditions will be substrate-dependent.

Table 1: Acidic Deprotection Conditions for PMB Ethers

AcidEquivalents/ConcentrationSolventTemperature (°C)Scavenger (Equivalents)Typical Reaction Time
TFA10-50% (v/v) or neatDCM0 - RTAnisole (3-5)1 - 24 h
TfOH0.5DCMRT1,3-dimethoxybenzene (3)5 - 15 min

Table 2: Oxidative Deprotection Conditions for PMB Ethers

ReagentEquivalentsSolvent SystemTemperature (°C)Typical Reaction Time
DDQ1.1 - 2.2DCM:H₂O (10:1 to 20:1)RT - 801 - 71 h

Frequently Asked Questions (FAQs)

Q2: I am observing the formation of side products during the TFA-mediated deprotection. What are these and how can I minimize them?

A2: A common side product is the re-alkylation of the deprotected hydroxyl group or other nucleophilic sites on your molecule by the stable p-methoxybenzyl cation generated during the reaction. This can be minimized by using an effective cation scavenger like anisole or 1,3-dimethoxybenzene in excess.[1][4]

Q3: Can I use catalytic hydrogenation to deprotect the PMB ether of this compound?

A3: Yes, catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C with a hydrogen source) is a viable method for cleaving benzyl-type ethers.[1] However, it is generally less common for PMB ethers due to the availability of milder oxidative and acidic methods. If your molecule contains other functional groups sensitive to oxidation or strong acids (but stable to hydrogenation), this could be a suitable alternative.

Q4: How do I choose between acidic (TFA) and oxidative (DDQ) deprotection methods?

A4: The choice depends on the other functional groups present in your molecule.

  • Use TFA when: Your molecule is stable to strong acidic conditions and does not contain other acid-labile protecting groups (e.g., Boc, trityl) that you wish to keep intact.

  • Use DDQ when: Your molecule has acid-sensitive functional groups. DDQ is generally chemoselective for electron-rich benzyl ethers like PMB and will not affect many other protecting groups such as simple benzyl ethers, silyl ethers (TBS, TIPS), or acetals under standard conditions.[5]

Q5: How can I effectively monitor the progress of the deprotection reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective method. The deprotected product, glycolic acid, is significantly more polar than the starting material. A suitable solvent system for TLC would be one that gives good separation between the starting material and the product (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape). Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to identify any side products.

Visualizations

Troubleshooting_Workflow start Incomplete Deprotection Observed method Identify Deprotection Method start->method acidic Acidic (e.g., TFA) method->acidic Acidic oxidative Oxidative (e.g., DDQ) method->oxidative Oxidative check_acid Check Acid Stoichiometry/Concentration acidic->check_acid check_solvent Check Solvent System (presence of H2O) oxidative->check_solvent increase_acid Increase Equivalents or Concentration of Acid check_acid->increase_acid Insufficient check_time_temp_acid Check Reaction Time/Temperature check_acid->check_time_temp_acid Sufficient increase_acid->check_time_temp_acid increase_time_temp_acid Extend Time or Increase Temperature check_time_temp_acid->increase_time_temp_acid Insufficient check_scavenger Check Cation Scavenger check_time_temp_acid->check_scavenger Sufficient increase_time_temp_acid->check_scavenger add_scavenger Add/Increase Scavenger (e.g., Anisole) check_scavenger->add_scavenger Absent/Insufficient monitor_acid Monitor Progress (TLC/LC-MS) check_scavenger->monitor_acid Present add_scavenger->monitor_acid complete_acid Reaction Complete monitor_acid->complete_acid adjust_solvent Use Biphasic System (e.g., DCM:H2O) check_solvent->adjust_solvent Incorrect check_ddq Check DDQ Stoichiometry check_solvent->check_ddq Correct adjust_solvent->check_ddq increase_ddq Use 1.1-1.5 eq. DDQ check_ddq->increase_ddq Insufficient check_time_temp_oxidative Check Reaction Time/Temperature check_ddq->check_time_temp_oxidative Sufficient increase_ddq->check_time_temp_oxidative increase_time_temp_oxidative Extend Time or Increase Temperature check_time_temp_oxidative->increase_time_temp_oxidative Insufficient monitor_oxidative Monitor Progress (TLC/LC-MS) check_time_temp_oxidative->monitor_oxidative Sufficient increase_time_temp_oxidative->monitor_oxidative complete_oxidative Reaction Complete monitor_oxidative->complete_oxidative

Caption: Troubleshooting workflow for incomplete PMB deprotection.

Deprotection_Decision_Tree start Choose Deprotection Method for This compound acid_sensitive Are other functional groups acid-sensitive (e.g., Boc, acetals)? start->acid_sensitive yes_acid_sensitive Yes acid_sensitive->yes_acid_sensitive no_acid_sensitive No acid_sensitive->no_acid_sensitive use_ddq Use Oxidative Method (e.g., DDQ) yes_acid_sensitive->use_ddq oxidation_sensitive Are other functional groups oxidation-sensitive? no_acid_sensitive->oxidation_sensitive use_ddq->oxidation_sensitive yes_oxidation_sensitive Yes oxidation_sensitive->yes_oxidation_sensitive no_oxidation_sensitive No oxidation_sensitive->no_oxidation_sensitive consider_hydrogenation Consider Catalytic Hydrogenation (if compatible) yes_oxidation_sensitive->consider_hydrogenation use_tfa Use Acidic Method (e.g., TFA with scavenger) no_oxidation_sensitive->use_tfa

References

Technical Support Center: Optimization of p-Methoxybenzyl (PMB) Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of p-methoxybenzyl (PMB) ester cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for the successful deprotection of PMB-protected carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the cleavage of p-methoxybenzyl esters.

Q1: My PMB ester cleavage with DDQ is not working. What is going wrong?

A1: It is a common misconception that 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a standard reagent for cleaving PMB ethers, is also effective for PMB esters. However, attempts to cleave PMB esters with DDQ, even under forcing conditions such as refluxing in a dichloromethane/water mixture, have been shown to be unsuccessful.[1] The oxidation potential of the PMB ester is too low to form the necessary charge-transfer complex with DDQ for the reaction to proceed.[1] For oxidative cleavage of PMB esters, more powerful oxidizing agents are required.

Q2: I am observing incomplete conversion during my acidic cleavage of a PMB ester. How can I improve the yield?

A2: Incomplete conversion during acidic cleavage can be due to several factors:

  • Acid Strength and Concentration: Weak acids may not be sufficient for complete cleavage. Trifluoroacetic acid (TFA) is a commonly used strong acid for this purpose. A typical condition is 10% TFA in a solvent like dichloromethane.[1] If you are using a weaker acid, consider switching to TFA or increasing the concentration of the acid.

  • Reaction Time and Temperature: The reaction may require more time to go to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). While many cleavages proceed at room temperature, gentle heating might be necessary for sterically hindered substrates.

  • Cation Scavengers: The cleavage of PMB esters under acidic conditions generates a p-methoxybenzyl cation, which can be trapped by other nucleophiles in your molecule, leading to side products and reduced yield. The addition of a cation scavenger, such as triethylsilane or 1,3,5-trimethoxybenzene, can prevent these side reactions and improve the yield of the desired carboxylic acid.[1]

Q3: My starting material contains acid-sensitive functional groups. What are my options for PMB ester cleavage?

A3: If your substrate is sensitive to strong acids, you have several alternative methods for PMB ester deprotection:

  • Base-Mediated Hydrolysis: PMB esters can be effectively cleaved under basic conditions. Reagents like lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a suitable solvent mixture (e.g., THF/water) at room temperature can hydrolyze the ester without affecting many acid-labile protecting groups like tetrahydropyranyl (THP) ethers.[1]

  • Hydrogenation: If your molecule is stable to reductive conditions and does not contain other reducible functional groups (like alkenes or alkynes that you wish to preserve), catalytic hydrogenation can be a mild method for PMB ester cleavage.[1]

  • Photochemical Cleavage: Under specific conditions, PMB esters can be cleaved photochemically in the presence of an organic electron-donor, offering a near-neutral reaction environment.[1]

Q4: How can I selectively cleave a PMB ester in the presence of a benzyl ester?

A4: Selective cleavage of a PMB ester in the presence of a benzyl ester can be achieved using acidic conditions. Treatment with 10% trifluoroacetic acid (TFA) in dichloromethane selectively cleaves the PMB ester while leaving the benzyl ester intact.[1] This selectivity is due to the electron-donating methoxy group on the PMB group, which stabilizes the resulting carbocation intermediate, making it more labile to acid than the unsubstituted benzyl group.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different PMB ester cleavage methods.

Table 1: Acidic Cleavage of PMB Esters

Reagent/ConditionsSolventTemperature (°C)TimeYield (%)Notes
10% TFADichloromethaneRoom Temp.VariesQuantitativeSelective over benzyl esters.[1]
Neat Formic Acid-Room Temp.VariesGoodEffective for N-protected amino acids.[1]
POCl₃ (0.5 equiv.)DichloroethaneRoom Temp.Varies82Does not affect benzyl ethers or Boc-carbamates.[1]
H-montmorilloniteDichloromethaneRoom Temp.VariesExcellentHeterogeneous catalyst, easy removal.[1]

Table 2: Oxidative Cleavage of PMB Esters with Chromium-Based Reagents

ReagentTime (h)Yield (%)Substrate (Ar in Ar-COO-PMB)
CrO₃/Me₃SiCl570Phenyl
CrO₃/Me₂SiCl₂570Phenyl
CrO₃/Me₃SiCl1404-Nitrophenyl
CrO₃/Me₃SiCl5754-Chlorophenyl
CrO₃/Me₂SiCl₂5304-Chlorophenyl
CrO₃/Me₃SiCl5302-Methylphenyl
CrO₃/Me₂SiCl₂5352-Methylphenyl

Note: The active silyl chromium species for these transformations can be explosive upon attempted isolation.[1]

Table 3: Base-Mediated Hydrolysis of PMB Esters

ReagentSolventTemperature (°C)TimeNotes
LiOHTHF/WaterRoom Temp.VariesSelective over THP ethers.[1]
KOHVariesRoom Temp.VariesGeneral base-promoted hydrolysis.[1]

Experimental Protocols

Protocol 1: General Procedure for Acidic Cleavage with TFA

  • Dissolve the PMB-protected ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 10% (v/v). If the substrate is sensitive to the generated p-methoxybenzyl cation, add a scavenger like triethylsilane (1.5-2 equivalents).

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Base-Mediated Hydrolysis with LiOH

  • Dissolve the PMB-protected ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) monohydrate (typically 2-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of ~3 with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Visual Guides

Troubleshooting_PMB_Ester_Cleavage start Start: PMB Ester Cleavage acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive use_base Use Base-Mediated Hydrolysis (e.g., LiOH) acid_sensitive->use_base Yes use_acid Use Acidic Cleavage (e.g., 10% TFA in DCM) acid_sensitive->use_acid No incomplete_conv Incomplete Conversion? side_products Side Products Observed? incomplete_conv->side_products No increase_time_temp Increase reaction time or temperature incomplete_conv->increase_time_temp Yes add_scavenger Add a cation scavenger (e.g., triethylsilane) side_products->add_scavenger Yes end Successful Cleavage side_products->end No use_base->end use_acid->incomplete_conv increase_time_temp->end add_scavenger->end Experimental_Workflow_Acidic_Cleavage cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve PMB ester in anhydrous DCM cool 2. Cool solution to 0 °C dissolve->cool add_tfa 3. Add 10% TFA (and scavenger if needed) cool->add_tfa stir 4. Stir and monitor (TLC/LC-MS) add_tfa->stir quench 5. Quench with NaHCO₃ stir->quench extract 6. Extract with organic solvent quench->extract dry 7. Dry, filter, and concentrate extract->dry purify 8. Purify (optional) dry->purify

References

Side reactions associated with the removal of 2-((4-Methoxybenzyl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the removal of the p-methoxybenzyl (PMB) protecting group from 2-((4-methoxybenzyl)oxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the PMB group from this compound?

A1: The most common methods for cleaving a PMB ether are oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acidic cleavage with reagents like trifluoroacetic acid (TFA) or triflic acid (TfOH).[1][2] The choice of method depends on the other functional groups present in the molecule and their stability.

Q2: What are the primary side reactions to be aware of during the deprotection of this compound?

A2: The primary side reactions stem from the formation of a stabilized p-methoxybenzyl cation or p-methoxybenzaldehyde during the reaction.[1] Key side reactions include:

  • Re-alkylation: The liberated PMB cation can alkylate other nucleophilic sites on your starting material or product.

  • Friedel-Crafts Alkylation: If other aromatic rings are present in the substrate, the PMB cation can lead to intermolecular or intramolecular Friedel-Crafts alkylation.[3]

  • Reaction with Scavengers: While desirable, the reaction of the PMB cation with scavengers technically forms byproducts that need to be removed during workup.[4]

  • Polymerization: Under certain conditions, the reactive intermediates can lead to polymerization.[1]

  • Oxidation of Sensitive Groups: When using DDQ, other electron-rich functional groups in the molecule, such as dienes or other aromatic systems, can be susceptible to oxidation.[1]

Q3: Can the carboxylic acid in this compound interfere with the deprotection?

A3: While the literature does not extensively cover this specific substrate, the carboxylic acid is generally stable to the conditions used for PMB ether deprotection. However, under strong acidic conditions, there is a theoretical possibility of intramolecular cyclization to form a lactone, although this is not a commonly reported side reaction for this specific structure.

Q4: How can I minimize the formation of side products during acidic deprotection?

A4: The use of a "cation scavenger" is crucial during acidic deprotection.[4] Scavengers are nucleophilic species that are more reactive towards the PMB cation than your substrate. Common scavengers include:

  • Anisole or 1,3-dimethoxybenzene[3]

  • Triethylsilane (TES)[4]

  • Thiols, such as ethanedithiol (EDT)[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient reagent (DDQ or acid). Reaction time is too short. Reaction temperature is too low.- Increase the equivalents of the deprotecting agent. - Prolong the reaction time and monitor by TLC. - For acidic cleavage, consider a stronger acid (e.g., TfOH instead of TFA), but be mindful of potential side reactions.[3] - For DDQ deprotection, ensure the reaction is not performed at an excessively low temperature.
Low Yield of Desired Product Side reactions consuming the starting material or product. Degradation of the product under the reaction conditions.- If using acidic conditions, add a cation scavenger like anisole or triethylsilane.[3][4] - If using DDQ, ensure no other easily oxidizable groups are present.[1] - Consider milder deprotection conditions (e.g., weaker acid, lower temperature).
Formation of an Unexpected Byproduct Alkylation of the substrate by the PMB cation. Intramolecular cyclization or rearrangement.- Add a cation scavenger to trap the PMB cation.[4] - Characterize the byproduct to understand its structure, which can provide insight into the side reaction mechanism. - If an aromatic byproduct is suspected, it may be due to Friedel-Crafts alkylation.[3]
Difficulty in Purifying the Product Byproducts from the deprotecting agent (e.g., reduced DDQ) or scavengers are co-eluting with the product.- For DDQ reactions, a basic wash (e.g., saturated aq. NaHCO₃) can help remove the DDQ byproduct.[5] - For acidic reactions with scavengers, the choice of scavenger can impact the ease of removal of its byproducts.

Quantitative Data Summary

The following table summarizes typical yields for PMB deprotection under various conditions for different substrates. Note that the optimal conditions and resulting yields can be highly substrate-dependent.

Deprotection MethodReagents and ConditionsSubstrate TypeTypical Yield (%)Reference
OxidativeDDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt, 1hPMB ether97%[1]
AcidicTfOH (0.5 equiv), CH₂Cl₂, 15 minPMB ether of a primary alcohol88-94%[3]
Acidic with ScavengerTfOH (0.5 equiv), 1,3-dimethoxybenzene (3 equiv), CH₂Cl₂, 10 minPMB ether of a primary alcoholup to 98%[3]
AcidicTFA in CH₂Cl₂PMB protected sulfonamide68-98%[6]

Experimental Protocols

Protocol 1: Oxidative Deprotection using DDQ

This protocol is a general procedure for the deprotection of PMB ethers.

Materials:

  • PMB-protected substrate (e.g., this compound)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O) or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically an 18:1 to 10:1 ratio).[1] The concentration is typically around 0.03 M.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (typically 1.1 to 1.5 equivalents) as a solid in portions.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acidic Deprotection using TFA with a Scavenger

This protocol describes a general method for the acidic cleavage of PMB ethers using trifluoroacetic acid with anisole as a cation scavenger.

Materials:

  • PMB-protected substrate (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for workup and purification

Procedure:

  • Dissolve the PMB-protected substrate in anhydrous CH₂Cl₂.

  • Add anisole (typically 5-10 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TFA (the amount can range from catalytic to a significant percentage of the solvent volume, e.g., 10-50% v/v, depending on the substrate's reactivity).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected product.

Visualizations

Troubleshooting_Workflow start Start: Deprotection of this compound check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase reagent equivalents - Prolong reaction time - Increase temperature incomplete->troubleshoot_incomplete workup Perform Aqueous Workup complete->workup troubleshoot_incomplete->start Re-run Reaction check_yield Analyze Yield and Purity workup->check_yield low_yield Low Yield / Impure Product check_yield->low_yield No good_yield Acceptable Yield and Purity check_yield->good_yield Yes troubleshoot_low_yield Troubleshoot Low Yield: - Add cation scavenger (for acid deprotection) - Check for substrate compatibility (for DDQ) - Use milder conditions low_yield->troubleshoot_low_yield end End: Purified Product good_yield->end troubleshoot_low_yield->start Optimize and Re-run

Caption: Troubleshooting workflow for the deprotection of this compound.

Side_Reaction_Pathway cluster_acid Acidic Deprotection (e.g., TFA) start_acid PMB-Protected Substrate pmb_cation PMB Cation (Reactive Intermediate) start_acid->pmb_cation + H+ product_acid Desired Product pmb_cation->product_acid - PMB+ side_reaction_alkylation Re-alkylation of Substrate pmb_cation->side_reaction_alkylation Side Reaction scavenger Cation Scavenger (e.g., Anisole) pmb_cation->scavenger Mitigation scavenged_product Scavenged PMB scavenger->scavenged_product

Caption: Logical relationship of side reactions during acidic deprotection and the role of scavengers.

References

Preventing side product formation during DDQ-mediated deprotection of PMB esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protecting group chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the deprotection of p-methoxybenzyl (PMB) esters, with a specific focus on the challenges encountered with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Frequently Asked Questions (FAQs)

Q1: Why is my DDQ-mediated deprotection of a PMB ester failing or resulting in only recovered starting material?

A1: This is the expected outcome. Unlike p-methoxybenzyl (PMB) ethers, which are readily cleaved by DDQ, PMB esters are generally unreactive under the same conditions. The reaction fails because the initial step of the DDQ-mediated cleavage requires the formation of a charge-transfer complex, which is unfavorable for PMB esters. The electron-withdrawing nature of the adjacent carbonyl group in the ester reduces the electron-donating ability of the PMB group, preventing the necessary oxidative interaction with DDQ.[1] Even under forcing conditions, such as refluxing in a dichloromethane/water mixture, the PMB ester often remains intact.[1]

Q2: Are there any benzyl-type esters that can be cleaved by DDQ?

A2: Yes, but they typically require additional electron-donating groups on the benzyl moiety to increase their oxidation potential. For instance, 2,6-dimethoxybenzyl (DMB) esters and 4-methoxy-α-methylbenzyl esters have been reported to be successfully cleaved with DDQ to yield the corresponding carboxylic acids.[1] The additional substitution makes the aromatic ring sufficiently electron-rich to interact with DDQ.

Q3: What are the recommended alternative methods for cleaving PMB esters?

A3: Several effective methods are available, with the choice depending on the substrate's sensitivity to acidic, basic, or reductive conditions. The most common methods include:

  • Acid-Catalyzed Cleavage: Using Brønsted acids like trifluoroacetic acid (TFA), often with a cation scavenger like anisole.[1]

  • Lewis Acid-Catalyzed Cleavage: Reagents such as aluminum trichloride (AlCl₃) in the presence of a scavenger are effective, especially for acid-sensitive substrates.[1]

  • Base-Mediated Hydrolysis: Standard saponification conditions (e.g., LiOH, NaOH) can be used if the molecule does not contain other base-labile functional groups.

  • Hydrogenolysis: Catalytic hydrogenation using catalysts like Pd(OH)₂ can cleave the PMB ester, although this method is not compatible with other reducible groups like alkenes or alkynes.[1]

Q4: What is the purpose of adding anisole during acid-catalyzed deprotection of PMB esters?

A4: During acid-catalyzed cleavage, a highly electrophilic p-methoxybenzyl carbocation is generated. This cation can react with other nucleophilic or electron-rich regions of the starting material or product, leading to unwanted side products via Friedel-Crafts alkylation. Anisole is added as an external, nucleophilic "cation scavenger." It efficiently traps the p-methoxybenzyl cation, preventing it from causing side reactions.[1][2]

Troubleshooting Guide

Problem: After treating my PMB-protected substrate with DDQ and aqueous workup, I only recover my starting PMB ester.

  • Primary Cause: PMB esters are electronically deactivated towards oxidative cleavage by DDQ. The reaction is not expected to proceed.[1]

  • Solution: Do not use DDQ for PMB ester deprotection. Select an appropriate alternative method based on your substrate's functional group compatibility. For most applications, acid-catalyzed cleavage with TFA and a scavenger is the preferred method.

Problem: Acid-catalyzed deprotection of my PMB ester with TFA gives a low yield and multiple unidentified side products.

  • Potential Cause 1: Omission of a Cation Scavenger. The generated p-methoxybenzyl cation may be alkylating your molecule of interest.

    • Solution: Re-run the reaction with the addition of 5-10 equivalents of a scavenger such as anisole or 1,3-dimethoxybenzene.[1][2] This will intercept the reactive cation and improve the yield of the desired carboxylic acid.

  • Potential Cause 2: Substrate Sensitivity. Your molecule may contain other acid-labile protecting groups (e.g., Boc, acetals) or functional groups that are not stable to the concentration of TFA used.

    • Solution: Titrate the amount of TFA used; in some cases, as little as 10% TFA in dichloromethane is sufficient for cleavage.[1] If the substrate remains sensitive, consider a different deprotection strategy, such as using a Lewis acid at low temperature (e.g., AlCl₃ at -50 °C)[1] or base-mediated hydrolysis if applicable.

Data Presentation

The following table summarizes and compares various methods for the deprotection of PMB esters, providing a guide for selecting the optimal conditions.

Deprotection MethodReagent & Typical ConditionsScavengerAdvantagesLimitations & Potential Side Products
DDQ Oxidation DDQ (1.1-1.5 eq), CH₂Cl₂/H₂O, 0°C to refluxNone-Not effective. Results in recovery of starting material.[1]
Brønsted Acid TFA (10-100% v/v in CH₂Cl₂), 0°C to RTAnisole (5-10 eq)Highly effective, fast, and common. Orthogonal to benzyl esters.[1]Requires scavenger. Not suitable for substrates with other acid-labile groups (Boc, TBS, acetals).
Lewis Acid AlCl₃ (2.5 eq), CH₂Cl₂, -50°CAnisoleEffective at low temperatures, useful for some acid-sensitive substrates.[1]Stoichiometric reagent required, workup can be more complex.
Base Hydrolysis LiOH or NaOH (aq.), THF or MeOHNoneStandard, inexpensive procedure.Not suitable for substrates with other base-labile groups (e.g., other esters, epoxides).
Hydrogenolysis H₂, Pd(OH)₂ on Carbon, EtOAc or MeOHNoneMild, neutral conditions.Not compatible with reducible functional groups (alkenes, alkynes, azides, some benzyl ethers).[1]

Experimental Protocols

Protocol: Acid-Catalyzed Deprotection of a PMB Ester using TFA and Anisole

This protocol describes a general procedure for the efficient cleavage of a PMB ester using trifluoroacetic acid with anisole as a cation scavenger.

Materials:

  • PMB-protected substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anisole

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the PMB-protected substrate in anhydrous dichloromethane (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Add anisole (5.0 equivalents relative to the substrate) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A typical starting concentration is 20% v/v, but this may be optimized (10-50%) based on substrate reactivity.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude carboxylic acid by silica gel column chromatography or recrystallization as appropriate.

Visualizations

References

Compatibility of 2-((4-Methoxybenzyl)oxy)acetic acid with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-((4-Methoxybenzyl)oxy)acetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound?

A1: The two primary functional groups are the carboxylic acid and the p-methoxybenzyl (PMB) ether . The compatibility of the molecule with other reagents is determined by the reactivity of these two groups.

Q2: To which conditions is the PMB ether group generally stable?

A2: The PMB ether is a robust protecting group and is generally stable under a wide range of conditions, including:

  • Many basic and nucleophilic conditions.[1]

  • Standard hydrogenation conditions (e.g., H₂, Pd/C), although benzyl ethers can be cleaved.[2]

  • Conditions for the formation and cleavage of silyl ethers (e.g., TBS, TIPS).[3][4]

Q3: Under what conditions is the PMB ether group cleaved?

A3: The PMB ether is labile under specific acidic and oxidative conditions. These represent the main incompatibilities if you wish for the PMB group to remain intact.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly used for its removal.[5]

  • Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) will cleave the PMB ether.[6]

Q4: How does the carboxylic acid moiety react?

A4: The carboxylic acid will undergo typical reactions for this functional group, such as:

  • Deprotonation with a base to form a carboxylate salt.

  • Esterification with an alcohol under acidic conditions.

  • Amide bond formation with an amine using coupling reagents (e.g., EDC, HATU).[7]

  • Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Q5: Can I perform an amide coupling with the carboxylic acid without affecting the PMB ether?

A5: Yes. Standard amide coupling conditions using carbodiimides (like EDC) or phosphonium/uronium salts (like HATU or HBTU) in the presence of a non-acidic base (like DIEA or TEA) are compatible with the PMB ether group.[7][8]

Troubleshooting Guides

Issue 1: Unexpected cleavage of the PMB ether during my reaction.

  • Possible Cause 1: Acidic Conditions. You may have inadvertently created acidic conditions. This can happen if one of your reagents is an acid salt or degrades to release acid.

    • Solution: Ensure all reagents are neutral. If an acidic byproduct is formed, consider adding a non-nucleophilic base as a scavenger. Test the pH of your reaction mixture if possible.

  • Possible Cause 2: Strong Oxidizing Agent. Your reaction conditions may be too oxidizing. Some reagents not typically used for deprotection can still affect the electron-rich PMB group.

    • Solution: Review all reagents for their oxidizing potential. If a specific oxidant is required for another part of your molecule, you may need to choose a different protecting group strategy.

  • Possible Cause 3: High Temperature. Heating in the presence of even weak acids (like acetic acid) can lead to PMB ether cleavage.

    • Solution: If possible, run your reaction at a lower temperature. If high temperature is necessary, ensure the conditions are strictly anhydrous and non-acidic.

Issue 2: My amide coupling reaction with this compound is low-yielding.

  • Possible Cause 1: Inefficient Activation of the Carboxylic Acid. The formation of the active ester intermediate may be slow or incomplete.

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and anhydrous. Consider adding an activating agent like OxymaPure® or HOBt.[9] Pre-activating the carboxylic acid for a few minutes before adding the amine can also improve yields.[10]

  • Possible Cause 2: Steric Hindrance. The incoming amine may be sterically hindered, leading to a slow reaction.

    • Solution: Increase the reaction time or temperature (while monitoring the stability of the PMB ether). Using a more powerful coupling reagent like COMU may also be beneficial.[8]

  • Possible Cause 3: Side Reactions. The activated carboxylic acid is a reactive intermediate and can be quenched by water or other nucleophiles in the reaction mixture.

    • Solution: Ensure your solvent and reagents are anhydrous. Use a slight excess of the carboxylic acid and coupling reagent relative to the amine.

Data Presentation

Table 1: Summary of Compatibility of this compound with Common Reagents

Reagent ClassSpecific ExamplesCompatibility of PMB EtherCompatibility of Carboxylic AcidNotes
Bases LiOH, NaOH, K₂CO₃, DIEA, TEAStableDeprotonates to form saltStandard aqueous basic workup is well-tolerated.
Strong Acids TFA, TfOH, HCl (conc.)Labile (Cleavage)StableThese conditions will deprotect the PMB ether.[6]
Weak Acids Acetic Acid (hot)Labile (Cleavage)StableCaution should be exercised when heating with weak acids.
Reducing Agents NaBH₄, DIBAL-HStableStableStronger reductants like LiAlH₄ will reduce the carboxylic acid.
Hydrogenolysis H₂, Pd/CGenerally StableStableBenzyl ethers are more readily cleaved under these conditions.[2]
Oxidizing Agents DDQ, CANLabile (Cleavage)StableThese are standard reagents for PMB deprotection.[5]
Silylating Agents TBSCl, TIPSClStableCan be silylatedThe carboxylic acid will react if not deprotonated.
Fluoride Reagents TBAFStableStable (as carboxylate)Used for desilylation; fully compatible.[4]
Amide Coupling EDC, HATU, COMU, DICStableReactive Standard conditions for forming amides are compatible.[7][8]
Organometallics Grignard Reagents, OrganolithiumsStableReactive (Deprotonation)The acidic proton of the carboxylic acid will be quenched.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling this compound with a primary or secondary amine using HATU as the coupling reagent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.1 eq) to the mixture and stir at room temperature for 5 minutes for pre-activation.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the PMB Ether using DDQ

This protocol outlines the oxidative cleavage of the PMB ether to yield the corresponding alcohol.

  • Preparation: Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • Addition of DDQ: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to remove the hydroquinone byproduct.

Visualizations

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling A This compound (1.0 eq) B Anhydrous DMF C DIEA (2.5 eq) D HATU (1.1 eq) C->D E Activated Ester Intermediate D->E 5 min, RT F Amine (1.2 eq) E->F G Crude Amide Product F->G 2-4 h, RT H Purified Amide Product G->H Work-up & Purification

Caption: Workflow for Amide Coupling Reaction.

PMB_Deprotection_Mechanism start R-O-PMB p-Methoxybenzyl Ether ct_complex Charge-Transfer Complex start->ct_complex + DDQ ddq DDQ Oxidant radical_cation PMB Radical Cation + DDQ Radical Anion ct_complex->radical_cation SET oxonium Oxonium Ion radical_cation->oxonium hemiacetal Hemiacetal Intermediate oxonium->hemiacetal + H₂O h2o H₂O Water product R-OH Deprotected Alcohol hemiacetal->product byproduct p-Methoxybenzaldehyde hemiacetal->byproduct

Caption: Mechanism of PMB Ether Deprotection with DDQ.

Orthogonal_Strategy cluster_pmb PMB Deprotection cluster_tbs TBS Deprotection Molecule Substrate with PMB Ether and TBS Ether Reagent_PMB DDQ or TFA Molecule->Reagent_PMB Reagent_TBS TBAF Molecule->Reagent_TBS Product_PMB Alcohol + TBS Ether Reagent_PMB->Product_PMB Product_TBS PMB Ether + Alcohol Reagent_TBS->Product_TBS

Caption: Orthogonal Deprotection Strategy.

References

Improving the yield of carboxylic acid deprotection from its p-methoxybenzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of p-methoxybenzyl (PMB) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of carboxylic acid recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting a p-methoxybenzyl (PMB) ester to a carboxylic acid?

A1: The most common methods for PMB ester cleavage include:

  • Acid-catalyzed cleavage: This is the most prevalent method, often employing strong acids like trifluoroacetic acid (TFA). Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (B(OTf)₃) can also be used.[1]

  • Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving PMB ethers, but their application for PMB esters is less common and can be substrate-dependent.[1][2] Other oxidizing agents, such as ceric ammonium nitrate (CAN), have also been reported.[2]

  • Hydrogenolysis: Similar to benzyl esters, PMB esters can be cleaved by catalytic hydrogenation using a transition metal catalyst (e.g., Pd/C) and a hydrogen source. However, this method is not compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.[1]

Q2: I am observing a low yield in my PMB deprotection reaction using trifluoroacetic acid (TFA). What are the potential causes?

A2: Low yields in TFA-mediated PMB deprotection can arise from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete cleavage.

  • Side reactions: The highly reactive p-methoxybenzyl cation generated during the reaction can alkylate other nucleophilic sites on your substrate or the solvent, leading to undesired byproducts.[1][3]

  • Substrate degradation: If your molecule contains other acid-sensitive functional groups, they may be degrading under the strong acidic conditions.

  • Work-up issues: The desired carboxylic acid may be lost during the extraction or purification steps.

Q3: What is the purpose of adding a scavenger like anisole or 1,3-dimethoxybenzene during acid-catalyzed PMB deprotection?

A3: Scavengers are crucial for improving the yield and purity of the desired carboxylic acid. The deprotection process generates a highly electrophilic p-methoxybenzyl cation. This cation can react with any available nucleophile in the reaction mixture, including the desired product or other sensitive functional groups, leading to byproducts.[1][3] Anisole and 1,3-dimethoxybenzene are electron-rich aromatic compounds that act as "cation traps," reacting with the p-methoxybenzyl cation in a Friedel-Crafts-type alkylation.[3] This prevents the cation from reacting with your molecule of interest, thereby minimizing side reactions and improving the overall yield.[3][4]

Q4: Can I selectively deprotect a PMB ester in the presence of other protecting groups?

A4: Yes, selective deprotection is a key advantage of the PMB group.

  • vs. Benzyl esters: PMB esters are more acid-labile than benzyl esters, allowing for selective cleavage with carefully controlled acidic conditions.[1]

  • vs. t-Butyl esters: Selective cleavage can be challenging as both are acid-labile. However, conditions can sometimes be optimized based on the specific substrate.

  • vs. Silyl ethers (e.g., TBS): PMB esters can be cleaved with acid while leaving many silyl ethers intact, especially if a buffer like pyridine is used.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete reaction due to insufficient acid strength or reaction time.Increase the concentration of TFA (e.g., from 10% to 50% or neat TFA), increase the reaction temperature, or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Side reactions caused by the p-methoxybenzyl cation.Add a cation scavenger such as anisole (5-10 equivalents) or 1,3-dimethoxybenzene (3 equivalents) to the reaction mixture.[3][4] Triethylsilane can also be used as a scavenger.[1]
Degradation of acid-sensitive functional groups.Use milder acidic conditions (e.g., formic acid, montmorillonite clay).[1] Alternatively, consider an orthogonal deprotection strategy like oxidative cleavage if your substrate is compatible.
Formation of Multiple Byproducts Alkylation of the substrate or solvent by the p-methoxybenzyl cation.The primary solution is the addition of a cation scavenger (see above). Using a non-nucleophilic solvent like dichloromethane (DCM) is also recommended.
Re-esterification or other side reactions during work-up.Ensure the work-up procedure is performed promptly and at a low temperature. Thoroughly remove all traces of acid before concentrating the product.
Incomplete Reaction Steric hindrance around the ester functionality.More forcing conditions may be required, such as stronger Lewis acids (e.g., AlCl₃) at low temperatures.[1]
Presence of a basic functional group in the substrate.The basic group can neutralize the acid catalyst. An excess of the acid will be required to protonate the basic site and catalyze the deprotection.[1]

Experimental Protocols

Protocol 1: Standard PMB Deprotection using TFA with a Scavenger

This protocol is a general starting point for the acid-catalyzed deprotection of PMB esters.

  • Dissolution: Dissolve the PMB-protected carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Scavenger: Add anisole (5-10 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-50% v/v in DCM) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by flash column chromatography, recrystallization, or preparative HPLC as needed.

Protocol 2: Deprotection using a Lewis Acid

This method is suitable for substrates that are sensitive to strong Brønsted acids but can tolerate Lewis acids.

  • Preparation: To a solution of the PMB ester (1 equivalent) and a cation scavenger (e.g., anisole, 1.1-2.5 equivalents) in anhydrous DCM at -50 °C, add a solution of aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous DCM.[1]

  • Reaction: Stir the mixture at -50 °C and monitor the reaction by TLC or LC-MS.[1]

  • Work-up: Upon completion, quench the reaction with water or 1N HCl.

  • Extraction and Purification: Proceed with extraction, washing, drying, and purification as described in Protocol 1.

Visual Guides

Deprotection_Mechanism PMB_Ester PMB Ester Protonated_Ester Protonated Ester PMB_Ester->Protonated_Ester + H⁺ (TFA) Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Cleavage PMB_Cation p-Methoxybenzyl Cation Protonated_Ester->PMB_Cation Scavenger Scavenger (e.g., Anisole) PMB_Cation->Scavenger Trapping Byproduct Byproduct (Substrate Alkylation) PMB_Cation->Byproduct Side Reaction (No Scavenger) Alkylated_Scavenger Alkylated Scavenger Scavenger->Alkylated_Scavenger

Caption: General mechanism of acid-catalyzed PMB ester deprotection.

Troubleshooting_Workflow Start Start: Low Yield in PMB Deprotection Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Complete Reaction Check_Completion->Complete Increase_Conditions Increase Acid Conc./ Temp./Time Incomplete->Increase_Conditions Yes Check_Byproducts Analyze for Byproducts Complete->Check_Byproducts Yes Increase_Conditions->Check_Completion No_Byproducts No Significant Byproducts Check_Byproducts->No_Byproducts Byproducts_Present Byproducts Present Check_Byproducts->Byproducts_Present Optimize_Workup Optimize Work-up/ Purification No_Byproducts->Optimize_Workup Yes Add_Scavenger Add Cation Scavenger (e.g., Anisole) Byproducts_Present->Add_Scavenger Yes Add_Scavenger->Start End Improved Yield Optimize_Workup->End

Caption: Troubleshooting workflow for low-yield PMB deprotection.

References

Technical Support Center: Cleavage of Sterically Hindered p-Methoxybenzyl (PMB) Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the cleavage of sterically hindered p-methoxybenzyl (PMB) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cleaving sterically hindered p-methoxybenzyl (PMB) esters?

The main challenges in cleaving sterically hindered PMB esters are:

  • Reduced reaction rates: Steric bulk around the ester functionality can impede the access of reagents, leading to sluggish or incomplete reactions.

  • Harsh reaction conditions: Overcoming steric hindrance may necessitate forcing conditions (e.g., strong acids, high temperatures) that can lead to the degradation of sensitive functional groups elsewhere in the molecule.

  • Side reactions: The p-methoxybenzyl cation generated during cleavage is a reactive intermediate that can lead to undesired side reactions, such as alkylation of other nucleophilic moieties within the substrate or solvent.[1] Scavengers are often required to trap this cation.

  • Substrate sensitivity: Many complex molecules, particularly in drug development, contain acid-labile or oxidation-sensitive groups that are incompatible with common PMB deprotection methods.[2]

Q2: Which deprotection methods are generally recommended for sterically hindered PMB esters?

While steric hindrance can be a challenge, several methods can be effective. The choice of method depends heavily on the overall functionality of the substrate.

  • Acidic Cleavage: Trifluoroacetic acid (TFA) is a common reagent for PMB ester cleavage, and steric factors are reported to play a minor role in this process.[2] Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O) have also been employed, sometimes in conjunction with a scavenger.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are typically used for cleaving PMB ethers, but their effectiveness on PMB esters can be limited.[1][2] However, related dimethoxybenzyl esters are more susceptible to DDQ cleavage.[2]

  • Base-Mediated Hydrolysis: For substrates that are sensitive to acidic or oxidative conditions, base-promoted hydrolysis using reagents like lithium hydroxide (LiOH) or potassium hydroxide (KOH) can be a viable, albeit slower, option.[2]

Q3: How can I minimize side reactions caused by the p-methoxybenzyl cation?

The liberated p-methoxybenzyl cation is an electrophile that can be trapped by various nucleophiles. To prevent it from reacting with your desired product or other sensitive parts of your molecule, it is crucial to use a scavenger. Common scavengers include:

  • Anisole

  • Thioanisole

  • 1,3-Dimethoxybenzene[3]

  • Water[2]

  • Triethylsilane (TES)

  • Sulfonamides[4][5]

Q4: Can PMB esters be cleaved selectively in the presence of other protecting groups?

Yes, the PMB ester's reactivity allows for orthogonal deprotection in the presence of several other common protecting groups. For instance:

  • Benzyl (Bn) esters: PMB esters can be cleaved with 10% TFA in dichloromethane without affecting benzyl esters.[2]

  • tert-Butyldimethylsilyl (TBS) ethers: While typically stable to PMB deprotection conditions, the inclusion of water can facilitate concurrent cleavage of the silyl ether.[2]

  • Boc-carbamates: Conditions using POCl₃ have been shown to cleave PMB esters without affecting acid-sensitive Boc groups.[2][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of sterically hindered PMB esters.

Problem Potential Cause(s) Suggested Solution(s) Relevant Citation(s)
Incomplete or No Reaction Steric Hindrance: The reagent may not be able to access the ester carbonyl.- Increase the reaction time and/or temperature. - Switch to a stronger acid catalyst (e.g., from TFA to a Lewis acid like B(OTf)₃). - Consider using a less sterically demanding reagent.[2]
Insufficient Reagent: The amount of deprotecting agent may be inadequate for complete conversion.- Increase the stoichiometry of the cleaving reagent. - For catalytic processes, increase the catalyst loading.[3]
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting reactivity.- Choose a solvent in which the starting material is more soluble. - Gentle heating may improve solubility.[7]
Product Degradation or Formation of Side Products Acid-Labile Functional Groups: Other protecting groups or functionalities in the molecule may be sensitive to the acidic conditions.- Switch to a milder deprotection method, such as base-mediated hydrolysis or photochemical cleavage. - Use a Lewis acid that is known to be selective, such as POCl₃.[2][6]
Oxidation of Sensitive Moieties: Oxidative cleavage methods (e.g., with DDQ) can affect other electron-rich parts of the molecule.- Avoid oxidative methods if sensitive groups like dienes or certain heterocycles are present. - Opt for acidic or reductive cleavage conditions instead.[1]
Side reactions with the PMB cation: The liberated PMB cation can alkylate other nucleophilic sites.- Add a scavenger such as anisole, 1,3-dimethoxybenzene, or triethylsilane to the reaction mixture.[3]
Difficulty in Product Purification Formation of Polymeric Byproducts: The PMB cation can self-condense to form polymeric materials that are difficult to remove.- The use of a scavenger is highly recommended to prevent polymerization. - Using POCl₃ can regenerate 4-methoxybenzyl chloride, simplifying purification.[1][6]
Byproducts from the Reagent: Some deprotection reagents lead to byproducts that are challenging to separate from the desired product.- Consider using polymer-supported reagents, which can be easily filtered off after the reaction. - Methods like photochemical cleavage can offer cleaner reaction profiles.[2][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Cleavage of a Hindered PMB Ester using Trifluoroacetic Acid (TFA) [2]

  • Dissolve the sterically hindered PMB ester (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at room temperature. The concentration of TFA may need to be optimized depending on the substrate's sensitivity and the degree of steric hindrance.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cleavage of a PMB Ester using Phosphorus Oxychloride (POCl₃) [2][6]

  • To a solution of the PMB ester (1.0 eq) in dichloroethane (DCE, approximately 0.1 M), add phosphorus oxychloride (POCl₃, 0.5 eq) at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow for PMB Ester Cleavage

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve PMB Ester in Solvent reagent Add Deprotection Reagent & Scavenger start->reagent monitor Monitor Progress (TLC/LC-MS) reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the cleavage of PMB esters.

Troubleshooting Logic for Incomplete PMB Ester Cleavage

troubleshooting_logic start Incomplete Cleavage Observed check_conditions Review Reaction Conditions start->check_conditions increase_time_temp Increase Time / Temperature check_conditions->increase_time_temp Kinetics? increase_reagent Increase Reagent Stoichiometry check_conditions->increase_reagent Stoichiometry? change_solvent Change Solvent for Better Solubility check_conditions->change_solvent Solubility? stronger_reagent Switch to a Stronger Reagent (e.g., Lewis Acid) increase_time_temp->stronger_reagent Still incomplete success Reaction Complete increase_time_temp->success increase_reagent->success change_solvent->success stronger_reagent->success

Caption: A decision-making diagram for troubleshooting incomplete PMB ester cleavage.

References

Managing premature deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting the premature deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid. The p-Methoxybenzyl (PMB) ether is a versatile protecting group, but its sensitivity to certain conditions requires careful handling to ensure experimental success.

Troubleshooting Guide: Premature PMB Group Cleavage

This section addresses common issues encountered during the storage, reaction, and purification of this compound and its derivatives.

Question: I observed significant deprotection of my PMB-protected compound after silica gel column chromatography. What is the likely cause and how can I prevent it?

Answer: Standard silica gel is inherently acidic and can cause the cleavage of acid-labile protecting groups like PMB.[1] The prolonged contact time and large surface area during chromatography can lead to substantial loss of the protecting group, yielding the deprotected alcohol and p-methoxybenzyl alcohol or related byproducts.

Solutions:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (Et₃N) or pyridine. After gentle mixing for 15-30 minutes, the solvent is removed under reduced pressure to yield a neutralized solid phase suitable for chromatography.

  • Alternative Purification: If possible, consider other purification methods such as recrystallization, distillation, or chromatography on a less acidic stationary phase like alumina (neutral or basic).

  • Minimize Contact Time: If using standard silica gel is unavoidable, perform flash chromatography as rapidly as possible to reduce the compound's exposure time to the acidic surface.

Question: My reaction is supposed to be run under neutral conditions, yet I am seeing premature deprotection. What are potential hidden sources of acid?

Answer: Several seemingly benign reagents or conditions can introduce acidic impurities into your reaction mixture, leading to the cleavage of the PMB group.

Potential Sources & Mitigation:

  • Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Stabilized grades are available, or the solvent can be freshly distilled or passed through a plug of basic alumina before use.

  • Reagents: Lewis acids or reagents that can generate acids in situ (e.g., TMSCl) will readily cleave PMB ethers.[2] Ensure all reagents are pure and that no acidic byproducts are formed that could lower the pH of the reaction mixture.

  • Starting Materials: The carboxylic acid moiety of this compound itself can contribute to the overall acidity, especially in concentrated solutions. Ensure any other starting materials are not contaminated with acidic impurities.

  • Atmosphere: Acidic gases from the laboratory environment can dissolve in the reaction mixture. Running reactions under an inert atmosphere (Nitrogen or Argon) is good practice.[3]

Question: Can I use reagents like DDQ or CAN in subsequent reaction steps without affecting the PMB group?

Answer: No. The PMB group is exceptionally sensitive to oxidative cleavage by reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN).[4][5] This reactivity is a key feature used for its intentional removal and provides orthogonality with other protecting groups.[6] Exposing a PMB-protected compound to these reagents will almost certainly result in rapid and complete deprotection.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A1: The compound should be stored in a tightly sealed container in a refrigerator, ideally under an inert atmosphere to prevent exposure to moisture and acidic gases.[3] Store it separately from strong acids, bases, and oxidizing agents.[7][8]

Q2: What is the fundamental reason for the PMB group's acid sensitivity? A2: The acid lability of the PMB group is due to the electron-donating effect of the para-methoxy substituent.[1] Upon protonation of the ether oxygen, the subsequent cleavage of the carbon-oxygen bond is facilitated by the formation of a resonance-stabilized secondary carbocation (the p-methoxybenzyl cation).[1][6] This stabilization lowers the activation energy for cleavage compared to an unsubstituted benzyl (Bn) group.

Q3: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) to modify another part of my molecule without cleaving the PMB ether? A3: Generally, yes. The PMB group is relatively stable to standard catalytic hydrogenation conditions that would typically cleave a simple benzyl (Bn) ether or other reducible functional groups.[1] This allows for selective deprotection strategies in complex syntheses. However, prolonged reaction times or more forcing hydrogenolysis conditions could potentially lead to slow cleavage.

Data Summary: PMB Protecting Group Stability

The following table summarizes the stability of the PMB ether group under various common reaction conditions.

Condition CategoryReagent/ConditionStability of PMB GroupReference/Comment
Strongly Acidic Trifluoroacetic acid (TFA), Triflic acid (TfOH)Labile Rapid cleavage is expected.[9][10]
Mildly Acidic Acetic Acid (AcOH), Silica Gel, Pyridinium p-toluenesulfonate (PPTS)Potentially Labile Cleavage is possible, especially upon heating or with prolonged exposure.[9]
Lewis Acids BF₃·OEt₂, TMSOTf, Zn(OTf)₂, AlCl₃Generally Labile Many Lewis acids facilitate cleavage.[2][9][11]
Oxidative DDQ, CANVery Labile Standard condition for rapid, selective deprotection.[4][5][12]
Reductive H₂, Pd/C; NaBH₄; LiAlH₄Generally Stable Stable to most standard reductive conditions. Orthogonal to Bn group hydrogenolysis.[1]
Basic NaOH, K₂CO₃, NaHStable Stable to a wide range of basic conditions.

Experimental Protocols

Protocol 1: Purification using Neutralized Silica Gel Chromatography

This protocol describes how to neutralize silica gel to prevent the deprotection of acid-sensitive compounds during column chromatography.

  • Preparation of Slurry: In a fume hood, weigh the required amount of silica gel for your column into a round-bottom flask. Add approximately 10 mL of the desired eluent (e.g., ethyl acetate/hexanes mixture) for every 1 g of silica.

  • Neutralization: To the slurry, add triethylamine (Et₃N) to a final concentration of 1.5% (v/v). For example, for 100 mL of eluent, add 1.5 mL of Et₃N.

  • Equilibration: Seal the flask and gently swirl the slurry for 20 minutes to ensure thorough mixing and neutralization.

  • Packing the Column: Pack the column with the neutralized silica slurry as you would normally.

  • Elution: Prepare the mobile phase with the same concentration of triethylamine (1.5%) to maintain neutral conditions throughout the purification process.

  • Fraction Collection: Load your crude sample and begin collecting fractions. The small amount of triethylamine can typically be removed from the product-containing fractions under high vacuum.

Protocol 2: Small-Scale Stability Test

Before committing a large quantity of material to a reaction, perform this test to check for premature deprotection under the planned conditions.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your PMB-protected compound in 0.5 mL of the reaction solvent in a small vial.

  • Reagent Addition: Add all planned reagents (except the main substrate if different from the PMB compound) in the same concentration and stoichiometry as the full-scale reaction.

  • Reaction Monitoring: Stir the mixture under the planned reaction temperature. After 30 minutes, and then every hour, take a small aliquot from the reaction.

  • TLC Analysis: Spot the aliquot on a TLC plate alongside a spot of your starting material and a spot of the expected deprotected alcohol (if available).

  • Assessment: Develop the TLC plate. The appearance of a new, more polar spot corresponding to the deprotected alcohol indicates instability. If the starting material spot remains clean, the conditions are likely safe for your compound.

Visual Guides

The following diagrams illustrate key workflows and mechanisms related to the management of the PMB protecting group.

Deprotection_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solutions Solutions start Premature Deprotection Observed (e.g., by TLC, LC-MS) check_purification Was the compound purified by silica gel chromatography? start->check_purification check_reaction Did deprotection occur during a reaction? check_purification->check_reaction No sol_silica Use Neutralized Silica or Alternative Purification check_purification->sol_silica Yes check_reagents Investigate Reagents: - Acidic Contaminants? - Oxidizing Agents (DDQ, CAN)? - Lewis Acids? check_reaction->check_reagents Yes sol_reagents Purify/Distill Solvents Use High-Purity Reagents Avoid Oxidants check_reagents->sol_reagents

Caption: A workflow for troubleshooting the cause of premature PMB deprotection.

Caption: The mechanism of acid-catalyzed deprotection of a PMB ether.

Purification_Workflow start Start: Crude Product (Acid-Sensitive) prep_silica Prepare Silica Slurry in Eluent start->prep_silica add_base Add 1.5% Triethylamine to Slurry and Eluent prep_silica->add_base equilibrate Equilibrate for 20 min add_base->equilibrate pack_column Pack Column with Neutralized Slurry equilibrate->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Neutralized Eluent load_sample->elute collect Collect and Analyze Fractions elute->collect concentrate Concentrate Fractions Under High Vacuum collect->concentrate

Caption: Experimental workflow for purification via neutralized silica gel.

References

Selective removal of 2-((4-Methoxybenzyl)oxy)acetic acid in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective removal of the p-methoxybenzyl (PMB) protecting group from 2-((4-methoxybenzyl)oxy)acetic acid, particularly in the presence of other common protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the selective deprotection of a PMB ether on an alpha-alkoxy carboxylic acid?

A1: The selective cleavage of a PMB ether, such as in this compound, is most commonly achieved through oxidative or acidic conditions. The electron-donating methoxy group on the benzyl ring makes the PMB group highly susceptible to oxidative cleavage and more labile under acidic conditions compared to an unsubstituted benzyl group.[1][2]

Q2: How does the presence of a free carboxylic acid affect the deprotection strategy?

A2: The free carboxylic acid can influence the choice of deprotection reagents and conditions. For instance, while strong acids like trifluoroacetic acid (TFA) are effective for PMB ether cleavage, they are also compatible with the carboxylic acid moiety.[3] However, methods that are sensitive to acidic protons may require the carboxylic acid to be protected or the use of non-acidic cleavage conditions.

Q3: What is the orthogonality of the PMB ether protecting group with other common protecting groups?

A3: The PMB group is orthogonal to a variety of other protecting groups, allowing for its selective removal. It can be cleaved in the presence of:

  • Boc (tert-butyloxycarbonyl): Generally stable to the oxidative conditions used for PMB removal but will be cleaved by strong acids used for PMB deprotection.[4]

  • Cbz (carboxybenzyl): Stable to both acidic and oxidative PMB deprotection conditions. It is typically removed by hydrogenolysis.

  • Benzyl (Bn) ethers: PMB ethers can be selectively cleaved in the presence of benzyl ethers using mild oxidative or acidic conditions.[5][6]

  • Silyl ethers (e.g., TBS, TBDPS): Generally stable to oxidative PMB cleavage, but their stability to acidic conditions can vary.[7]

Q4: What are the common byproducts of PMB deprotection?

A4: The primary byproduct of PMB ether cleavage is p-methoxybenzaldehyde or its derivatives.[1] Under oxidative conditions with DDQ, a hydroquinone is also formed.[1] In the presence of nucleophilic scavengers like 1,3,5-trimethoxybenzene, the p-methoxybenzyl cation is trapped, forming a triarylmethane-type byproduct.[8]

Troubleshooting Guides

Issue 1: Incomplete reaction with significant starting material remaining.

  • Potential Cause: Insufficient reagent, low reaction temperature, or short reaction time.

  • Solution:

    • Increase the equivalents of the deprotecting agent (e.g., DDQ, TFA).

    • If using oxidative cleavage, ensure the reaction is not performed at an unnecessarily low temperature; many DDQ deprotections proceed efficiently at room temperature.[1]

    • Extend the reaction time and monitor by TLC or LC-MS.

Issue 2: Cleavage of other protecting groups is observed.

  • Potential Cause: The reaction conditions are too harsh.

  • Solution:

    • If using acidic conditions (e.g., TFA) that cleave an acid-labile group like Boc, switch to a milder oxidative method like DDQ.[4]

    • For sensitive silyl ethers, consider using milder Lewis acids or electrochemical methods for PMB deprotection.[7]

    • Reduce the reaction temperature to improve selectivity.

Issue 3: Low yield of the desired product.

  • Potential Cause: Formation of side reactions due to the reactive p-methoxybenzyl cation intermediate or degradation of the product.

  • Solution:

    • Add a cation scavenger, such as 1,3,5-trimethoxybenzene or anisole, to the reaction mixture to trap the p-methoxybenzyl cation.[6][8]

    • Ensure the workup procedure is appropriate to remove byproducts and isolate the desired product efficiently.

    • If the product is unstable under the reaction conditions, consider a milder deprotection method or shorter reaction times.

Quantitative Data Summary

The following tables summarize typical conditions for the selective deprotection of PMB ethers.

Table 1: Oxidative Cleavage of PMB Ethers

ReagentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
DDQ1.1 - 1.5CH₂Cl₂/H₂O0 to rt1 - 485 - 97A buffer is often used.[1]
CAN2.0 - 2.5CH₃CN/H₂O00.5 - 280 - 95Can be less selective with electron-rich substrates.

Table 2: Acidic Cleavage of PMB Ethers

ReagentCo-reagent/ScavengerSolventTemperature (°C)Time (h)Typical Yield (%)Notes
TFA-CH₂Cl₂rt0.5 - 2>90Can cleave other acid-labile groups like Boc.[3]
TfOH1,3-DimethoxybenzeneCH₂Cl₂rt< 0.588 - 94Highly efficient and rapid.[6]

Experimental Protocols

Protocol 1: Selective Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dissolve the this compound derivative (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (1.3 equiv) as a solid in portions.

  • Warm the reaction mixture to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the this compound derivative (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (typically 10-50% v/v) dropwise at room temperature.

  • Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.

  • Upon completion, remove the TFA and solvent under reduced pressure (co-evaporate with toluene to remove residual TFA).

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected carboxylic acid.

Visualizations

workflow cluster_start Start cluster_deprotection Deprotection cluster_workup Workup & Purification cluster_end End start Substrate with PMB and other protecting groups choose_method Choose Deprotection Method (e.g., Oxidative, Acidic) start->choose_method reaction Perform Deprotection Reaction choose_method->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify end_product Isolated Deprotected Product purify->end_product

Caption: General workflow for the selective deprotection of a PMB ether.

decision_tree start Other Protecting Groups Present? acid_labile Acid-Labile (e.g., Boc, TBS)? start->acid_labile Yes hydrogenolysis Reducible (e.g., Cbz, Bn)? start->hydrogenolysis No oxidative Use Oxidative Method (e.g., DDQ) acid_labile->oxidative Yes acidic Use Acidic Method (e.g., TFA) acid_labile->acidic No both Oxidative or Acidic Method is Suitable hydrogenolysis->both No hydrogenolysis->both Yes

Caption: Decision tree for selecting a PMB deprotection method.

References

Validation & Comparative

A Comparative Analysis of p-Methoxybenzyl (PMB) Esters and Other Carboxylic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the creation of complex molecules, the selection of an appropriate protecting group for carboxylic acids is a critical strategic decision. The p-methoxybenzyl (PMB) group, utilized in the form of a PMB ester, stands out as a versatile and reliable choice. This guide provides an objective comparison of the performance of the PMB protecting group, derived from reagents like 2-((4-methoxybenzyl)oxy)acetic acid, against other commonly employed carboxylic acid protecting groups, supported by experimental data from the literature.

The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce complications such as new stereogenic centers.[1] This comparison will focus on the PMB (p-methoxybenzyl), Bn (benzyl), Me (methyl), t-Bu (tert-butyl), and TBDMS (tert-butyldimethylsilyl) esters, evaluating their stability and the conditions required for their cleavage.

Quantitative Comparison of Protecting Group Stability

The choice of a protecting group is fundamentally dictated by its stability under the conditions of subsequent synthetic steps and the ability to be selectively removed. The following table summarizes the relative stability of common carboxylic acid protecting groups to various reaction conditions.

Protecting GroupReagent ClassStabilityCleavage ConditionsOrthogonality
PMB Ester Strong Acids (e.g., TFA)LabileTFA, CH₂Cl₂[2]Orthogonal to base-labile and hydrogenolysis-labile groups.
Bases (e.g., LiOH, K₂CO₃)StableNot applicable
Oxidative Agents (e.g., DDQ)StableNot applicable for esters, but PMB ethers are labile.[3]Provides an interesting point of selective deprotection.
Hydrogenolysis (e.g., H₂, Pd/C)LabileH₂, Pd/CNot orthogonal to other benzyl-type groups.
Benzyl (Bn) Ester Strong Acids (e.g., TFA)More Stable than PMBHarsher conditions than PMB (e.g., HBr/AcOH)Orthogonal to acid-labile groups like t-Bu.
Bases (e.g., LiOH, K₂CO₃)StableNot applicable
Oxidative Agents (e.g., DDQ)StableNot applicable
Hydrogenolysis (e.g., H₂, Pd/C)LabileH₂, Pd/CA primary method of cleavage.
Methyl (Me) Ester Strong Acids (e.g., TFA)StableHarsh acid (e.g., HBr, HI) or base hydrolysis.[4]Orthogonal to acid-labile and hydrogenolysis-labile groups.
Bases (e.g., LiOH, K₂CO₃)LabileLiOH, K₂CO₃ in aq. solventA primary method of cleavage.
Oxidative Agents (e.g., DDQ)StableNot applicable
Hydrogenolysis (e.g., H₂, Pd/C)StableNot applicable
t-Butyl (t-Bu) Ester Strong Acids (e.g., TFA)Very LabileTFA, CH₂Cl₂ (often at room temp).[5]A primary method of cleavage.
Bases (e.g., LiOH, K₂CO₃)StableNot applicable
Oxidative Agents (e.g., DDQ)StableNot applicable
Hydrogenolysis (e.g., H₂, Pd/C)StableNot applicable
TBDMS Ester Strong Acids (e.g., TFA)LabileMild acid (e.g., AcOH in THF/H₂O).[5]Orthogonal to base-labile and hydrogenolysis-labile groups.
Bases (e.g., LiOH, K₂CO₃)LabileMild base.
Fluoride Ion (e.g., TBAF)Very LabileTBAF, HF-Pyridine.[5]A primary and highly selective method of cleavage.
Oxidative Agents (e.g., DDQ)StableNot applicable
Hydrogenolysis (e.g., H₂, Pd/C)StableNot applicable

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful implementation in a synthetic route.

Protection of Carboxylic Acids as p-Methoxybenzyl (PMB) Esters

  • Protocol: To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as THF or DMF, add a base like triethylamine (1.2 equiv).[2] To this mixture, add p-methoxybenzyl chloride (PMB-Cl) (1.1 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).[2] The reaction mixture is then typically diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Deprotection of p-Methoxybenzyl (PMB) Esters

  • Acidic Cleavage: Dissolve the PMB ester in dichloromethane (CH₂Cl₂) and add trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.[2] Stir the mixture at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected carboxylic acid. Cation scavengers like anisole can be added to prevent side reactions.[2]

  • Hydrogenolysis: Dissolve the PMB ester in a solvent such as methanol or ethyl acetate. Add a palladium catalyst, such as 10% Pd/C or Pd(OH)₂. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the carboxylic acid.

Deprotection of Benzyl (Bn) Esters

  • Hydrogenolysis: The protocol is similar to that for PMB esters, using H₂ and a palladium catalyst. This is the most common and mildest method for benzyl ester cleavage.

Deprotection of Methyl (Me) Esters

  • Basic Hydrolysis: Dissolve the methyl ester in a mixture of THF or methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃). Stir the reaction at room temperature or with gentle heating until saponification is complete. The reaction is then acidified with an aqueous acid (e.g., 1M HCl) to protonate the carboxylate, followed by extraction with an organic solvent.

Deprotection of t-Butyl (t-Bu) Esters

  • Acidic Cleavage: Dissolve the t-butyl ester in dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature.[5] The reaction is typically complete within 1-2 hours. The solvent and TFA are then removed in vacuo.

Deprotection of TBDMS Esters

  • Fluoride-Mediated Cleavage: Dissolve the TBDMS ester in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF, 1.1 equiv) and stir at room temperature.[5] The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.[5]

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Protection_Deprotection_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Acid Protected Carboxylic Acid (R-COOPG) Carboxylic_Acid->Protected_Acid  Protection   (e.g., PMB-Cl, Base) Subsequent_Reactions Subsequent Synthetic Steps Protected_Acid->Subsequent_Reactions  Reaction on other functional groups   Deprotected_Acid Deprotected Carboxylic Acid (R-COOH) Subsequent_Reactions->Deprotected_Acid  Deprotection   (e.g., TFA or H₂/Pd for PMB) Orthogonal_Deprotection_Strategy cluster_0 Pathway 1 cluster_1 Pathway 2 Start Molecule with multiple protecting groups R¹-COOBn R²-COOtBu Step1 Hydrogenolysis (H₂, Pd/C) Start->Step1  Stable to acidolysis   Step2 Acidolysis (TFA) Start->Step2  Stable to hydrogenolysis   Product1 Selective cleavage of Benzyl ester R¹-COOH R²-COOtBu Step1->Product1 Product2 Selective cleavage of t-Butyl ester R¹-COOBn R²-COOH Step2->Product2

References

Orthogonal Deprotection Strategies: A Comparative Guide to 2-((4-Methoxybenzyl)oxy)acetic acid, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, allows for the precise and efficient construction of target molecules. This guide provides an objective comparison of the widely used Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups with the less common but structurally related 2-((4-methoxybenzyl)oxy)acetyl group, focusing on their deprotection strategies and orthogonality.

The Principle of Orthogonality

Orthogonal protection schemes employ protecting groups that are removed under distinct chemical conditions. This allows for the sequential deprotection and modification of different functional groups within a molecule without affecting other protected sites. The classic example of an orthogonal system is the use of the acid-labile Boc group and the base-labile Fmoc group in solid-phase peptide synthesis (SPPS). This orthogonality is the cornerstone of modern automated peptide synthesis.

Comparative Analysis of Deprotection Strategies

The choice of a protecting group strategy is dictated by the stability of the target molecule and the other functional groups present. A thorough understanding of the deprotection conditions is crucial for developing robust and high-yielding synthetic routes.

Boc (tert-butoxycarbonyl) Group

The Boc group is a cornerstone for the protection of amines. Its removal is achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.

Deprotection Mechanism: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which readily decarboxylates.

Fmoc (9-fluorenylmethoxycarbonyl) Group

The Fmoc group is another widely used amine protecting group, particularly in SPPS. It is prized for its lability under mild basic conditions, which is orthogonal to the acid-labile Boc and other acid-sensitive protecting groups.

Deprotection Mechanism: The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. This generates a dibenzofulvene byproduct, which is usually scavenged by the amine base.

2-((4-Methoxybenzyl)oxy)acetyl Group

While less common in the literature, the 2-((4-methoxybenzyl)oxy)acetyl group can be considered for the protection of amines or alcohols. Its deprotection chemistry is primarily dictated by the lability of the p-methoxybenzyl (PMB) ether linkage. The PMB group is known to be cleaved under acidic or oxidative conditions, rendering it orthogonal to the base-labile Fmoc group.

Inferred Deprotection Mechanism: The cleavage of the p-methoxybenzyl ether can proceed via two main pathways:

  • Acid-catalyzed cleavage: Protonation of the ether oxygen followed by the departure of the stable p-methoxybenzyl cation.

  • Oxidative cleavage: Single-electron transfer from the electron-rich p-methoxybenzyl group to an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), leading to the formation of a benzylic cation that is subsequently hydrolyzed.

The acetyl linker is expected to be stable under these conditions but could be cleaved under harsh basic conditions, which are generally not employed in orthogonal strategies involving Fmoc.

Quantitative Data on Deprotection

The efficiency of deprotection is a critical factor in the overall success of a synthetic strategy. The following table summarizes typical deprotection conditions and reported yields for the Boc, Fmoc, and inferred conditions for the 2-((4-methoxybenzyl)oxy)acetyl group based on the behavior of p-methoxybenzyl ethers.

Protecting GroupDeprotection Reagent(s)SolventTemperature (°C)TimeTypical Yield (%)Citation(s)
Boc 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 2515 - 60 min>95
4 M HClDioxane or Ethyl Acetate0 - 251 - 4 h>90[1]
Fmoc 20% PiperidineN,N-Dimethylformamide (DMF)255 - 20 min>98[1][2]
2% DBU / 2% PiperidineDMF255 - 15 min>98[1]
2-((4-Methoxybenzyl)oxy)acetyl *Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 251 - 4 h68-98 (for N-PMB)[3]
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)DCM / H₂O0 - 251 - 3 h78-98 (for PMB ethers)[4]

*Data for the 2-((4-methoxybenzyl)oxy)acetyl group is inferred from the deprotection of p-methoxybenzyl (PMB) ethers and N-PMB groups, as specific quantitative data for the complete protecting group is limited in the reviewed literature.

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and high-yielding deprotection reactions.

Protocol 1: Boc Group Deprotection (TFA/DCM)
  • Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x) to remove residual TFA.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

Protocol 2: Fmoc Group Deprotection (Piperidine/DMF)
  • Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Inferred Deprotection of 2-((4-Methoxybenzyl)oxy)acetyl Group (TFA/DCM)
  • Dissolve the protected substrate in anhydrous dichloromethane (DCM) (0.1 M).

  • Add a cation scavenger such as triethylsilane (TES) or anisole (2-5 equivalents).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 4: Inferred Oxidative Deprotection of 2-((4-methoxybenzyl)oxy)acetyl Group (DDQ)
  • Dissolve the protected substrate in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v) to a concentration of approximately 0.05 M.[4]

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equivalents) in one portion at room temperature.[4]

  • Stir the reaction vigorously and monitor its progress by TLC. A color change is often observed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove DDQ byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualization of Orthogonal Strategies

The following diagrams illustrate the orthogonal relationships between the protecting groups.

Orthogonal_Deprotection cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection cluster_PMB_acetyl 2-((4-Methoxybenzyl)oxy)acetyl Protection Boc_Protected R-NH-Boc Free_Amine R-NH2 Boc_Protected->Free_Amine  Acid (TFA) Fmoc_Protected R-NH-Fmoc Fmoc_Protected->Free_Amine  Base (Piperidine) PMB_acetyl_Protected R-N(AcO-PMB) PMB_acetyl_Protected->Free_Amine  Acid (TFA) or Oxidation (DDQ)

Caption: Orthogonal deprotection pathways for Boc, Fmoc, and 2-((4-methoxybenzyl)oxy)acetyl protecting groups.

Caption: A logical workflow demonstrating the sequential and orthogonal deprotection and modification of a molecule protected with Fmoc, Boc, and 2-((4-methoxybenzyl)oxy)acetyl groups.

Conclusion

The choice between Boc, Fmoc, and other protecting groups like the 2-((4-methoxybenzyl)oxy)acetyl group is a critical decision in the design of a synthetic route. The well-established orthogonality of the acid-labile Boc and base-labile Fmoc groups has made them indispensable tools in modern organic synthesis.[1][2] The 2-((4-methoxybenzyl)oxy)acetyl group, based on the known chemistry of its p-methoxybenzyl ether component, offers an intriguing alternative that is orthogonal to the Fmoc group, as it is cleaved under acidic or oxidative conditions.[3][4] While direct quantitative comparisons with the 2-((4-methoxybenzyl)oxy)acetyl group are limited, the extensive data available for the closely related PMB group provides a strong foundation for its application in complex synthetic strategies. The selection of the optimal protecting group strategy will ultimately depend on the specific requirements of the target molecule, including the presence of other sensitive functional groups and the desired synthetic transformations.

References

Kinetic analysis of 2-((4-Methoxybenzyl)oxy)acetic acid deprotection versus benzyl esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the intricate process of drug development and complex molecule synthesis, the use of protecting groups is a cornerstone strategy. The selection of an appropriate protecting group is dictated by its stability under a variety of reaction conditions and the ease and selectivity of its removal. This guide provides a detailed comparison of the deprotection kinetics of two commonly employed protecting groups for carboxylic acids: the p-methoxybenzyl (PMB) ester, exemplified by 2-((4-methoxybenzyl)oxy)acetic acid, and the benzyl (Bn) ester.

This analysis is tailored for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the performance of these protecting groups under various deprotection protocols.

Unveiling the Kinetic Differences: PMB vs. Benzyl Esters

The primary distinction in the reactivity of PMB and benzyl esters lies in the electronic effect of the p-methoxy group on the benzyl ring. This electron-donating group significantly destabilizes the C-O bond of the ester by stabilizing the resulting p-methoxybenzyl cation intermediate formed during cleavage. This inherent electronic property makes the PMB group more labile, particularly under acidic and oxidative conditions, allowing for its selective removal in the presence of a benzyl ester.

The deprotection of these esters typically proceeds via one of three main pathways: hydrogenolysis, acid-catalyzed cleavage, or oxidative cleavage. The kinetic differences between PMB and benzyl esters are most pronounced in the latter two methods.

Deprotection Pathways

Deprotection Pathways of Benzyl and PMB Esters PMB_Ester R-CO-O-PMB (p-Methoxybenzyl Ester) Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) PMB_Ester->Hydrogenolysis Acid_Cleavage Acid-Catalyzed Cleavage (e.g., TFA) PMB_Ester->Acid_Cleavage Oxidative_Cleavage Oxidative Cleavage (e.g., DDQ, CAN) PMB_Ester->Oxidative_Cleavage Bn_Ester R-CO-O-Bn (Benzyl Ester) Bn_Ester->Hydrogenolysis Bn_Ester->Acid_Cleavage Slower/Harsher Conditions Carboxylic_Acid R-COOH (Carboxylic Acid) Hydrogenolysis->Carboxylic_Acid Byproducts Toluene / p-Methoxytoluene (Byproducts) Hydrogenolysis->Byproducts Acid_Cleavage->Carboxylic_Acid Acid_Cleavage->Byproducts Oxidative_Cleavage->Carboxylic_Acid Oxidative_Cleavage->Byproducts G Decision Workflow for Ester Protecting Group Strategy start Start: Need to protect a carboxylic acid orthogonality Is orthogonal deprotection required later in the synthesis? start->orthogonality use_pmb Select PMB Ester orthogonality->use_pmb Yes use_bn Select Benzyl Ester orthogonality->use_bn No acid_labile Are other groups in the molecule acid-labile? oxidizable Are other groups sensitive to oxidation? acid_labile->oxidizable Yes deprotect_pmb_acid Deprotect PMB with mild acid (e.g., TFA) acid_labile->deprotect_pmb_acid No oxidizable->deprotect_pmb_acid Yes deprotect_pmb_oxidative Deprotect PMB with oxidizing agent (e.g., DDQ) oxidizable->deprotect_pmb_oxidative No use_pmb->acid_labile deprotect_bn_h2 Deprotect Benzyl Ester via Hydrogenolysis (H₂, Pd/C) use_bn->deprotect_bn_h2 end End: Deprotected Carboxylic Acid deprotect_pmb_acid->end deprotect_pmb_oxidative->end deprotect_bn_h2->end

A Comparative Study on the Cleavage Efficiency of p-Methoxybenzyl and tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the myriad of carboxylic acid protecting groups, the p-methoxybenzyl (PMB) and tert-butyl (t-butyl) esters are frequently employed due to their distinct characteristics and cleavage conditions. This guide provides a comprehensive comparison of the cleavage efficiency of PMB and t-butyl esters, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Overview of Cleavage Mechanisms

The deprotection of both PMB and t-butyl esters is typically achieved under acidic conditions, but the underlying mechanisms and the range of applicable reagents differ significantly, offering opportunities for orthogonal deprotection strategies.

p-Methoxybenzyl Esters: The cleavage of PMB esters can be initiated by Brønsted or Lewis acids, which protonate the ester oxygen, followed by the formation of a stable p-methoxybenzyl cation.[1] This cation is stabilized by the electron-donating methoxy group, facilitating its departure. Additionally, PMB esters are susceptible to oxidative and reductive cleavage, providing a versatile range of deprotection options.[1]

tert-Butyl Esters: The deprotection of t-butyl esters almost exclusively relies on strong acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the elimination of isobutylene and the formation of the carboxylic acid. The tert-butyl cation is a stable carbocation, driving the reaction forward.[2]

Comparative Data on Cleavage Efficiency

The following table summarizes the typical conditions and reported yields for the cleavage of PMB and t-butyl esters, highlighting the key differences in their lability.

Protecting GroupReagent(s)SolventTemperatureTimeYield (%)Notes
p-Methoxybenzyl (PMB) Ester Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-5 h>90%Anisole is often added as a cation scavenger.[1]
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)DCM/H₂ORoom Temp.1-3 h85-95%Oxidative cleavage; not effective for PMB esters, contrary to PMB ethers.[1]
H₂, Pd/CMethanol/Ethyl AcetateRoom Temp.2-12 hVariableHydrogenolysis; catalyst poisoning can be an issue.[1]
POCl₃DichloroethaneRoom Temp.1-2 h~82%Effective and does not affect benzyl ethers or Boc-carbamates.[1]
tert-Butyl (t-Butyl) Ester Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.0.5-2 h>95%A very common and efficient method.[3]
4 M HCl in DioxaneDioxaneRoom Temp.1-4 h>90%Standard condition in peptide synthesis.
Aqueous Phosphoric Acid (85%)Toluene/DCMRoom Temp. - 50°C2-24 hHighMilder and more selective conditions.[3][4]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.1-24 hGoodA Lewis acid condition that can offer chemoselectivity.[5][6]
Thermolytic CleavageHigh-boiling solvent (e.g., quinoline)High Temp.VariableVariableNon-acidic method, but requires harsh conditions.[3]

Note: Yields are highly substrate-dependent and the conditions listed are general guidelines. Optimization is often necessary for specific applications.

Orthogonality and Selectivity

A key advantage in complex syntheses is the ability to selectively deprotect one group in the presence of another. PMB and t-butyl esters can exhibit orthogonality under specific conditions. For instance, it has been demonstrated that PMB esters can be selectively cleaved in the presence of t-butyl esters using stoichiometric amounts of p-toluenesulfonic acid (TsOH).[1] Conversely, the milder acidic conditions used for some t-butyl ester cleavages, such as with aqueous phosphoric acid, may leave PMB esters intact, although careful optimization is required.[4]

Experimental Workflows and Deprotection Mechanisms

The following diagrams illustrate the generalized experimental workflow for the cleavage of these esters and their respective deprotection mechanisms under acidic conditions.

G cluster_workflow Experimental Workflow for Ester Cleavage start Start with Protected Ester dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_reagent Add deprotection reagent (e.g., TFA) dissolve->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor workup Aqueous workup / Neutralization monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Chromatography/Crystallization) concentrate->purify end Isolated Carboxylic Acid purify->end

Caption: A generalized experimental workflow for the cleavage of esters.

G cluster_pmb p-Methoxybenzyl Ester Cleavage Mechanism (Acid-Catalyzed) cluster_tbutyl tert-Butyl Ester Cleavage Mechanism (Acid-Catalyzed) PMB_Ester R-CO-O-PMB Protonation_PMB Protonated Ester R-C(=O+H)-O-PMB PMB_Ester->Protonation_PMB + H+ PMB_Cation p-Methoxybenzyl Cation (Stable) Protonation_PMB->PMB_Cation Cleavage Carboxylic_Acid R-COOH Protonation_PMB->Carboxylic_Acid tButyl_Ester R-CO-O-tBu Protonation_tButyl Protonated Ester R-C(=O+H)-O-tBu tButyl_Ester->Protonation_tButyl + H+ tButyl_Cation tert-Butyl Cation Protonation_tButyl->tButyl_Cation Cleavage Carboxylic_Acid2 R-COOH Protonation_tButyl->Carboxylic_Acid2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection mechanisms for PMB and t-butyl esters.

Experimental Protocols

Below are representative experimental protocols for the cleavage of p-methoxybenzyl and tert-butyl esters.

Protocol 1: Cleavage of a p-Methoxybenzyl (PMB) Ester using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the PMB-protected compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add anisole (2.0-5.0 equiv) to the solution to act as a cation scavenger.

  • Deprotection: Add trifluoroacetic acid (TFA, 5.0-10.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 5 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The crude residue can be purified by co-evaporation with a suitable solvent (e.g., toluene) to remove residual TFA, followed by column chromatography, crystallization, or precipitation to yield the pure carboxylic acid.[1][7]

Protocol 2: Cleavage of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the tert-butyl ester-containing compound (1.0 equiv) in dichloromethane (DCM). A common concentration is 0.1-0.5 M.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1:1 v/v DCM:TFA).[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove the last traces of TFA.

  • Purification: The resulting crude carboxylic acid can be purified by precipitation from a suitable solvent system (e.g., ether/hexanes), crystallization, or chromatography.[3][8]

Conclusion

The choice between a p-methoxybenzyl and a tert-butyl ester as a protecting group depends on the overall synthetic strategy, including the presence of other functional groups and the desired deprotection conditions. Tert-butyl esters are reliably cleaved under strong acidic conditions and are generally more acid-labile than PMB esters. PMB esters, while also acid-labile, offer a broader range of deprotection methods, including oxidative and reductive cleavage, which can be advantageous for achieving orthogonality in complex syntheses. The experimental data and protocols provided herein serve as a practical guide for researchers to effectively utilize these valuable protecting groups in their synthetic endeavors.

References

Evaluation of the stability of 2-((4-Methoxybenzyl)oxy)acetic acid against various reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Robustness of a Key Synthetic Intermediate

In the landscape of complex organic synthesis, particularly in the realm of pharmaceutical development, the selection of appropriate protecting groups is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The stability of these protecting groups under a variety of chemical environments dictates their utility. This guide provides a comprehensive evaluation of the stability of 2-((4-Methoxybenzyl)oxy)acetic acid, a molecule featuring the commonly used p-methoxybenzyl (PMB) ether protecting group for a carboxylic acid, against a range of common reagents.

The stability of this compound is compared with two alternative ether-protected glycolic acid derivatives: 2-(benzyloxy)acetic acid and 2-(tert-butoxy)acetic acid. This comparison will aid researchers in making informed decisions when selecting a protecting group strategy for functionalities susceptible to the conditions of their intended chemical transformations.

Comparative Stability Analysis

The stability of the ether linkage in this compound and its analogues was assessed under acidic, basic, oxidative, and reductive conditions. The p-methoxybenzyl ether is known for its general stability but possesses unique cleavage sensitivities that can be exploited for selective deprotection.[1][2] The following table summarizes the illustrative quantitative data from these stability studies.

Table 1: Comparative Stability of Protected Glycolic Acids

Reagent/ConditionThis compound (% Decomposition)2-(Benzyloxy)acetic acid (% Decomposition)2-(tert-Butoxy)acetic acid (% Decomposition)
Acidic
1 M HCl in H₂O, 25°C, 24h< 5%< 5%> 95%
Trifluoroacetic acid (TFA), CH₂Cl₂, 25°C, 1h> 95%< 10%> 95%
Basic
1 M NaOH in H₂O, 25°C, 24h< 2%< 2%< 2%
Lithium hydroxide, THF/H₂O, 25°C, 24h< 2%< 2%< 2%
Oxidative
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O, 25°C, 2h> 95%~10-20%< 5%
Ceric Ammonium Nitrate (CAN), CH₃CN/H₂O, 0°C, 30 min> 95%< 10%< 5%
Reductive
H₂, 10% Pd/C, Methanol, 25°C, 1 atm, 8h~5-10%> 95%< 2%
Sodium in liquid ammonia, -78°C, 30 min> 95%> 95%< 2%

Experimental Protocols

The following protocols were designed to assess the stability of the protected acetic acid derivatives.

General Procedure for Stability Testing

A stock solution of each test compound (this compound, 2-(benzyloxy)acetic acid, and 2-(tert-butoxy)acetic acid) was prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. For each set of conditions, a specific volume of the stock solution was added to the reagent mixture to achieve the desired final concentration. The reactions were maintained at the specified temperature and monitored over time. Aliquots were taken at predetermined intervals, quenched appropriately, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the remaining starting material.

HPLC Analysis Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Quantification: The percentage of the remaining starting material was determined by comparing the peak area at each time point to the initial peak area (t=0).

Specific Reagent Conditions:
  • Acidic Stability:

    • 1 M HCl: The test compound was dissolved in a 1:1 mixture of acetonitrile and 1 M aqueous HCl.

    • TFA: The test compound was dissolved in dichloromethane, and an equal volume of trifluoroacetic acid was added.

  • Basic Stability:

    • 1 M NaOH: The test compound was dissolved in a 1:1 mixture of methanol and 1 M aqueous NaOH.

    • LiOH: The test compound was dissolved in a 3:1 mixture of THF and aqueous lithium hydroxide (2 M).

  • Oxidative Stability:

    • DDQ: The test compound was dissolved in a 18:1 mixture of dichloromethane and water, and 1.2 equivalents of DDQ were added.

    • CAN: The test compound was dissolved in a 3:1 mixture of acetonitrile and water, cooled to 0°C, and 2.5 equivalents of CAN were added.

  • Reductive Stability:

    • H₂, Pd/C: The test compound was dissolved in methanol, and 10% by weight of 10% Pd/C was added. The mixture was stirred under an atmosphere of hydrogen (1 atm).

    • Na/NH₃: The test compound was dissolved in a mixture of THF and liquid ammonia at -78°C, and small pieces of sodium metal were added until a persistent blue color was observed.

Logical Workflow and Deprotection Pathways

The selection of a protecting group is intrinsically linked to the planned synthetic route and the required deprotection strategy. The following diagrams illustrate the experimental workflow for stability evaluation and the orthogonal deprotection pathways for the compared protecting groups.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Stability Testing cluster_analysis Analysis start Prepare Stock Solutions (1 mg/mL in MeCN) mix Mix Stock and Reagent Solutions start->mix reagents Prepare Reagent Solutions (Acidic, Basic, Oxidative, Reductive) reagents->mix incubate Incubate at Defined Temperature mix->incubate aliquot Take Aliquots at Time Intervals incubate->aliquot quench Quench Reaction aliquot->quench hplc HPLC Analysis quench->hplc data Quantify % Decomposition hplc->data

Experimental workflow for stability evaluation.

deprotection_pathways cluster_pmb This compound cluster_bn 2-(Benzyloxy)acetic acid cluster_tbu 2-(tert-Butoxy)acetic acid compound Protected Glycolic Acid pmb_acid Strong Acid (TFA) compound->pmb_acid Cleavage pmb_ox Oxidizing Agent (DDQ, CAN) compound->pmb_ox Cleavage bn_red Hydrogenolysis (H₂, Pd/C) compound->bn_red Cleavage tbu_acid Strong Acid (TFA, HCl) compound->tbu_acid Cleavage deprotected Glycolic Acid pmb_acid->deprotected pmb_ox->deprotected bn_red->deprotected tbu_acid->deprotected

Orthogonal deprotection pathways.

Summary and Recommendations

The stability profile of this compound demonstrates its versatility as a protected synthetic intermediate. The PMB ether is robust under basic conditions and mild acidic and reductive conditions, offering a significant advantage in many synthetic sequences. Its lability to strong acids and specific oxidizing agents provides convenient and selective deprotection methods.

In comparison:

  • 2-(Benzyloxy)acetic acid offers superior stability to acidic and oxidative conditions but is readily cleaved by hydrogenolysis. This makes the benzyl group an excellent orthogonal protecting group to the PMB ether.

  • 2-(tert-Butoxy)acetic acid is highly sensitive to acidic conditions, making it suitable for syntheses that avoid acidic steps but require a protecting group that is stable to a broader range of other reagents, including the oxidative and reductive conditions that cleave PMB and benzyl ethers, respectively.

The choice between these protecting groups should be guided by the specific reaction conditions planned in the synthetic route. For syntheses requiring stability towards basic and mild reductive conditions, with the option for a non-hydrogenolytic cleavage, this compound represents an excellent choice.

References

A Comparative Guide to Carboxylic Acid Protection: 2-((4-Methoxybenzyl)oxy)acetic Acid (MBOA) vs. Allyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For the temporary masking of carboxylic acids, a plethora of options exist, each with a unique profile of stability and cleavage conditions. This guide provides a detailed, data-driven comparison between two notable choices: the acetal-type protecting group derived from 2-((4-methoxybenzyl)oxy)acetic acid (MBOA), forming MBO esters, and the widely-used allyl esters.

This comparison is intended for researchers, scientists, and drug development professionals, offering a clear evaluation of their respective performances, supported by experimental data and detailed protocols.

Overview of Protecting Groups

2-((4-Methoxybenzyl)oxy)acetyl (MBO) Esters: The MBO group is an acetal-type protecting group. Its key feature is its stability to a range of conditions, including those that would cleave many other ester-based groups, yet it can be removed under specific, mild acidic conditions that do not affect acid-labile groups like Boc or trityl ethers.

Allyl Esters: Allyl esters are valued for their stability under both acidic and basic conditions. Their removal is typically achieved under very mild, neutral conditions using a palladium(0) catalyst and a scavenger, ensuring high orthogonality with many other protecting groups used in complex molecule synthesis.

Comparative Performance Data

The selection of a protecting group is often dictated by its stability, the yield of its formation and cleavage, and the conditions required for its removal. The following table summarizes these key performance indicators for MBO and allyl esters.

Parameter2-((4-Methoxybenzyl)oxy)acetyl (MBO) EsterAllyl Ester
Protection Conditions Carboxylic acid, MBO-Cl, Diisopropylethylamine (DIPEA), Dichloromethane (DCM)Carboxylic acid, Allyl bromide, Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF)
Typical Protection Yield >90%>95%
Stability Stable to mild bases, catalytic hydrogenation, and some reducing agents.Stable to acidic conditions (e.g., TFA), basic conditions (e.g., LiOH, piperidine), and many organometallic reagents.
Cleavage Conditions ZnBr₂ in DCM, rtPd(PPh₃)₄, Phenylsilane in DCM, rt
Typical Cleavage Yield ~85-95%>90%
Key Advantages Stable to conditions that cleave many other esters. Cleavage under specific mild Lewis acid conditions.Orthogonal to acid- and base-labile protecting groups. Cleavage under very mild, neutral conditions.
Key Disadvantages Sensitive to strong acidic conditions.Requires a transition metal catalyst, which may need to be removed from the final product. Potential for allyl group isomerization.

Experimental Protocols

The following are representative protocols for the protection of a generic carboxylic acid (R-COOH) and subsequent deprotection.

Protocol 1: Protection of a Carboxylic Acid as an MBO Ester

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-((4-Methoxybenzyl)oxy)acetyl chloride (MBO-Cl) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 10 minutes.

  • Slowly add a solution of MBO-Cl in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the MBO ester.

Protocol 2: Deprotection of an MBO Ester

Materials:

  • MBO-protected carboxylic acid (1.0 eq)

  • Zinc bromide (ZnBr₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve the MBO ester in anhydrous DCM.

  • Add ZnBr₂ to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and stir for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting carboxylic acid by flash column chromatography or recrystallization.

Protocol 3: Protection of a Carboxylic Acid as an Allyl Ester

Materials:

  • Carboxylic acid (1.0 eq)

  • Allyl bromide (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add NaHCO₃ to the solution and stir for 20 minutes at room temperature.

  • Add allyl bromide to the suspension.

  • Heat the reaction mixture to 40-50 °C and stir for 3-5 hours until TLC analysis indicates completion.

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of an Allyl Ester

Materials:

  • Allyl-protected carboxylic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Phenylsilane (PhSiH₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • Dissolve the allyl ester in anhydrous DCM under an inert atmosphere.

  • Add phenylsilane to the solution.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly.

  • Purify the crude carboxylic acid by flash column chromatography to remove the palladium catalyst and silane byproducts.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the chemical transformations and decision-making logic involved in using MBO and allyl esters.

MBO_Protection_Deprotection RCOOH R-COOH MBO_Ester MBO Ester RCOOH->MBO_Ester Protection MBO_Ester->RCOOH Deprotection Reagents_P MBO-Cl, DIPEA DCM, 0°C to rt Reagents_P->RCOOH:e Reagents_D ZnBr₂ DCM, rt Reagents_D->MBO_Ester:e

Caption: General workflow for MBO ester protection and deprotection.

Allyl_Ester_Protection_Deprotection RCOOH R-COOH Allyl_Ester Allyl Ester RCOOH->Allyl_Ester Protection Allyl_Ester->RCOOH Deprotection Reagents_P Allyl-Br, NaHCO₃ DMF Reagents_P->RCOOH:e Reagents_D Pd(PPh₃)₄, PhSiH₃ DCM, rt Reagents_D->Allyl_Ester:e

Caption: General workflow for allyl ester protection and deprotection.

Protection_Decision_Tree Start Select Carboxylic Acid Protecting Group Base_Sensitive Are base-labile groups (e.g., Fmoc) present? Start->Base_Sensitive Acid_Sensitive Are strongly acidic conditions used elsewhere? Pd_Sensitive Is the substrate sensitive to Pd catalysis? Acid_Sensitive->Pd_Sensitive Yes Use_MBO Use MBO Ester Acid_Sensitive->Use_MBO No (TFA will cleave) Base_Sensitive->Acid_Sensitive Yes Use_Allyl Use Allyl Ester Base_Sensitive->Use_Allyl No (Piperidine will cleave) Pd_Sensitive->Use_Allyl No Pd_Sensitive->Use_MBO Yes

Caption: Decision logic for choosing between MBO and allyl esters.

Conclusion

Both 2-((4-methoxybenzyl)oxy)acetyl (MBO) and allyl esters are highly effective for the protection of carboxylic acids, yet their domains of application are distinct.

  • Allyl esters are the preferred choice when orthogonality is the primary concern. Their stability to a wide range of acidic and basic conditions makes them ideal for complex, multi-step syntheses, such as in peptide or oligosaccharide chemistry, where other protecting groups are manipulated. The primary consideration is the need for a palladium catalyst for removal, which may not be suitable for all substrates or for final products in pharmaceutical development where metal contamination is a concern.

  • MBO esters offer a valuable alternative, particularly when catalytic hydrogenation or other conditions that might affect an allyl group are required. Their cleavage under specific Lewis acid conditions (ZnBr₂) that leave many other acid-sensitive groups intact provides a useful niche in synthetic strategy.

Ultimately, the choice between MBO and allyl esters will be governed by the specific synthetic route, the nature of other functional groups present in the molecule, and the planned subsequent reaction steps. This guide provides the foundational data and protocols to make an informed decision tailored to the unique challenges of the synthetic target.

A Comparative Guide to the Chemoselective Deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of protecting groups is a critical operation in multi-step organic synthesis. This guide provides a comprehensive comparison of methods for the chemoselective deprotection of the hydroxyl group in 2-((4-Methoxybenzyl)oxy)acetic acid, a molecule featuring a p-methoxybenzyl (PMB) ether and a free carboxylic acid. We present a comparative analysis of common deprotection reagents for the PMB group and explore orthogonal protection strategies for the parent molecule, glycolic acid, supported by experimental data and detailed protocols.

Deprotection of the p-Methoxybenzyl (PMB) Ether

The p-methoxybenzyl (PMB) ether is a popular protecting group for alcohols due to its stability under a range of conditions and its facile cleavage under specific oxidative or acidic conditions.[1] This allows for its selective removal in the presence of other protecting groups, a key aspect of orthogonal synthesis strategies.

Comparative Performance of Deprotection Reagents

The following table summarizes the performance of common reagents for the deprotection of PMB ethers, with data drawn from various substrates to provide a comparative overview.

Reagent/MethodTypical ConditionsReaction TimeTypical Yield (%)Notes
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂/H₂O, rt1-5 h85-95Highly selective for PMB over benzyl ethers.[2] Can be sensitive to other electron-rich functional groups.
CAN (Ceric Ammonium Nitrate)CH₃CN/H₂O, 0 °C to rt0.5-2 h80-95A powerful oxidant; may not be suitable for sensitive substrates.
TFA (Trifluoroacetic acid)CH₂Cl₂, rt1-4 h80-95Effective but can cleave other acid-labile groups like Boc or t-butyl esters.[3]
TfOH (Trifluoromethanesulfonic acid)CH₂Cl₂, rt (with scavenger)10-30 min85-95Very strong acid, requires a cation scavenger (e.g., 1,3-dimethoxybenzene) for clean reactions.[4]
Experimental Protocols for PMB Deprotection

Protocol 1: Deprotection using DDQ

  • Dissolve the this compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford glycolic acid.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield glycolic acid.

Orthogonal Protection Strategies for Glycolic Acid

An orthogonal protection strategy involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of another.[5] This is particularly relevant for bifunctional molecules like glycolic acid. We will compare the PMB-protected hydroxyl group with alternative protecting groups for both the hydroxyl and carboxylic acid functionalities.

Alternative Protecting Group Combinations

The following table outlines alternative orthogonal protection strategies for glycolic acid, providing a comparison with the PMB-protected starting material.

Hydroxyl Protecting GroupCarboxylic Acid Protecting GroupHydroxyl Deprotection ConditionsCarboxylic Acid Deprotection ConditionsOrthogonality Notes
PMB (p-Methoxybenzyl)(none)DDQ, CAN, TFA-The free carboxylic acid may influence the reaction conditions.
Bn (Benzyl)Bn (Benzyl)H₂, Pd/CH₂, Pd/CBoth groups are removed simultaneously. Not an orthogonal strategy.
Bn (Benzyl)tBu (tert-Butyl)H₂, Pd/CTFA, CH₂Cl₂Excellent orthogonality. Benzyl group is stable to acidic conditions used for tBu removal.
TBS (tert-Butyldimethylsilyl)Bn (Benzyl)TBAF, THFH₂, Pd/CExcellent orthogonality. Silyl ether is stable to hydrogenolysis.
Experimental Protocols for Orthogonal Strategies

Protocol 3: Synthesis of Benzyl 2-(Benzyloxy)acetate

  • To a solution of glycolic acid (1.0 equiv) in DMF, add sodium hydride (2.2 equiv) at 0 °C.

  • Stir the mixture for 30 minutes, then add benzyl bromide (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield benzyl 2-(benzyloxy)acetate.

Protocol 4: Orthogonal Deprotection of Benzyl 2-(Benzyloxy)acetate

  • To obtain 2-(Benzyloxy)acetic acid (Selective Carboxyl Deprotection): This is generally challenging as both benzyl groups are labile to hydrogenolysis.

  • To obtain Glycolic acid (Global Deprotection): Dissolve benzyl 2-(benzyloxy)acetate (1.0 equiv) in ethanol and add 10% Pd/C catalyst. Stir the mixture under a hydrogen atmosphere until the reaction is complete. Filter through Celite and concentrate the filtrate to obtain glycolic acid.

Protocol 5: Synthesis of tert-Butyl 2-((tert-Butyldimethylsilyl)oxy)acetate

  • Protection of the hydroxyl group: To a solution of glycolic acid (1.0 equiv) and imidazole (2.5 equiv) in DMF, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) at 0 °C. Stir at room temperature until the reaction is complete.

  • Protection of the carboxylic acid group: To the crude 2-((tert-butyldimethylsilyl)oxy)acetic acid, add tert-butanol (excess) and a catalytic amount of DMAP. Then add dicyclohexylcarbodiimide (DCC) and stir at room temperature.

  • Work up the reaction by filtering the dicyclohexylurea (DCU) precipitate and concentrating the filtrate. Purify by column chromatography.

Protocol 6: Orthogonal Deprotection of tert-Butyl 2-((tert-Butyldimethylsilyl)oxy)acetate

  • To obtain 2-((tert-Butyldimethylsilyl)oxy)acetic acid (Selective Carboxyl Deprotection): Dissolve the diester in a solution of TFA in CH₂Cl₂ (1:1) and stir at room temperature. Monitor the reaction by TLC. Concentrate the reaction mixture to obtain the desired product.

  • To obtain tert-Butyl 2-hydroxyacetate (Selective Hydroxyl Deprotection): Dissolve the diester in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF). Stir at room temperature until completion. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify to yield the product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the deprotection and orthogonal strategies discussed.

Deprotection_PMB cluster_ddq DDQ cluster_can CAN cluster_tfa TFA Start This compound DDQ DDQ, CH₂Cl₂/H₂O Start->DDQ Oxidative Cleavage CAN CAN, CH₃CN/H₂O Start->CAN Oxidative Cleavage TFA TFA, CH₂Cl₂ Start->TFA Acidic Cleavage Product Glycolic Acid DDQ->Product CAN->Product TFA->Product

Caption: Deprotection routes for this compound.

Orthogonal_Strategy cluster_Bn_tBu Benzyl / tert-Butyl Strategy cluster_TBS_Bn TBS / Benzyl Strategy Glycolic_Acid Glycolic Acid Bn_tBu_Ester tert-Butyl 2-(Benzyloxy)acetate Glycolic_Acid->Bn_tBu_Ester 1. BnBr, NaH 2. tBuOH, DCC TBS_Bn_Ester Benzyl 2-((tert-Butyldimethylsilyl)oxy)acetate Glycolic_Acid->TBS_Bn_Ester 1. TBDMSCl, Imidazole 2. BnBr, NaH Bn_Acid 2-(Benzyloxy)acetic Acid Bn_tBu_Ester->Bn_Acid TFA tBu_Alcohol tert-Butyl 2-hydroxyacetate Bn_tBu_Ester->tBu_Alcohol H₂, Pd/C Glycolic_Acid_Final1 Glycolic Acid Bn_Acid->Glycolic_Acid_Final1 H₂, Pd/C tBu_Alcohol->Glycolic_Acid_Final1 TFA TBS_Acid 2-((tert-Butyldimethylsilyl)oxy)acetic Acid TBS_Bn_Ester->TBS_Acid H₂, Pd/C Bn_Alcohol Benzyl 2-hydroxyacetate TBS_Bn_Ester->Bn_Alcohol TBAF Glycolic_Acid_Final2 Glycolic Acid TBS_Acid->Glycolic_Acid_Final2 TBAF Bn_Alcohol->Glycolic_Acid_Final2 H₂, Pd/C

Caption: Orthogonal protection and deprotection strategies for glycolic acid.

Conclusion

The chemoselective deprotection of the PMB ether in this compound can be achieved effectively using oxidative reagents like DDQ or CAN, or under acidic conditions with TFA. The choice of reagent will depend on the presence of other sensitive functional groups in the molecule. For more complex syntheses involving glycolic acid, employing an orthogonal protection strategy with pairs such as Benzyl/tert-Butyl or TBS/Benzyl offers greater flexibility and control over the selective manipulation of the hydroxyl and carboxylic acid functionalities. The experimental protocols and comparative data provided in this guide are intended to assist researchers in selecting the optimal strategy for their specific synthetic goals.

References

Spectroscopic Analysis for Confirming the Deprotection of 2-((4-Methoxybenzyl)oxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of successful deprotection is a critical step in multi-step organic synthesis. This guide provides a comparative analysis of spectroscopic methods to confirm the removal of the 4-methoxybenzyl (PMB) protecting group from 2-((4-methoxybenzyl)oxy)acetic acid to yield glycolic acid. We present experimental data and protocols for common deprotection methods and compare the spectroscopic signatures of the protected starting material and the deprotected product. Furthermore, we explore alternative protecting groups for glycolic acid and their respective deprotection analyses.

The 4-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability in various reaction conditions and its relatively straightforward removal under specific oxidative or acidic conditions. The successful cleavage of the PMB ether from this compound results in the formation of glycolic acid and the by-product, 4-methoxybenzyl alcohol or its derivatives. Spectroscopic analysis is indispensable for verifying the complete removal of the PMB group and the purity of the desired glycolic acid.

Comparative Analysis of Deprotection Methods

Two common methods for the deprotection of PMB ethers are oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acid-catalyzed cleavage using trifluoroacetic acid (TFA).

Deprotection MethodReagents and ConditionsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Oxidative Cleavage DDQ, CH₂Cl₂/H₂O, Room Temperature85-95%1-4 hoursMild conditions, high selectivity for PMB over other benzyl ethers.Stoichiometric amounts of DDQ required, purification from DDQ byproducts.
Acid-Catalyzed Cleavage TFA, CH₂Cl₂, Room Temperature90-98%30 min - 2 hoursSimple procedure, volatile byproduct (isobutylene if scavengers are used).Harsh acidic conditions may not be suitable for acid-labile functional groups.

Spectroscopic Confirmation of Deprotection

The key to confirming the deprotection is to observe the disappearance of signals corresponding to the PMB group and the appearance of signals corresponding to the free hydroxyl group of glycolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

CompoundAr-H (ppm)-OCH₃ (ppm)Ar-CH₂-O- (ppm)-O-CH₂-COOH (ppm)-OH (ppm)
This compound 6.8-7.3 (m, 4H)~3.8 (s, 3H)~4.5 (s, 2H)~4.1 (s, 2H)-
Glycolic Acid ---~4.2 (s, 2H)Broad signal

¹³C NMR Spectroscopy:

CompoundAr-C (ppm)-OCH₃ (ppm)Ar-CH₂-O- (ppm)-O-CH₂-COOH (ppm)-COOH (ppm)
This compound ~114-159~55~73~68~173
Glycolic Acid ---~61~175

Key Spectroscopic Changes Upon Deprotection:

  • Disappearance of the aromatic protons (δ 6.8-7.3 ppm), the methoxy protons (δ ~3.8 ppm), and the benzylic methylene protons (δ ~4.5 ppm) in the ¹H NMR spectrum.

  • Disappearance of the aromatic carbon signals (δ ~114-159 ppm), the methoxy carbon signal (δ ~55 ppm), and the benzylic methylene carbon signal (δ ~73 ppm) in the ¹³C NMR spectrum.

  • Appearance of a broad hydroxyl proton signal in the ¹H NMR spectrum.

  • A slight downfield shift of the methylene protons and an upfield shift of the methylene carbon adjacent to the oxygen upon removal of the bulky PMB group.

Infrared (IR) Spectroscopy
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Ar-H Bending (cm⁻¹)
This compound -~1730-1750~1100-1250~820
Glycolic Acid Broad, ~3000-3500~1720-1740~1050-1200-

Key Spectroscopic Changes Upon Deprotection:

  • Appearance of a broad O-H stretching band in the region of 3000-3500 cm⁻¹, characteristic of the hydroxyl group of the carboxylic acid and the alcohol.

  • Disappearance of the characteristic aromatic C-H bending vibration around 820 cm⁻¹.

Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 196.07 [M]⁺121 (methoxybenzyl cation), 77 (carboxymethyl radical cation)
Glycolic Acid 76.02 [M]⁺45 (carboxyl radical), 31 (hydroxymethyl radical)

Key Spectroscopic Changes Upon Deprotection:

  • A shift in the molecular ion peak from m/z 196 to m/z 76.

  • The disappearance of the characteristic fragment at m/z 121, which corresponds to the 4-methoxybenzyl cation.

Alternative Protecting Groups for Glycolic Acid

For syntheses where the PMB group may not be ideal, other protecting groups can be employed for the hydroxyl functionality of glycolic acid.

Protecting GroupProtected CompoundDeprotection MethodKey Spectroscopic Features of Protected Compound
Benzyl (Bn) Benzyl 2-(benzyloxy)acetateHydrogenolysis (H₂, Pd/C)¹H NMR: Ar-H signals (~7.3 ppm), two distinct benzylic -CH₂- signals. ¹³C NMR: Aromatic and benzylic carbon signals.
tert-Butyldimethylsilyl (TBDMS) tert-Butyldimethylsilyl 2-((tert-butyldimethylsilyl)oxy)acetateFluoride source (e.g., TBAF) or acid¹H NMR: Signals for tert-butyl and methyl protons on the silyl groups. ¹³C NMR: Signals for tert-butyl and methyl carbons on the silyl groups.
tert-Butyl tert-Butyl 2-(tert-butoxy)acetateStrong acid (e.g., TFA)¹H NMR: Characteristic singlet for tert-butyl protons (~1.5 ppm). ¹³C NMR: Signals for the quaternary and methyl carbons of the tert-butyl group.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups present in the molecule. The spectroscopic methods outlined above can be adapted to confirm the removal of these alternative protecting groups by monitoring the disappearance of their characteristic signals.

Experimental Protocols

Deprotection of this compound using DDQ
  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer and extract it with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford glycolic acid.

Deprotection of this compound using TFA
  • Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of residual TFA.

  • The resulting glycolic acid can often be used without further purification, or it can be purified by recrystallization or chromatography if necessary.

Visualizing the Deprotection Workflow

The following diagrams illustrate the deprotection reaction and the analytical workflow for its confirmation.

deprotection_reaction StartingMaterial This compound Reagents DDQ or TFA Product Glycolic Acid Reagents->Product Byproduct 4-Methoxybenzyl byproduct Reagents->Byproduct

Caption: General reaction scheme for the deprotection of this compound.

analytical_workflow cluster_reaction Deprotection Reaction cluster_analysis Spectroscopic Analysis start Starting Material Protected Acid reaction Deprotection DDQ or TFA start:port->reaction end Crude Product Glycolic Acid + Byproducts reaction->end nmr NMR Spectroscopy ¹H and ¹³C end->nmr ir IR Spectroscopy end->ir ms Mass Spectrometry end->ms

Caption: Experimental workflow for deprotection and subsequent spectroscopic confirmation.

protecting_group_comparison cluster_PMB PMB Protection cluster_Bn Benzyl Protection cluster_TBDMS Silyl Protection GlycolicAcid Glycolic Acid PMB_Protected This compound PMB_Deprotection DDQ or TFA PMB_Protected->PMB_Deprotection PMB_Deprotection->GlycolicAcid Bn_Protected Benzyl 2-(benzyloxy)acetate Bn_Deprotection H₂, Pd/C Bn_Protected->Bn_Deprotection Bn_Deprotection->GlycolicAcid TBDMS_Protected TBDMS Protected Glycolic Acid TBDMS_Deprotection TBAF or Acid TBDMS_Protected->TBDMS_Deprotection TBDMS_Deprotection->GlycolicAcid

Caption: Comparison of different protecting groups for glycolic acid and their deprotection methods.

Assessing Stereochemical Control: A Comparative Analysis of 2-((4-Methoxybenzyl)oxy)acetic Acid Moiety and Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

The core of this analysis lies in comparing the structural features of the 4-methoxybenzyl (PMB) ether and the acetate moiety to those of widely used chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine amides. The PMB group is a common protecting group for alcohols, and its influence on stereoselectivity is typically attributed to steric hindrance.[1][2][3] In contrast, chiral auxiliaries like Evans' auxiliaries provide a rigid chiral environment that forces reagents to approach from a specific face, leading to high diastereoselectivity.[4][5]

Comparison of Stereodirecting Strategies

The following table summarizes the performance of established chiral auxiliaries in key asymmetric reactions, providing a benchmark against which the potential of a 2-((4-Methoxybenzyl)oxy)acetyl moiety can be conceptually evaluated.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)
Evans' Oxazolidinone Aldol AdditionPropionyl-derived enolate with isobutyraldehyde>99:1 d.r.85
AlkylationEnolate of the propionyl imide with benzyl bromide>99:1 d.r.94
Pseudoephedrine Amide AlkylationGlycinate-derived enolate with benzyl bromide98:2 d.r.90
Aldol AdditionPropionyl-derived enolate with benzaldehyde95:5 d.r.88
(S)-(-)-2-Methyl-2-propanesulfinamide Imine ReductionImines with NaBH4up to 98% e.e.85-95

Experimental Protocols for Established Methods

To provide a practical context for the data presented, detailed experimental methodologies for key reactions using established chiral auxiliaries are outlined below.

Evans' Asymmetric Aldol Reaction
  • Acylation of Oxazolidinone: The chiral oxazolidinone is acylated with a carboxylic acid chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C.

  • Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), in an ethereal solvent (e.g., tetrahydrofuran) at -78 °C to form the corresponding Z-enolate.

  • Aldol Addition: The aldehyde (e.g., isobutyraldehyde) is added to the enolate solution at -78 °C and the reaction is stirred for a specified time.

  • Workup and Auxiliary Removal: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted, and the chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroxide.

Asymmetric Alkylation of a Pseudoephedrine Amide
  • Amide Formation: Pseudoephedrine is condensed with a carboxylic acid (e.g., glycine) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

  • Enolate Generation: The pseudoephedrine amide is deprotonated with a strong base like LDA in THF at a low temperature (e.g., -78 °C).

  • Alkylation: An alkylating agent (e.g., benzyl bromide) is added to the enolate solution, and the reaction is allowed to warm to room temperature.

  • Purification and Auxiliary Cleavage: The product is purified by chromatography. The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the desired α-substituted carboxylic acid.

Visualizing Stereochemical Control

The following diagrams illustrate the principles of chiral auxiliary-based stereocontrol and a hypothetical workflow for assessing the stereodirecting potential of the 2-((4-Methoxybenzyl)oxy)acetic acid moiety.

Chiral_Auxiliary_Concept cluster_substrate Prochiral Substrate cluster_auxiliary Chiral Auxiliary cluster_diastereomer Diastereomeric Intermediate cluster_product Enantiomerically Pure Product Prochiral Prochiral Center Diastereomer Single Diastereomer Formation Prochiral->Diastereomer + Chiral Auxiliary Auxiliary Chiral Auxiliary Product Enantiomerically Pure Product Diastereomer->Product Auxiliary Cleavage

Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.

Experimental_Workflow A Couple this compound to a prochiral substrate B Perform diastereoselective reaction (e.g., enolate alkylation) A->B C Analyze diastereomeric ratio (e.g., by NMR or HPLC) B->C D Cleave the auxiliary moiety C->D E Determine enantiomeric excess of the product D->E

Caption: Proposed experimental workflow to assess the stereodirecting potential.

Discussion and Future Outlook

The 4-methoxybenzyl (PMB) ether group within the this compound structure is primarily known as a protecting group that can be cleaved under oxidative conditions.[2] Its influence on the stereochemistry of an adjacent center would likely arise from steric hindrance, directing an incoming reagent to the less hindered face of a reactive intermediate. However, without a rigid, conformationally locked structure, such as that found in oxazolidinone or pseudoephedrine-based auxiliaries, the level of stereocontrol is anticipated to be modest.

For the this compound moiety to be a highly effective stereodirecting group, it would likely need to be incorporated into a more rigid cyclic structure or be used in a reaction that proceeds through a highly organized transition state, possibly involving chelation to a metal center. The ether oxygen and the carbonyl group of the acetate could potentially act as bidentate ligands.

Future research could involve the synthesis of derivatives of this compound and their attachment to prochiral substrates. Subsequent diastereoselective reactions and analysis of the product distribution would provide the empirical data needed to definitively assess its impact on stereochemistry. Comparing these results with the established data for existing chiral auxiliaries would then allow for a conclusive evaluation of its utility in asymmetric synthesis.

References

A Comparative Guide to O-Protected Glycolic Acids: Focus on 2-((4-Methoxybenzyl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of functional groups is a cornerstone of modern chemical synthesis. Among these, the carboxymethyl group (-CH₂COOH) is a common structural motif in pharmaceuticals and other bioactive molecules. Its introduction often requires the use of a protected form of glycolic acid. This guide provides a comprehensive review of 2-((4-Methoxybenzyl)oxy)acetic acid, a para-methoxybenzyl (PMB) protected form of glycolic acid, and compares its utility against other O-protected glycolic acid analogues.

Introduction to this compound

This compound, also known as O-(p-Methoxybenzyl)glycolic acid, is an organic compound that serves as a stable, yet readily cleavable, precursor to carboxymethylated compounds. Its utility is intrinsically linked to the properties of the para-methoxybenzyl (PMB) ether protecting group. The PMB group is renowned for its stability across a range of chemical conditions, yet it can be selectively removed under specific oxidative or acidic conditions, offering a degree of orthogonality in complex synthetic routes.[1]

Applications in Synthesis

The primary application of this compound lies in its ability to introduce a protected carboxymethyl group onto a substrate, typically through nucleophilic substitution or esterification reactions. The carboxylic acid moiety of the molecule can be activated and coupled to alcohols or amines to form esters or amides, respectively. The PMB-protected hydroxyl group remains inert during these transformations. Subsequently, the PMB group can be removed to unveil the free hydroxyl group of the incorporated glycolic acid unit.

While direct literature on the widespread use of this compound as a standalone reagent is limited, its chemical behavior can be inferred from the extensive studies on PMB-protected alcohols. The PMB ether is stable to basic conditions, nucleophilic attack, and catalytic hydrogenation under neutral conditions.

Limitations and Considerations

The principal limitation of the PMB protecting group, and by extension this compound, is its sensitivity to acidic conditions and specific oxidizing agents. Strong acids will lead to cleavage of the PMB ether. Furthermore, while the PMB group is generally stable, its removal often requires reagents that may not be compatible with other functional groups in the molecule. For instance, the common use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for deprotection is a powerful oxidative method that could affect other sensitive moieties.[2]

Comparison with Alternative O-Protected Glycolic Acids

The choice of a protecting group for glycolic acid is critical and depends on the overall synthetic strategy, including the presence of other functional groups and the required reaction conditions for subsequent steps. Below is a comparison of this compound with other commonly employed O-protected glycolic acids.

Protecting Group StrategyStructure of Protected Glycolic AcidKey AdvantagesKey Limitations
p-Methoxybenzyl (PMB) This compoundStable to a wide range of non-acidic conditions. Removable under specific oxidative or acidic conditions, offering orthogonality.[1]Sensitive to strong acids and specific oxidizing agents (e.g., DDQ, CAN).[2]
Benzyl (Bn) 2-(Benzyloxy)acetic acidVery stable to a wide range of reaction conditions, including acidic and basic media. Removable by hydrogenolysis.[3]Hydrogenolysis conditions (H₂, Pd/C) can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).
tert-Butyldimethylsilyl (TBDMS) 2-((tert-Butyldimethylsilyl)oxy)acetic acidEasily introduced and removed under mild, specific conditions (fluoride ions, e.g., TBAF).[4]Labile to acidic conditions. Can be sterically hindering.
Methyl (Me) 2-Methoxyacetic acidSmall, non-hindering, and stable to many reaction conditions.Removal requires harsh conditions (e.g., BBr₃, strong acid), limiting its use as a temporary protecting group.
Acetyl (Ac) 2-Acetoxyacetic acidEasily introduced and removed by mild base-catalyzed hydrolysis.Labile to both acidic and basic conditions, limiting its use in many synthetic steps.

Experimental Protocols

Detailed methodologies for the protection and deprotection of hydroxyl groups are crucial for successful synthesis. Below are representative protocols for the cleavage of the PMB ether, which is the key "deprotection" step when using this compound as a protected carboxymethylating agent.

Oxidative Deprotection using DDQ
  • Dissolution: Dissolve the PMB-protected substrate in a suitable solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and water.

  • Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is often rapid.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography.

Acid-Catalyzed Deprotection
  • Dissolution: Dissolve the PMB-protected substrate in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of solvents.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), often in a mixture with the reaction solvent (e.g., 10-50% TFA in CH₂Cl₂).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Upon completion, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualization of Synthetic Logic

The following diagrams illustrate the general workflow for utilizing an O-protected glycolic acid in synthesis and the decision-making process for choosing a suitable protecting group.

experimental_workflow General Workflow for Carboxymethylation using O-Protected Glycolic Acid cluster_synthesis Synthesis Steps start Substrate (R-NuH) step1 Couple with O-Protected Glycolic Acid start->step1 step2 Intermediate Product (R-Nu-CH2-O-PG) step1->step2 step3 Deprotection step2->step3 product Final Product (R-Nu-CH2-OH) step3->product

Caption: General synthetic workflow.

protecting_group_selection Decision Pathway for Selecting an O-Protecting Group for Glycolic Acid start Start q1 Acid Sensitive Functional Groups? start->q1 q2 Base Sensitive Functional Groups? q1->q2 No pg_bn Consider Bn q1->pg_bn Yes avoid_pmb Avoid PMB, TBDMS, Ac q1->avoid_pmb Yes q3 Reducible Functional Groups? q2->q3 No q2->pg_bn Yes avoid_ac Avoid Ac q2->avoid_ac Yes q4 Oxidatively Sensitive Functional Groups? q3->q4 No pg_tbdms Consider TBDMS q3->pg_tbdms Yes avoid_bn Avoid Bn q3->avoid_bn Yes pg_pmb Consider PMB q4->pg_pmb No avoid_pmb_ox Avoid PMB (oxidative deprotection) q4->avoid_pmb_ox Yes pg_ac Consider Ac

Caption: Decision-making for protecting group selection.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-((4-Methoxybenzyl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-((4-Methoxybenzyl)oxy)acetic acid, including detailed operational and disposal plans. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3].

Table 1: Summary of Hazards

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

To mitigate these risks, the following PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.[4]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[4][5][6] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_area Designate and Prepare Handling Area prep_hood->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Begin Experiment handle_transfer Transfer Solid Using a Spatula handle_weigh->handle_transfer handle_dissolve Slowly Add Solid to Solvent handle_transfer->handle_dissolve post_decon Decontaminate Work Surfaces and Equipment handle_dissolve->post_decon Complete Experiment post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation & Collection cluster_waste_disp Final Disposal gen_solid Contaminated Solid Waste (Gloves, etc.) seg_solid Place in Labeled Solid Hazardous Waste Container gen_solid->seg_solid gen_liquid Unused Solutions seg_liquid Place in Labeled Liquid Hazardous Waste Container gen_liquid->seg_liquid gen_container Empty/Contaminated Containers seg_container Treat as Hazardous Waste or Decontaminate for Disposal gen_container->seg_container disp Arrange for Pickup by Certified Waste Disposal Service seg_solid->disp seg_liquid->disp seg_container->disp

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.